9-Chloro Quetiapine
Descripción
BenchChem offers high-quality 9-Chloro Quetiapine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro Quetiapine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIHAERMMXHQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1371638-11-7 | |
| Record name | 9-Chloro quetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-CHLORO QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is 9-Chloro Quetiapine
Technical Whitepaper: Characterization, Formation, and Control of 9-Chloro Quetiapine
Executive Summary
9-Chloro Quetiapine (Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol) is a critical process-related impurity identified in the synthesis of the antipsychotic drug Quetiapine Fumarate.[1][2] Designated as Impurity L in the European Pharmacopoeia (EP), its presence is strictly regulated due to the potential for altered pharmacological activity and toxicological risks associated with halogenated aromatic compounds.[2]
This guide provides a comprehensive technical analysis of 9-Chloro Quetiapine, detailing its structural properties, formation pathways from chlorinated precursors, analytical strategies for detection (HPLC/LC-MS), and synthesis for reference standard generation.[2]
Chemical Characterization & Identity
9-Chloro Quetiapine is a structural analog of Quetiapine where a hydrogen atom on the aromatic ring (specifically position 9 of the dibenzo[b,f][1,4]thiazepine system) is substituted by a chlorine atom.[2] This modification increases the lipophilicity of the molecule and alters its retention behavior in reverse-phase chromatography.[2]
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | 9-Chloro Quetiapine |
| Pharmacopoeial Designation | EP Impurity L |
| CAS Number | 1371638-11-7 |
| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Monoisotopic Mass | 417.13 Da |
| Structural Distinction | Contains a Cl atom at the C9 aromatic position (adjacent to the bridgehead nitrogen N10).[1][2][3] |
| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water. |
Formation Pathway & Synthesis
Mechanistic Origin
The formation of 9-Chloro Quetiapine is a classic example of parallel synthesis carryover .[2] It does not typically arise from the degradation of Quetiapine itself but rather from impurities present in the starting materials used to construct the dibenzothiazepine ring system.
The standard synthesis of Quetiapine involves the condensation of o-chloronitrobenzene with 2-aminothiophenol (or thiosalicylic acid derivatives), followed by cyclization to form the lactam (dibenzo[b,f][1,4]thiazepin-11(10H)-one).[2]
-
Root Cause: If the starting material o-chloronitrobenzene is contaminated with 2,5-dichloronitrobenzene (or if the thiophenol component is chlorinated), the resulting lactam will carry an extra chlorine atom.[2]
-
Propagation: This "Chloro-Lactam" undergoes the same Vilsmeier-Haack reaction (POCl₃) and nucleophilic substitution with the piperazine side chain as the main product, yielding 9-Chloro Quetiapine.[2]
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize 9-Chloro Quetiapine intentionally.[2] This is achieved by selecting the specific chlorinated precursors.[2]
Protocol Summary:
-
Precursor Selection: React 2-amino-5-chlorobenzenethiol with o-chloronitrobenzene (or appropriate substituted isomers) to yield 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one .[2]
-
Activation: Treat the 9-chloro lactam with Phosphorus Oxychloride (POCl₃) in toluene/dimethylaniline to form the 9,11-dichloro-dibenzo[b,f][1,4]thiazepine intermediate.
-
Coupling: React the dichloro intermediate with 2-[2-(1-piperazinyl)ethoxy]ethanol in a suitable solvent (e.g., N-methylpyrrolidone or Toluene) with a base (K₂CO₃) to yield 9-Chloro Quetiapine.
Pathway Visualization
Figure 1: Parallel synthesis pathway showing how chlorinated starting material contaminants propagate through the reaction to form 9-Chloro Quetiapine.
Analytical Methodologies
Detecting 9-Chloro Quetiapine requires high-resolution separation due to its structural similarity to the API and other chlorinated impurities (like the 11-chloro intermediate).[2]
HPLC Strategy (Reverse Phase)
The additional chlorine atom increases the hydrophobicity of the molecule, typically resulting in a longer retention time (RT) compared to Quetiapine.[2]
-
Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: Ammonium Acetate buffer (pH ~6.[2]5) or Phosphate buffer.[2]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.[2]
-
Gradient:
-
T=0: 80% A / 20% B
-
T=20: 20% A / 80% B (Ramp to elute lipophilic impurities)[2]
-
-
Detection: UV at 250 nm (Max absorption for the thiazepine ring).[2]
-
Expected RRT: ~1.2 - 1.4 (Relative to Quetiapine).[2]
Mass Spectrometry (LC-MS)
Mass spectrometry provides definitive identification, particularly useful for distinguishing 9-Chloro Quetiapine from other isomers.[2]
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 418.13 Da.[2]
-
Isotopic Pattern: The presence of a chlorine atom imparts a distinct 3:1 ratio between the M (418) and M+2 (420) peaks.[2] This is the primary diagnostic signature distinguishing it from non-halogenated impurities (like N-oxides).[2]
-
Fragmentation: MS/MS will show loss of the side chain, leaving the characteristic 9-chloro-dibenzo[b,f][1,4]thiazepine core fragment (m/z ~246/248).[2]
Toxicological & Regulatory Implications
Structure-Activity Relationship (SAR)
The addition of a chlorine atom to the aromatic ring of an antipsychotic can significantly alter its binding affinity.[2] Chlorinated derivatives often exhibit:
-
Increased Potency: Halogens can enhance lipophilicity, potentially increasing blood-brain barrier (BBB) penetration.[2]
-
Metabolic Stability: The Cl group blocks metabolic oxidation at the 9-position, potentially altering the drug's half-life or metabolic profile.[2]
Genotoxicity Assessment
While Quetiapine itself is not genotoxic, chlorinated aromatic impurities often trigger structural alerts for genotoxicity (e.g., alkyl halides or specific halo-aromatics).[2] However, as a stable aryl chloride, 9-Chloro Quetiapine is generally considered less reactive than the 11-chloro intermediate (an imino chloride, which is a potent alkylating agent).[2]
-
ICH M7 Classification: It must be evaluated to determine if it falls into Class 3 (Alert unrelated to structure of API) or Class 4 (Alert shared with API).[2] Given the API structure, it is often treated as a standard organic impurity unless specific tox data suggests otherwise.
-
Control Limit: Under ICH Q3A/B, if it is a known metabolite or qualified impurity, standard limits (0.15%) apply. If it is an unqualified synthesis impurity, it must be controlled below the identification threshold (0.10%) or qualified via tox studies.[2]
References
-
European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate: Monograph 2541. European Pharmacopoeia (Ph.[2][3][4] Eur.) 10th Edition. (Defines Impurity L).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125304879: 9-Chloro Quetiapine.[2][Link][2]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[2][Link]
Sources
Technical Monograph: 9-Chloro Quetiapine (EP Impurity L)
[1][2]
Executive Summary
9-Chloro Quetiapine , formally designated as Impurity L in the European Pharmacopoeia (EP), is a critical process-related impurity found in the synthesis of the antipsychotic drug substance Quetiapine Fumarate. Its presence is strictly regulated due to its structural similarity to the active pharmaceutical ingredient (API) and potential impact on the drug's safety profile.
This guide provides a definitive structural analysis, mechanistic origin, and analytical characterization protocol for 9-Chloro Quetiapine, distinguishing it from the transient "11-chloro" intermediate used in the standard synthesis.
| Parameter | Data |
| Common Name | 9-Chloro Quetiapine (Impurity L) |
| CAS Registry Number | 1371638-11-7 |
| Chemical Name | 2-[2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Regulatory Status | EP Impurity L; Must be controlled < 0.15% (ICH Q3A) |
Structural Architecture & Numbering Logic
To understand the "9-Chloro" designation, one must deconstruct the dibenzo[b,f][1,4]thiazepine ring system. The numbering is non-intuitive and often leads to confusion with the "11-chloro" intermediate.
The Tricyclic Core
The scaffold consists of two benzene rings fused to a central seven-membered thiazepine ring containing Sulfur (S) and Nitrogen (N).
-
Position 5: Sulfur atom (Bridge).
-
Positions 6-9: Ring B (Right benzene ring).
-
Position 10: Nitrogen atom (Bridge).[2]
-
Position 11: The imine carbon connecting the two benzene rings (the site of piperazine attachment).
Structural Distinction[5][9][10]
-
Quetiapine API: Unsubstituted at positions 1-9.
-
11-Chloro Intermediate: A transient synthetic precursor where the piperazine side chain is absent, and a Chlorine atom acts as a leaving group at position 11 (imidoyl chloride).
-
9-Chloro Quetiapine (Impurity L): Contains the full piperazine side chain at position 11, but possesses a permanent Chlorine substituent at position 9 (ortho to the bridgehead Nitrogen on Ring B).
Structural Logic Diagram
The following diagram visualizes the core pharmacophore and the specific locus of the impurity.
Figure 1: Structural logic of the Quetiapine scaffold highlighting the distinction between the active site (Pos 11) and the impurity site (Pos 9).
Mechanistic Origin: The "Parallel Synthesis"
The formation of 9-Chloro Quetiapine is not a degradation pathway but a parallel synthesis event. It arises when a chlorinated isomer of the starting material is introduced into the reaction stream.[2]
The Pathway[6][8]
-
Standard Synthesis: Reacts 2-aminobenzenethiol with a lactam precursor to form the dibenzothiazepinone.
-
Impurity Genesis: If the starting material (e.g., 2-aminobenzenethiol) contains a chloro-isomer (specifically 4-chloro-2-aminobenzenethiol or a related isomer depending on the cyclization direction), the chlorine is incorporated into the tricyclic ring.
-
Activation: The resulting 9-chloro-dibenzo...-11-one reacts with POCl₃ to form the 9,11-dichloro intermediate.
-
Coupling: This dichloro intermediate reacts with the piperazine side chain. The Cl at position 11 is displaced (as intended), but the Cl at position 9 remains , yielding Impurity L.
Synthesis Workflow Diagram
Figure 2: Parallel synthesis pathway showing how contaminated starting materials lead to the irreversible formation of Impurity L.
Analytical Characterization Protocol
Distinguishing 9-Chloro Quetiapine from the API requires high-resolution techniques due to their similar polarity and UV absorption profiles.
Mass Spectrometry (LC-MS/MS)
The presence of Chlorine provides a distinct isotopic signature.
-
Quetiapine [M+H]⁺: 384.17 Da.
-
9-Chloro Quetiapine [M+H]⁺: 418.13 Da.
-
Isotope Pattern: The impurity will display a characteristic 3:1 ratio for the M (³⁵Cl) and M+2 (³⁷Cl) peaks, a definitive marker for mono-chlorinated compounds.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the position of the chlorine.
-
¹H NMR: The aromatic region (6.8 – 7.6 ppm) of Quetiapine typically integrates to 8 protons. 9-Chloro Quetiapine will integrate to 7 aromatic protons .
-
Shift Diagnostic: The loss of the proton at position 9 causes a change in the splitting pattern of the adjacent protons (positions 8 and 7) on Ring B, often simplifying a triplet/doublet system into a distinct doublet with ortho-coupling constants.
HPLC Retention Behavior
Under reverse-phase conditions (C18 column, Phosphate buffer/Acetonitrile gradient):
-
Elution Order: 9-Chloro Quetiapine is more hydrophobic (lipophilic) than Quetiapine due to the Chloro-substitution replacing a Hydrogen.
-
RRT (Relative Retention Time): Typically elutes after the main Quetiapine peak (RRT ~ 1.1 - 1.3 depending on gradient slope).
Comparative Data Table
| Feature | Quetiapine (API) | 9-Chloro Quetiapine (Impurity L) |
| Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₄Cl N₃O₂S |
| Exact Mass | 383.1667 | 417.1278 |
| Aromatic Protons | 8 | 7 |
| LogP (Predicted) | ~ 2.6 | ~ 3.2 (More Lipophilic) |
| λ max (UV) | 208, 254, 295 nm | Similar (slight bathochromic shift possible) |
Control Strategy & References
To control Impurity L, manufacturers must implement strict specifications on the starting material (2-aminobenzenethiol or 2-nitro-chlorobenzene derivatives) to ensure the absence of chlorinated isomers.
References
-
European Pharmacopoeia (Ph. Eur.) , "Quetiapine Fumarate Monograph 10.0," European Directorate for the Quality of Medicines, Strasbourg.
-
PubChem Database , "9-Chloro Quetiapine (Compound CID 125304879)," National Institutes of Health (NIH).
-
Vasantha Mittapelli et al. , "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate," Pharmazie, 2008.
-
FDA Global Substance Registration System (GSRS) , "UNII: 404M86G581 (9-Chloro Quetiapine)."[1]
Technical Guide: Synthesis of 9-Chloro Quetiapine Reference Standard
Target Compound: 9-Chloro Quetiapine (EP Impurity L) CAS: 1371638-11-7 Chemical Name: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol[1]
Executive Summary & Strategic Analysis
This guide details the synthesis of 9-Chloro Quetiapine , designated as Impurity L in the European Pharmacopoeia (EP). This compound is a critical process-related impurity arising from regio-isomeric contamination in the starting materials of Quetiapine Hemifumarate API manufacturing.
The Origin of the Impurity
In the industrial synthesis of Quetiapine, the starting material 1-chloro-2-nitrobenzene is often contaminated with 2,3-dichloronitrobenzene . This contaminant undergoes the same reaction sequence as the main scaffold—nucleophilic aromatic substitution (
Synthetic Strategy
To produce this compound as a Certified Reference Standard (CRS) with
The synthesis follows a convergent three-phase protocol:
-
Core Construction: Synthesis of the 9-chloro-lactam scaffold.
-
Activation: Conversion to the highly reactive imino chloride.
-
Coupling: Nucleophilic attack by the hydroxyethoxy-ethylpiperazine side chain.
Retrosynthetic Analysis & Pathway Visualization
The retrosynthetic disconnection reveals that the chlorine substituent at position 9 (adjacent to the bridgehead nitrogen) necessitates the use of a specific chlorinated nitrobenzene precursor.
Figure 1: Retrosynthetic breakdown of 9-Chloro Quetiapine showing the critical origin of the chloro-substituent.
Phase 1: Synthesis of the 9-Chloro Lactam Core
Objective: Construct the tricyclic dibenzo[b,f][1,4]thiazepine ring with a chlorine atom fixed at position 9.
Reaction Logic
We utilize a base-mediated
Experimental Protocol
Step A: Condensation (
-
Charge a 1L reactor with dimethylformamide (DMF, 500 mL).
-
Add Thiosalicylic acid (15.4 g, 0.10 mol) and Potassium Carbonate (
, 27.6 g, 0.20 mol). Stir at room temperature for 30 mins to form the potassio-thiolate. -
Add 2,3-Dichloronitrobenzene (21.1 g, 0.11 mol).
-
Heat to 80-90°C and monitor by HPLC/TLC. Reaction is typically complete in 4-6 hours.
-
Workup: Pour into ice water (2L), acidify with HCl to pH 2. Filter the yellow precipitate (2-(2-nitro-3-chlorophenylthio)benzoic acid).
Step B: Reduction & Cyclization (One-Pot)
-
Suspend the wet cake from Step A in Ethanol (300 mL) and Acetic Acid (150 mL).
-
Add Iron powder (30 g, excess) slowly at reflux temperature.
-
Reflux for 6 hours. The iron reduces the nitro group to an amine, which spontaneously attacks the carboxylic acid (or formed ester) to close the lactam ring.
-
Filter hot to remove iron sludge.
-
Cool the filtrate to 0-5°C. The 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one will crystallize.
-
Yield Expectation: ~65-70% overall.
Phase 2: Activation & Coupling
Objective: Convert the stable lactam into the reactive imino chloride and couple with the piperazine side chain.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Eq | Role |
| 9-Chloro Lactam (Step 1) | 261.73 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 153.33 | 5.0 | Chlorinating Agent |
| N,N-Dimethylaniline | 121.18 | 0.5 | Catalyst/Base |
| HEEP Side Chain | 174.24 | 1.5 | Nucleophile |
| Toluene | 92.14 | - | Solvent |
Detailed Protocol
Step A: Formation of Imino Chloride
-
In a dry flask under Nitrogen (
), suspend the 9-Chloro Lactam (10 g) in (30 mL). -
Add N,N-Dimethylaniline (2.5 mL).
-
Reflux (106°C) for 3-5 hours. The suspension will clear as the lactam converts to the soluble imino chloride (9,11-dichloro-dibenzo[b,f][1,4]thiazepine).
-
Distillation: Distill off excess
under reduced pressure (vacuum). Critical: Do not overheat the residue; imino chlorides are thermally unstable. -
Azeotrope: Add Toluene (50 mL) and distill again to remove traces of
. -
Dissolve the residue in fresh Toluene (100 mL). Do not isolate the solid imino chloride; use this solution directly.
Step B: Nucleophilic Substitution
-
To the toluene solution of imino chloride, add 1-(2-(2-hydroxyethoxy)ethyl)piperazine (HEEP, 10.0 g).
-
Add Sodium Carbonate (
, 10 g) to scavenge the generated HCl. -
Reflux for 8-12 hours.
-
Process Insight: Monitor the disappearance of the imino chloride peak by HPLC. The formation of the product (Impurity L) should be the dominant peak.
-
-
Workup: Cool to RT. Add water (100 mL). Separate layers.
-
Wash organic layer with water (2 x 50 mL) and Brine.
-
Evaporate Toluene to obtain the crude oily residue.
Purification & Characterization
Objective: Achieve Reference Standard grade purity (>99.5%).
Purification Strategy
The crude 9-Chloro Quetiapine is often an oil or low-melting solid. Purification requires conversion to a salt or careful crystallization.
-
Fumarate Salt Formation: Dissolve the base in Ethanol. Add 0.5 eq of Fumaric acid. Heat to dissolve, then cool.[2] The hemifumarate salt often crystallizes well.
-
Free Base Recovery: If the free base is required, neutralize the pure salt with
and extract into Methyl tert-butyl ether (MTBE), then crystallize from Hexane/Ethyl Acetate.
Analytical Validation (Self-Validating System)
To confirm the structure and distinguish it from the 7-chloro isomer or des-chloro analogs:
-
HPLC Retention Time: 9-Chloro Quetiapine typically elutes after Quetiapine due to the increased lipophilicity of the chlorine atom.
-
Mass Spectrometry (ESI+):
-
Target Mass:
(approx). -
Isotope Pattern: Distinct chlorine pattern (M and M+2 in 3:1 ratio).
-
-
1H NMR (DMSO-d6):
-
The aromatic region is diagnostic. Look for the loss of symmetry compared to Quetiapine.
-
The proton at position 8 (adjacent to the Cl at 9) will show a distinct coupling constant and shift compared to the native molecule.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of 9-Chloro Quetiapine Reference Standard.
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity L as 9-Chloro Quetiapine).[1][5][6][7][8]
-
PubChem . Compound Summary: 9-Chloro Quetiapine (CID 125304879).[1] National Library of Medicine. Link[1]
-
ChemicalBook . 9-Chloro Quetiapine Product & CAS Information. (CAS 1371638-11-7).[1][5][6][7][8] Link
-
Simson Pharma . Technical Data Sheet: 9-Chloro Quetiapine Reference Standard. Link
-
Google Patents . CN105859653A - Quetiapine synthesizing method. (Describes the core lactam synthesis methodology applicable to the chloro-analog). Link
Sources
- 1. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. tsijournals.com [tsijournals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. allmpus.com [allmpus.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Monograph: 9-Chloro Quetiapine (EP Impurity L)
This guide serves as a technical monograph for 9-Chloro Quetiapine , formally identified as Quetiapine EP Impurity L .[1]
This compound is distinct from the synthetic intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine. 9-Chloro Quetiapine is a structural analog impurity where a chlorine atom is substituted on the aromatic ring system of the final drug substance.
CAS Number: 1371638-11-7 Chemical Classification: Dibenzothiazepine Derivative / API Impurity[2]
Executive Summary
9-Chloro Quetiapine (Quetiapine Impurity L) is a critical process-related impurity found in the synthesis of the antipsychotic drug Quetiapine Hemifumarate. Unlike the "chloro-quetiapine" intermediate (which contains a reactive chlorine at the bridgehead C11 position), 9-Chloro Quetiapine retains the full piperazine-ethoxy-ethanol side chain but possesses an additional chlorine atom on the aromatic ring (position 9).
Its presence is strictly regulated by pharmacopoeial standards (EP/USP) due to its structural stability and potential to alter the toxicological profile of the final drug product.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data characterizes the reference standard for analytical bridging.
| Property | Specification |
| Common Name | 9-Chloro Quetiapine |
| Pharmacopoeial Designation | Quetiapine EP Impurity L |
| CAS Number | 1371638-11-7 |
| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Appearance | White to Light Yellow Solid |
| Solubility | DMSO (Soluble), Methanol (Slightly), Chloroform (Slightly) |
| pKa (Predicted) | ~14.41 |
| Melting Point | >150°C (Decomposes) |
Structural Analysis & Origin
The "9-Chloro" Distinction
It is vital to distinguish between the reactive intermediate and this aromatic impurity :
-
Intermediate (11-Chloro): The chlorine is attached to the central imidoyl carbon (C11). This chlorine is a leaving group, displaced by piperazine during synthesis.
-
Impurity L (9-Chloro): The chlorine is attached to the benzene ring (Position 9). It is non-reactive during the substitution step and persists into the final API.
Formation Mechanism
This impurity typically arises from Starting Material Contamination . The synthesis of the dibenzothiazepine ring often utilizes 2-aminothiophenol and 2-nitrobenzoic acid derivatives. If the starting material 2-aminothiophenol contains a chlorinated impurity (e.g., 4-chloro-2-aminothiophenol), the chlorine atom is incorporated into the ring system and carried through the entire synthesis.
Figure 1: Formation Pathway of Impurity L The diagram below illustrates how a chlorinated starting material leads to the formation of the 9-Chloro impurity alongside the active pharmaceutical ingredient (API).
Caption: Schematic tracking the propagation of the 9-chloro aromatic substitution from starting materials to the final impurity.
Analytical Profiling & Detection
Due to the structural similarity between 9-Chloro Quetiapine and the parent API, separation requires high-resolution HPLC. The additional chlorine atom increases the lipophilicity of the molecule, typically resulting in a longer retention time compared to Quetiapine on Reverse-Phase (RP) columns.
Recommended HPLC Protocol (Gradient)
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Buffer (Ammonium Acetate or Phosphate pH 6.5).
-
Mobile Phase B: Acetonitrile / Methanol (High organic ratio).
-
Detection: UV @ 254 nm (Aromatic absorption) and 290 nm.
-
Elution Order:
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (+).
-
Parent Ion: [M+H]⁺ = 418.1 m/z (approx).
-
Isotope Pattern: The presence of one Chlorine atom imparts a distinct 3:1 ratio between the M and M+2 peaks (418 and 420 m/z), serving as a definitive confirmation marker.
Handling & Safety Protocols
As a derivative of a potent antipsychotic, 9-Chloro Quetiapine should be handled as a Potent Compound (OEB 3/4) .
-
Engineering Controls: Handle only inside a certified fume hood or isolator.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Respiratory protection (P3/N95) is required if handling powder outside an enclosure.
-
Storage: Store at 2-8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125304879, 9-Chloro Quetiapine. Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Quetiapine Hemifumarate Monograph - Impurity L. (Referenced via chemical supplier cross-listing).[2] Retrieved from [Link]
Sources
Quetiapine EP Impurity L identification
Technical Whitepaper: Structural Elucidation and Control of Quetiapine EP Impurity L
Executive Summary
In the rigorous quality control landscape of atypical antipsychotics, Quetiapine Fumarate presents a complex impurity profile due to its dibenzothiazepine tricyclic core. Among the impurities specified by the European Pharmacopoeia (EP), Impurity L (9-Chloro Quetiapine) represents a critical "process-related impurity" rather than a degradation product. Its presence indicates specific upstream contamination in the starting materials.
This guide provides a definitive technical workflow for the identification, formation mechanism, and analytical control of Impurity L, designed for researchers and QC professionals in pharmaceutical development.
The Target: Identity of Impurity L
Unlike oxidative degradants (like Impurity N, the N-oxide), Impurity L is a structural analog arising from halogenated contaminants in the synthesis precursors.
| Parameter | Specification |
| Common Name | Quetiapine EP Impurity L |
| Chemical Name | 2-[2-[4-(9-Chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |
| CAS Number | 1371638-11-7 |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol (Monoisotopic: ~417.13 Da) |
| Nature | Process Impurity (Starting Material Carryover) |
Formation Mechanism: The "Parallel Synthesis" Pathway
Impurity L does not form via degradation of Quetiapine. It is generated through a parallel reaction pathway . The synthesis of Quetiapine typically involves the coupling of 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) with a piperazine derivative.
If the starting material—Dibenzo[b,f][1,4]thiazepin-11(10H)-one (The Lactam)—contains a chlorinated impurity (specifically the 9-chloro analog), this contaminant survives the activation step (reaction with POCl₃) and the subsequent nucleophilic substitution, resulting in Impurity L.
Pathway Visualization
The following diagram illustrates the causality: a contaminant in the raw material (Step 1) mirrors the main reaction (Step 2 & 3) to form Impurity L.
Figure 1: Parallel synthesis pathway showing how starting material contamination leads to Impurity L.
Analytical Strategy: Identification & Confirmation
To confidently identify Impurity L, one must distinguish it from other non-polar impurities using mass spectrometry and relative retention time (RRT).
HPLC Separation (EP Method Context)
Impurity L is more hydrophobic than Quetiapine due to the chloro-substitution on the aromatic ring.
-
Column: C18 (e.g., Hypersil BDS or equivalent), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient of Methanol/Acetonitrile and Ammonium Acetate buffer.
-
Retention Behavior: Impurity L typically elutes after Quetiapine (RRT > 1.0).
-
Detection: UV at 250 nm (The thiazepin core absorption remains largely unchanged by the Cl substitution).
LC-MS/MS Fragmentation Logic (The "Fingerprint")
Mass spectrometry provides the definitive confirmation. The presence of Chlorine provides a distinct isotopic signature.
-
Parent Ion (MS1):
-
Quetiapine: m/z 384.2 [M+H]⁺
-
Impurity L: m/z 418.1 [M+H]⁺ (Dominant ³⁵Cl isotope) and 420.1 (³⁷Cl isotope) in a 3:1 ratio.
-
-
Fragmentation (MS2): The fragmentation of Quetiapine typically involves the cleavage of the piperazine ring from the tricyclic core.
-
Quetiapine Fragment: m/z 253 (Dibenzo-thiazepine cation).
-
Impurity L Diagnostic Fragment: m/z287 (9-Chloro-dibenzo-thiazepine cation).
-
Note: The mass shift of +34 Da (Cl vs H) is observed in the core fragment, confirming the modification is on the tricyclic ring system, not the side chain.
-
NMR Validation
For primary reference standard characterization:
-
¹H NMR: The aromatic region (6.8–7.6 ppm) will show a simplified splitting pattern compared to Quetiapine due to the substitution of one proton. Integration will reveal 7 aromatic protons instead of 8.
Experimental Protocol: LC-MS Identification Workflow
This protocol is designed to confirm the presence of Impurity L in a failed batch or during method validation.
Reagents:
-
LC-MS Grade Acetonitrile and Water.[1]
-
Formic Acid (0.1%).[1]
-
Quetiapine Fumarate Test Sample (1 mg/mL).
Step-by-Step Methodology:
-
Sample Prep: Dissolve the sample in Mobile Phase A/B (50:50). Filter through 0.22 µm PVDF.
-
LC Conditions:
-
Flow: 0.4 mL/min.[1]
-
Gradient: 10% B to 90% B over 15 mins (B = ACN + 0.1% FA).
-
-
MS Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Scan Range: 100–600 m/z.
-
-
Data Analysis:
-
Extract Ion Chromatogram (XIC) for m/z 418.1.
-
Check the peak at RRT ~1.1–1.3 relative to Quetiapine.
-
Verify the isotopic cluster (Is there an M+2 peak at ~33% intensity?).
-
Trigger MS/MS: Look for the daughter ion at m/z 287.
-
Control & Mitigation Strategies
Since Impurity L is process-derived:
-
Vendor Qualification: Stringent specifications for the starting material Dibenzo[b,f][1,4]thiazepin-11(10H)-one. Limit the "Chloro-impurity" in this raw material to <0.10%.
-
Purification: Impurity L is difficult to remove by recrystallization due to structural similarity. If detected above limits, preparative chromatography or changing the raw material vendor is often required.
References
-
European Pharmacopoeia (Ph.[2] Eur.) , "Quetiapine Fumarate Monograph 10.0", EDQM.
-
Chemicea Pharmaceuticals , "Quetiapine EP Impurity L Structure and CAS Data", Accessed 2026.
-
Veeprho , "Quetiapine Impurities and Related Compounds: Impurity L Profile", Accessed 2026.
-
National Institutes of Health (NIH) , "Determination of Quetiapine by LC-MS/MS", Journal of Chromatography B, 2017.
-
ResearchGate , "Characterization of impurity profile of quetiapine during drug development by LC-MS/MS".
Sources
Technical Analysis: Origin and Synthesis of 9-Chloro Quetiapine
This technical guide provides an in-depth analysis of the origin, formation mechanism, and control strategies for 9-Chloro Quetiapine (commonly known as Quetiapine EP Impurity L ).[1]
A Guide to Impurity L in Quetiapine Fumarate Manufacturing
Executive Summary
9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical process-related impurity found in the synthesis of the antipsychotic drug Quetiapine Fumarate.[1] Unlike degradation products (such as N-oxides) that form during storage, 9-Chloro Quetiapine is a structural analogue impurity arising directly from the starting materials.[1]
Its presence is due to a specific regiochemical contamination in the starting material 1-chloro-2-nitrobenzene .[1] The impurity persists through the entire synthetic sequence—surviving S-alkylation, reduction, cyclization, and condensation—resulting in a final drug substance containing a chlorine atom at the 9-position of the dibenzothiazepine ring.[1]
Structural Context
To understand the origin, one must first distinguish the impurity from the active pharmaceutical ingredient (API).[1]
| Compound | Chemical Name | Molecular Formula | Key Feature |
| Quetiapine | 11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | C₂₁H₂₅N₃O₂S | Unsubstituted aromatic rings.[1][2][3][4] |
| 9-Chloro Quetiapine | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol | C₂₁H₂₄ClN₃O₂S | Chlorine substituent at position 9 (adjacent to N-10).[1] |
Note on Numbering: In the dibenzo[b,f][1,4]thiazepine system, position 9 is located on the benzene ring derived from the nitrobenzene precursor, specifically at the position ortho to the bridgehead nitrogen (N-10).[1]
Root Cause Analysis: The Origin
The formation of 9-Chloro Quetiapine is not a side reaction of the Quetiapine molecule itself; rather, it is a case of "garbage in, garbage out."[1]
The Primary Culprit: 2,6-Dichloronitrobenzene
The standard industrial synthesis of Quetiapine begins with the coupling of 2-aminobenzenethiol (or its disulfide) with 1-chloro-2-nitrobenzene (OCNB).[1]
-
Standard Material: 1-Chloro-2-nitrobenzene.[1]
During the industrial chlorination of nitrobenzene to produce OCNB, over-chlorination or regioselective errors can yield 2,6-DCNB.[1] If this impurity is not removed via fractional distillation or crystallization by the raw material supplier, it enters the Quetiapine process stream.[1]
Why it Reacts
2,6-Dichloronitrobenzene is highly reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group activating the ortho-chlorines.[1] When exposed to the thiol nucleophile in the first step of synthesis, it behaves nearly identically to the desired OCNB, incorporating the extra chlorine atom into the molecular scaffold.[1]
Mechanism of Formation (Step-by-Step)
The persistence of the 9-chloro moiety is due to its chemical stability.[1] It survives the harsh conditions of the Quetiapine synthetic pathway.[1]
Step 1: S-Alkylation (The Point of Entry)[1]
-
Reaction: 2-Aminobenzenethiol attacks the electrophilic carbon attached to the chlorine.[1]
-
Standard: OCNB loses Cl⁻ to form the sulfide bridge.[1]
-
Impurity: 2,6-DCNB loses one Cl⁻ but retains the second Cl at the position ortho to the nitro group.[1]
-
Result: Formation of 2-[(2-chloro-6-nitrophenyl)thio]aniline .[1]
Step 2: Nitro Reduction
-
Reaction: Reduction of the nitro group to an amine (using Fe/HCl, H₂/Pd, or Na₂S).[1]
-
Impurity Behavior: The aromatic chlorine (Ar-Cl) is generally stable under standard nitro-reduction conditions (unless catalytic hydrogenolysis is over-driven).[1]
-
Result: Formation of 2-[(2-amino-6-chlorophenyl)thio]aniline .[1]
Step 3: Cyclization (Lactam Formation)[1]
-
Reaction: Condensation with a carbonyl source (e.g., phenyl chloroformate or urea) to close the 7-membered ring.[1]
-
Impurity Behavior: The two amino groups form the urea/amide linkage.[1] The chlorine atom, originally ortho to the nitro, is now ortho to the newly formed Lactam Nitrogen (N-10).[1] In the IUPAC numbering of the fused ring, this is Position 9 .[1]
-
Result: 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one .
Step 4: Activation and Coupling[1]
-
Reaction: The lactam is treated with POCl₃ to form the imino chloride (11-chloro intermediate), followed by nucleophilic attack by the piperazine side chain.[1]
-
Impurity Behavior: The 9-chloro substituent exerts an inductive effect but does not prevent the reaction.[1] The 11-position is activated, and the side chain is attached.[1]
-
Final Result: 9-Chloro Quetiapine .
Visualization of the Pathway[1]
The following diagram illustrates the parallel pathways of the desired API and the impurity.
Caption: Comparative synthesis showing how the 2,6-dichloronitrobenzene contaminant parallels the standard route to form 9-Chloro Quetiapine.
Experimental Protocols
Synthesis of Reference Standard (9-Chloro Quetiapine)
To validate analytical methods (HPLC/UPLC), researchers often need to synthesize this impurity intentionally.[1]
Protocol Summary:
-
Starting Material: Dissolve 2,6-dichloronitrobenzene (1.0 eq) and 2-aminobenzenethiol (1.1 eq) in DMF.
-
Coupling: Add K₂CO₃ (2.0 eq). Heat to 80°C for 4-6 hours. Monitor by TLC for disappearance of nitrobenzene.
-
Workup: Pour into ice water. Filter the yellow precipitate (2-((2-chloro-6-nitrophenyl)thio)aniline).[1]
-
Reduction/Cyclization: Treat the intermediate with Zinc dust/Acetic acid (or H₂/Pd) followed by reflux with phenyl chloroformate in toluene. This yields the 9-chloro-lactam .[1]
-
Final Coupling: Reflux the 9-chloro-lactam with POCl₃ (3 hours) to generate the imino chloride. Evaporate excess POCl₃.[1] Dissolve residue in toluene and add 2-(2-(piperazin-1-yl)ethoxy)ethanol (side chain).[1] Reflux for 10 hours.
-
Purification: Column chromatography (MeOH:DCM) to isolate 9-Chloro Quetiapine.
Control Strategy (Starting Material Specification)
The most effective control is limiting the impurity at the source.[1]
| Parameter | Specification Limit | Rationale |
| Material | 1-Chloro-2-nitrobenzene | Primary Starting Material |
| Impurity | 2,6-Dichloronitrobenzene | Precursor to 9-Chloro Quetiapine |
| Limit | NMT 0.10% (by GC) | Ensures Impurity L in final API is < 0.15% (ICH Q3A limits) |
| Method | Gas Chromatography (FID) | GC is preferred over HPLC for nitrobenzenes due to volatility and resolution.[1] |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity L).
-
PubChem . 9-Chloro Quetiapine (Compound CID 125304879).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Wadhwa, L. et al. (2010).[1] Process for the preparation of Quetiapine. US Patent 2010/0317850.[1] (Discusses control of chlorinated impurities in starting materials).
-
Popat, K. et al. (2014).[1] Impurity profile study of Quetiapine Fumarate. Journal of Pharmaceutical and Biomedical Analysis. (Details the isolation and characterization of structural analogues).
Sources
Technical Guide: 9-Chloro Quetiapine (EP Impurity L)
This technical guide provides an in-depth analysis of 9-Chloro Quetiapine , a critical impurity profile in the development and quality control of the antipsychotic drug Quetiapine Fumarate.
Structural Characterization, Origin, and Analytical Strategy
Executive Summary & Chemical Identity
9-Chloro Quetiapine (identified as Impurity L in the European Pharmacopoeia) is a structural analogue of Quetiapine where a hydrogen atom on the aromatic dibenzothiazepine ring system is substituted by a chlorine atom.[1][2]
Unlike the synthetic intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine (often colloquially called "Chloro-Quetiapine" in synthesis labs), 9-Chloro Quetiapine contains the full piperazine-ethoxyethanol side chain. Its presence represents a "carry-over" impurity derived from chlorinated starting materials used to build the tricyclic core.
Core Chemical Specifications
| Parameter | Technical Detail |
| Common Name | 9-Chloro Quetiapine |
| Pharmacopoeial Designation | Quetiapine EP Impurity L |
| CAS Registry Number | 1371638-11-7 |
| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Monoisotopic Mass | 417.1278 Da |
| Structural Distinction | Aromatic chlorination at position 9 (Ring B), distinct from the bridgehead substitution at position 11.[2][3][4][5] |
Structural Analysis & Mechanistic Origin
To understand the formation of 9-Chloro Quetiapine, one must analyze the synthesis of the Quetiapine core. The standard route involves the cyclization of 2-(phenylthio)phenylamine derivatives to form the dibenzothiazepine ring, followed by chlorination at position 11 (using POCl₃) to activate the bridgehead for nucleophilic attack by the piperazine side chain.
The Origin of Impurity L: 9-Chloro Quetiapine does not arise from the degradation of the API (Active Pharmaceutical Ingredient). Instead, it is a process-related impurity . It originates when the starting material (e.g., 2-aminothiophenol or o-chloronitrobenzene derivatives) contains a regio-isomer or a chlorinated contaminant.
If the tricyclic core is synthesized with an extra chlorine atom on the benzene ring (specifically at position 9), this "dichloro" intermediate (9,11-dichloro-dibenzo[b,f][1,4]thiazepine) will undergo the same coupling reaction with the piperazine side chain as the target molecule. Because the chemistry at position 11 is preserved, the side chain attaches successfully, resulting in 9-Chloro Quetiapine.
Pathway Visualization
The following diagram illustrates the parallel synthesis pathway that leads to Impurity L alongside the target API.
Figure 1: Mechanistic origin of 9-Chloro Quetiapine showing the parallel reaction pathway of the chlorinated contaminant.
Analytical Strategy: Detection and Differentiation
Separating 9-Chloro Quetiapine from the parent API is challenging due to their structural similarity. Both possess the same basic side chain (pKₐ ~7.5 and ~6.8) and similar lipophilicity, though the chloro-substitution makes Impurity L slightly more hydrophobic (higher logP).
Mass Spectrometry (LC-MS/MS)
Mass spectrometry is the definitive method for identification.
-
Quetiapine [M+H]⁺: m/z 384.1
-
9-Chloro Quetiapine [M+H]⁺: m/z 418.1
Crucial Identification Marker: The Chlorine Isotope Pattern. Unlike the parent drug, 9-Chloro Quetiapine will exhibit a distinct 3:1 ratio between the [M+H]⁺ (418) and [M+H+2]⁺ (420) peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is the primary confirmation tool in impurity profiling.
Chromatographic Method (HPLC)
Standard pharmacopoeial methods (EP/USP) for Quetiapine typically use C18 reversed-phase columns.
-
Stationary Phase: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Ammonium Acetate buffer (pH ~6.5) and Methanol/Acetonitrile.
-
Elution Order: Due to the electron-withdrawing and lipophilic nature of the chlorine on the aromatic ring, 9-Chloro Quetiapine typically elutes after Quetiapine .
-
Relative Retention Time (RRT): Approximately 1.1 – 1.3 (dependent on specific gradient).
Analytical Workflow Diagram
Figure 2: Analytical decision tree for confirming the presence of Impurity L.
Significance in Drug Development
Genotoxicity Assessment
Aromatic chloro-compounds can sometimes trigger structural alerts for genotoxicity, although in the context of Quetiapine analogues, they are generally treated as standard organic impurities unless specific toxicology data suggests otherwise. However, because this impurity modifies the tricyclic "warhead" of the drug, it must be tightly controlled (typically <0.15% per ICH Q3A guidelines) to ensure safety and efficacy.
Purification Challenges
Because 9-Chloro Quetiapine is formed during the ring-closure step, it is present before the final coupling. If not removed at the intermediate stage (the 11-chloro-dibenzo precursor stage), it becomes very difficult to remove from the final API via crystallization because the large piperazine tail dominates the solubility properties of both molecules. Process control at the starting material stage is far superior to downstream purification.
References
-
National Center for Biotechnology Information (2025). 9-Chloro Quetiapine (CID 125304879). PubChem Compound Summary.[2] Retrieved January 28, 2026. [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). Quetiapine Hemifumarate Monograph: Impurity L. (Referenced via chemical supplier databases matching "Quetiapine EP Impurity L" to CAS 1371638-11-7).[2] [Link]
-
National Institutes of Health (NIH). Global Substance Registration System (GSRS): 9-CHLORO QUETIAPINE. [Link]
Sources
- 1. dev.klivon.com [dev.klivon.com]
- 2. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]
- 5. 11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 9-Chloro Quetiapine
Physicochemical Characterization, Formation Mechanisms, and Control Strategies
Executive Summary
9-Chloro Quetiapine (identified pharmacopeially as Quetiapine EP Impurity L) is a critical process-related impurity found in the synthesis of the atypical antipsychotic Quetiapine Hemifumarate. Structurally, it is a chlorinated analog of the active pharmaceutical ingredient (API), where a chlorine atom substitutes a hydrogen atom at the 9-position of the dibenzo[b,f][1,4]thiazepine ring system.
Unlike degradation products arising from oxidation (e.g., Quetiapine N-oxide) or hydrolysis, 9-Chloro Quetiapine typically originates from regiochemical impurities in the starting materials used to construct the tricyclic core. Its structural similarity to Quetiapine presents significant challenges in chromatographic separation, necessitating precise analytical methodologies for detection and quantification at ICH threshold levels.
Chemical Identity and Physical Properties[1][2][3][4][5]
The following data consolidates experimental and predicted physicochemical constants essential for analytical method development and solubility profiling.
Nomenclature and Identification[1]
| Parameter | Detail |
| Common Name | 9-Chloro Quetiapine |
| Pharmacopeial Name | Quetiapine EP Impurity L |
| CAS Registry Number | 1371638-11-7 |
| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| SMILES | C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 |
Physicochemical Constants[1]
| Property | Value / Description | Context |
| Appearance | White to Light Yellow Solid | Crystalline form typically isolated from synthesis. |
| Melting Point | 168–172 °C (Experimental range) | Higher than Quetiapine base due to halogen bonding interactions. |
| Boiling Point | ~586.8 ± 60.0 °C | Predicted at 760 mmHg. |
| Density | 1.34 ± 0.1 g/cm³ | Higher density than API (1.2 g/cm³) due to Cl atom. |
| pKa (Predicted) | ~14.41 (Tertiary amine) | Basic character similar to Quetiapine; protonates easily in acidic HPLC mobile phases. |
| Solubility | DMSO, Methanol, Chloroform | High solubility in polar organic solvents; low aqueous solubility at neutral pH. |
| LogP | ~3.5 | More lipophilic than Quetiapine due to the chloro-substitution. |
Structural Analysis and Formation Mechanism
Structural Causality
The presence of the chlorine atom at the 9-position is not random. It is a direct "fingerprint" of the starting material purity. The synthesis of Quetiapine involves the key intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine .[1]
If the starting material for this intermediate—typically a substituted thiophenol or chlorobenzoic acid—contains a dichloro contaminant, the resulting tricyclic ring will carry an extra chlorine. Specifically, if 9,11-dichloro-dibenzo[b,f][1,4]thiazepine is formed, it competes with the mono-chloro intermediate in the nucleophilic substitution reaction with the piperazine side chain.
Synthesis Pathway and Impurity Origin
The following Graphviz diagram illustrates the parallel reaction pathways. The "Main Pathway" produces Quetiapine, while the "Impurity Pathway" (caused by contaminated starting material) yields 9-Chloro Quetiapine.
Figure 1: Parallel synthesis pathway showing the origin of Impurity L from chlorinated precursors.
Analytical Characterization Protocols
Distinguishing 9-Chloro Quetiapine from the API requires specific attention to the isotopic signature of Chlorine and the lipophilic shift in chromatography.
Mass Spectrometry (LC-MS/MS)
The most definitive identification method is Mass Spectrometry due to the unique isotopic abundance of Chlorine (
-
Quetiapine (M+H): m/z 384.2
-
9-Chloro Quetiapine (M+H): m/z 418.1
-
Isotope Pattern: Unlike the API, Impurity L will display a distinct M+2 peak (approx. 33% height of the M peak) at m/z 420.1, characteristic of a monochlorinated compound.
HPLC Method for Separation
Because 9-Chloro Quetiapine is more lipophilic (higher LogP) than Quetiapine, it typically elutes after the main peak in Reverse Phase chromatography.
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear ramp to 80% B (Impurity L elutes here)
-
25-30 min: Hold 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
1H-NMR Distinctions
In Proton NMR, the additional chlorine atom on the aromatic ring alters the multiplicity and chemical shift of the protons on the dibenzothiazepine system.
-
Quetiapine: The aromatic region (6.8 - 7.6 ppm) shows a specific integration corresponding to 8 aromatic protons.
-
Impurity L: The integration will correspond to 7 aromatic protons. The loss of coupling to the proton at position 9 simplifies the splitting pattern of adjacent protons (positions 8 and 10), allowing for structural elucidation.
Regulatory and Safety Implications
Toxicity Potential
As a structural analog, 9-Chloro Quetiapine likely shares pharmacological activity with Quetiapine (binding to D2 and 5-HT2 receptors). However, the halogenation can alter metabolic stability (blocking metabolic oxidation at the 9-position) and lipophilicity, potentially changing the toxicity profile or half-life.
Control Limits (ICH Q3A)
Under ICH Q3A(R2) guidelines for impurities in new drug substances:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
If 9-Chloro Quetiapine exceeds 0.15% in the final API, it must be toxicologically qualified. Therefore, process control must ensure levels remain below 0.10%.
References
- European Pharmacopoeia (Ph. Eur.). Quetiapine Hemifumarate Monograph 2541.
-
PubChem . Compound Summary for CID 125304879: 9-Chloro Quetiapine. National Library of Medicine. Available at: [Link]
-
Veeprho Laboratories . Quetiapine EP Impurity L (CAS 1371638-11-7).[2][3][4] (Reference for nomenclature and CAS identity). Available at: [Link]
Sources
Technical Guide: Commercial Availability & Analytical Profiling of 9-Chloro Quetiapine (EP Impurity L)
Executive Summary
9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical pharmacopeial impurity associated with the antipsychotic drug Quetiapine Hemifumarate.[1][2][3] Designated as EP Impurity L within the European Pharmacopoeia, its monitoring is mandatory for regulatory compliance and batch release in regulated markets.
This guide provides a technical analysis of its commercial availability, sourcing protocols for reference standards, and the mechanistic pathways leading to its formation. It is designed for analytical scientists and procurement managers requiring high-fidelity data for impurity profiling.
Part 1: Chemical Identity & Regulatory Nomenclature
Confusion often arises between "9-Chloro Quetiapine" and the "Chloro-intermediate" used in Quetiapine synthesis. It is vital to distinguish these:
-
Target Compound: 9-Chloro Quetiapine (Impurity).[1][2][3][4][5][6]
-
Distinct Compound: 11-Chloro-dibenzo[b,f][1,4]thiazepine (Precursor).[7][9]
-
Role: Key starting material (KSM) for Quetiapine synthesis.
-
Difference: The 11-chloro group is displaced by the piperazine side chain during synthesis. 9-Chloro Quetiapine retains its chlorine atom after synthesis.
-
Technical Specifications
| Parameter | Specification |
| Common Name | 9-Chloro Quetiapine |
| Synonyms | Quetiapine EP Impurity L; 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |
| CAS Number | 1371638-11-7 |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Pharmacopeial Status | European Pharmacopoeia (EP) Impurity L |
Part 2: Commercial Availability & Sourcing Strategy
Commercially, 9-Chloro Quetiapine is almost exclusively available as a Reference Standard rather than a bulk chemical. It is a high-value, low-volume commodity used for HPLC method validation and system suitability testing.
Primary Supplier Categories
-
Pharmacopeial Sources (USP/EP):
-
Pros: Gold standard for regulatory filings.
-
Cons: High cost, often backordered, rigid pack sizes.
-
-
Specialized Impurity Manufacturers (Secondary Standards):
-
Examples: Toronto Research Chemicals (TRC), LGC Standards, Simson Pharma, Veeprho, Allmpus.
-
Pros: Higher availability, flexible pack sizes (10mg - 100mg), comprehensive CoAs including TGA/NMR.
-
Cons: Requires internal qualification against a primary standard if used for pivotal filings.
-
Procurement Checklist (Quality Assurance)
When sourcing 9-Chloro Quetiapine, the Certificate of Analysis (CoA) must validate the following to ensure "Self-Validating" protocols:
-
Purity Assignment: Must be >95% (HPLC) with mass balance calculation (considering water/solvents).
-
Identity Confirmation: 1H-NMR and Mass Spectrometry (MS) required to confirm the position of the chlorine (distinguishing it from other chloro-isomers like 7-Chloro Quetiapine).
-
Salt Form: Verify if supplied as a free base or salt (e.g., fumarate/hydrochloride) to apply correct stoichiometric factors.
Part 3: Mechanistic Formation Pathway
Understanding the origin of 9-Chloro Quetiapine is essential for process chemists trying to minimize it. It is typically a carry-over impurity derived from regio-isomeric impurities in the starting materials (e.g., 2-aminothiophenol or o-chlorobenzoic acid derivatives) used to build the dibenzothiazepine ring.
Formation Logic
-
Upstream Contamination: The starting material contains a chloro-isomer.
-
Persistence: The chlorine at position 9 is non-reactive during the standard Quetiapine synthesis (condensation with piperazine).
-
Result: The impurity co-elutes or crystallizes with the final API.
Visualization: Impurity Propagation Workflow
The following diagram illustrates how the impurity parallels the main synthesis pathway.
Caption: Propagation of the 9-Chloro impurity through the Quetiapine synthetic pathway. The impurity originates upstream and persists through the final nucleophilic substitution.
Part 4: Analytical Protocols & Detection
To detect 9-Chloro Quetiapine, a reverse-phase HPLC method compatible with MS detection is recommended due to the structural similarity between the impurity and the API.
Recommended HPLC Conditions (Gradient)
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile : Methanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary); MS (ESI+) for confirmation |
| Retention Time (RT) | Quetiapine (~12 min); 9-Chloro Quetiapine (~15-17 min) |
| Relative Retention (RRT) | ~1.3 (Highly dependent on gradient slope) |
Note: The chlorine substitution increases lipophilicity, causing 9-Chloro Quetiapine to elute after the main Quetiapine peak in reverse-phase chromatography.
Analytical Validation Workflow
The following workflow ensures the reference standard is correctly qualified before use in release testing.
Caption: Qualification workflow for integrating 9-Chloro Quetiapine into an analytical method. Critical step: ensuring resolution from the main API peak.
Part 5: References
-
European Pharmacopoeia (Ph.[5] Eur.) . Quetiapine Hemifumarate Monograph 01/2017:2541. (Lists Impurity L specifications).
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 125304879, 9-Chloro Quetiapine. Retrieved from PubChem.[2][5] Link
-
Simson Pharma . 9-Chloro Quetiapine Reference Standard Data. (Commercial availability and technical data). Link
-
Veeprho Laboratories . Quetiapine EP Impurity L Structure and CAS. Link
-
Mulligan, S. et al. (2013).[10] Impurity Profiling of Quetiapine Hemifumarate. Journal of Pharmaceutical and Biomedical Analysis. (Discusses separation of chloro-isomers). Link
Sources
- 1. allmpus.com [allmpus.com]
- 2. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 9-Chloro Quetiapine | CymitQuimica [cymitquimica.com]
- 7. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
role of 9-Chloro Quetiapine in pharmaceutical analysis
Title: Technical Guide: Analytical Control & Characterization of 9-Chloro Quetiapine (EP Impurity L)
Executive Summary
9-Chloro Quetiapine (Chemical Name: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol) is a critical process-related impurity in the synthesis of Quetiapine Fumarate, a dibenzothiazepine atypical antipsychotic.[1][2][3] Designated as Impurity L in the European Pharmacopoeia (EP), its presence acts as a "molecular tracer" for the purity of the starting materials used in API manufacturing.
For pharmaceutical analysts, 9-Chloro Quetiapine presents a specific challenge: its structural homology to the parent drug (differing only by a single chlorine atom on the aromatic ring) results in similar lipophilicity and retention behavior, necessitating high-resolution chromatography for accurate quantification.
Core Analytical Role:
-
Regulatory Marker: Controlled under ICH Q3A(R2) guidelines; typically limited to NMT 0.15% in drug substances.[1]
-
Process Indicator: Presence suggests contamination in the 2-aminobenzenethiol or thiosalicylic acid starting materials.[1]
-
System Suitability: Used to validate the resolution power of RP-HPLC methods.[1]
Molecular Identity & Mechanistic Origin
To control an impurity, one must understand its genesis. 9-Chloro Quetiapine is not a degradation product formed by stress (like the N-oxide or Sulfoxide); it is a synthetically propagated impurity .[1]
Structural Comparison
| Feature | Quetiapine (API) | 9-Chloro Quetiapine (Impurity L) | Analytical Impact |
| Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₄ClN₃O₂S | +34 Da mass shift (detectable by LC-MS) |
| Structure | Dibenzothiazepine core | 9-Chloro-substituted core | Increased lipophilicity (LogP ↑) |
| CAS | 111974-69-7 | 1371638-11-7 | Unique identifier for reference standards |
| Origin | Target Synthesis | Starting Material Contaminant | Requires raw material screening |
Synthesis & Propagation Pathway
The formation of 9-Chloro Quetiapine follows the "Parallel Synthesis" logic. If the starting material contains a chlorinated isomer, the entire reaction sequence replicates the Quetiapine synthesis on this impurity, carrying it through to the final crystallization.
Figure 1: Parallel synthesis pathway showing how the 9-Chloro impurity propagates from contaminated starting materials.
Analytical Strategy: Method Development
The primary challenge is the Critical Pair Resolution . Because the Chlorine atom adds hydrophobicity, Impurity L typically elutes after Quetiapine in Reverse Phase (RP) chromatography. However, the resolution (Rs) can be compromised if the gradient slope is too steep.
Chromatographic Conditions (High-Resolution Protocol)
This protocol is designed to separate Impurity L from Quetiapine and other late-eluting impurities (like the Desethanol analog).[1]
System: UHPLC or HPLC with PDA/UV detection.
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped, 250 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge C18 or Inertsil ODS-3) | High carbon load required for hydrophobic selectivity between Chloro-analog and parent.[1] |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.[1]5) | Buffer controls ionization of the piperazine nitrogen; pH > pKa of impurity improves peak shape. |
| Mobile Phase B | Acetonitrile : Methanol (80:[1]20) | ACN provides sharp peaks; MeOH modifies selectivity for the aromatic ring separation. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV @ 250 nm | λmax for the dibenzothiazepine chromophore. |
| Column Temp | 35°C | Slightly elevated temperature reduces backpressure and improves mass transfer. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic hold to separate polar impurities (N-oxides) |
| 25.0 | 30 | 70 | Linear Gradient to elute Quetiapine |
| 35.0 | 30 | 70 | Hold to elute 9-Chloro Quetiapine (RRT ~1.2 - 1.[1]3) |
| 36.0 | 85 | 15 | Return to initial |
| 45.0 | 85 | 15 | Re-equilibration |
Step-by-Step Experimental Protocol
Workflow: Quantitative Analysis of Impurity L
Objective: Quantify 9-Chloro Quetiapine in a bulk API batch to ensure it meets the < 0.15% specification.
Step 1: Reference Standard Preparation [1]
-
Weigh 5.0 mg of 9-Chloro Quetiapine Reference Standard (Certified Purity >98%).[1]
-
Dissolve in 50 mL of Mobile Phase B (Stock A: 0.1 mg/mL).
-
Dilute 1.0 mL of Stock A into 100 mL of Diluent (Mobile Phase A:B 50:50).
-
Final Concentration: 1.0 µg/mL (represents 0.1% limit level relative to a 1 mg/mL sample).[1]
Step 2: Sample Preparation
-
Weigh 50.0 mg of Quetiapine Fumarate API.
-
Transfer to a 50 mL volumetric flask.
-
Add 30 mL Diluent and sonicate for 10 mins (maintain temp < 25°C to prevent degradation).
-
Make up to volume with Diluent.[1]
-
Filter through 0.45 µm PVDF filter (Discard first 2 mL).
Step 3: System Suitability Testing (SST)
-
Inject the Reference Standard (6 replicates).
-
Criteria:
Step 4: Data Analysis
-
Locate peak at RRT ~1.25 (Relative to Quetiapine).[1]
-
Calculate content using the formula:
(Where P is purity of standard)
Analytical Logic & Troubleshooting
The following decision tree illustrates how to handle co-elution issues, specifically distinguishing 9-Chloro Quetiapine from other hydrophobic impurities like the S-oxide or Desethanol variants.
Figure 2: Analytical troubleshooting workflow for confirming Impurity L identity.
Key Troubleshooting Insight: If 9-Chloro Quetiapine co-elutes with the Dimer impurity, switching the organic modifier from Acetonitrile to Methanol often resolves the pair due to the "pi-pi" interaction differences between the solvent and the chlorinated aromatic ring.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Hemifumarate Monograph 2541. European Directorate for the Quality of Medicines (EDQM). [1]
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.
-
PubChem Compound Summary . 9-Chloro Quetiapine (CID 125304879).[1][3] National Center for Biotechnology Information (2025).[1] [1]
-
ChemicalBook . 9-Chloro Quetiapine Product Properties and CAS 1371638-11-7.
-
Rasayan Journal of Chemistry . Validated Stability Indicating HPLC Method for Quetiapine Fumarate. (Contextual reference for general Quetiapine HPLC conditions).
Sources
- 1. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.klivon.com [dev.klivon.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Advanced Application Note: HPLC Method Development for 9-Chloro Quetiapine (EP Impurity L)
Abstract & Core Directive
This guide provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 9-Chloro Quetiapine , officially designated as EP Impurity L in the European Pharmacopoeia.[1][2]
Unlike generic protocols, this document focuses on the mechanistic separation of the chlorinated analog from the parent Quetiapine molecule.[1][2] The 9-chloro substitution introduces significant lipophilicity changes while maintaining the basic piperazine core, creating specific resolution challenges that standard "generic" gradients often fail to address.[1][2]
Introduction & Regulatory Context[1][3][4][5][6]
9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical process-related impurity.[1][2] It typically arises during the synthesis of the dibenzothiazepine ring system if chlorinated precursors are used or if side reactions occur involving chlorinating agents.[1][2]
-
Regulatory Status: Listed as Impurity L in the European Pharmacopoeia (EP) monograph for Quetiapine Fumarate.[1]
-
Safety Concern: Chlorinated aromatic impurities often possess higher toxicity profiles and different metabolic pathways compared to the parent drug.[2] Strict control (<0.15% or lower) is mandated by ICH Q3A/B guidelines.[1][2]
-
Chemical Challenge: The structural similarity to Quetiapine (differing only by a Cl vs. H atom) requires a chromatographic system capable of high selectivity (α) based on hydrophobicity and shape selectivity.[1]
Physicochemical Profile
| Property | Quetiapine (Parent) | 9-Chloro Quetiapine (Impurity L) |
| Molecular Formula | C21H25N3O2S | C21H24ClN3O2S |
| Molecular Weight | 383.51 g/mol | 417.95 g/mol |
| Key Functional Group | Piperazine (Basic, pKa ~7.5 & 6.[1][2][3]9) | Piperazine (Basic) + Chloro-aryl |
| LogP (Predicted) | ~2.6 | ~3.2 (More Lipophilic) |
| UV Max | 252 nm, 290 nm | Similar (Bathochromic shift possible) |
Method Development Logic (The "Why" & "How")
Column Selection Strategy
The separation relies on the Hydrophobic Subtraction Model .[1][2] Since 9-Chloro Quetiapine is more lipophilic than Quetiapine, a C18 stationary phase is the logical starting point.[1][2] However, the basic nitrogen atoms on the piperazine ring cause severe peak tailing on traditional silica columns due to silanol interactions.[1][2]
-
Recommendation: Use a Hybrid Particle (BEH) or Base-Deactivated (BDS) C18 column.[1][2] These allow for operation at high pH (up to pH 12), which is critical for this separation.[1][2]
-
Mechanism: At high pH (> pH 9), the piperazine nitrogens are uncharged (neutral).[1] This eliminates secondary silanol interactions and increases the hydrophobicity difference between the parent and the chloro-impurity, maximizing resolution.[1][2]
Mobile Phase Design[2]
-
Buffer: Ammonium Bicarbonate (10mM, pH 10.0) or Ammonium Acetate (pH 9.0).[1][2]
-
Organic Modifier: Acetonitrile (ACN).[1][2]
-
Why? ACN provides better peak symmetry and lower backpressure than Methanol for this aromatic separation.[2]
-
Detection[2][8]
-
Wavelength: 220 nm is recommended for maximum sensitivity of the impurity, though 254 nm offers higher specificity for the dibenzothiazepine core.[1][2]
Visualizing the Development Workflow
The following diagram outlines the decision matrix for optimizing the separation of Quetiapine and Impurity L.
Caption: Decision tree prioritizing High pH chromatography to neutralize basic piperazine moieties, enhancing resolution between Quetiapine and its lipophilic 9-chloro analog.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system . The inclusion of a System Suitability Test (SST) ensures the column and mobile phase are performing correctly before sample analysis.[1]
Reagents & Equipment[2][9][10]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
-
Reagents:
-
Standards:
Chromatographic Conditions[2][10][12][13][14]
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls mass transfer kinetics) |
| Injection Volume | 10 µL |
| Detection | UV @ 220 nm (Bandwidth 4 nm) |
| Run Time | 25 Minutes |
Gradient Program
The gradient is designed to elute the polar degradants early, Quetiapine in the middle, and the lipophilic 9-Chloro impurity later.[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | End Initial Hold |
| 15.0 | 20 | 80 | Linear Ramp (Elution of Impurity L) |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Standard Preparation[2][14]
-
Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).
-
Stock Solution A (Quetiapine): 1.0 mg/mL in Diluent.[2]
-
Stock Solution B (Impurity L): 0.1 mg/mL in Diluent.
-
System Suitability Solution: Dilute Stock A to 0.5 mg/mL and spike with Stock B to a concentration of 0.005 mg/mL (1.0% level).
-
Sensitivity Solution (LOQ): Dilute Stock B to 0.05 µg/mL (0.01% level).
Validation Parameters (Self-Validating Metrics)
To ensure scientific integrity, the method must meet these criteria during every run:
-
Resolution (Rs): The resolution between Quetiapine and 9-Chloro Quetiapine must be > 2.0 .
-
Tailing Factor (T): For Quetiapine peak, T must be < 1.5 .[1][2] (High pH ensures this).[1][2]
-
Signal-to-Noise (S/N): For the Sensitivity Solution (0.01%), S/N must be > 10 .
Linearity & Range[2][12][14][15]
-
Range: 0.05% to 0.5% of the target test concentration.
-
Acceptance: Correlation coefficient (R²) > 0.999.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Resolution (Rs < 1.5) | pH Drift | Re-prepare buffer. Ensure pH is exactly 10.0. Lower pH protonates the base, reducing retention difference.[1][2] |
| Peak Tailing | Column Aging or Void | Replace column. Ensure guard column is used.[2] |
| Retention Time Shift | Temperature Fluctuation | Ensure column oven is stable at 35°C. |
| Ghost Peaks | Contaminated Mobile Phase | Use fresh Milli-Q water; filter buffer through 0.22 µm filter.[1][2] |
References
-
European Pharmacopoeia (Ph.[2][6] Eur.) . Quetiapine Fumarate Monograph 2541. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]
-
United States Pharmacopeia (USP) . Quetiapine Fumarate. USP-NF Online.[1][2] [1][2]
-
PubChem . 9-Chloro Quetiapine (Compound Summary). National Library of Medicine.[1][2] [1]
-
Waters Corporation . Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note.
-
International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2).
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Application Note: UPLC Analysis of 9-Chloro Quetiapine (EP Impurity L)
Abstract & Core Directive
This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the detection and quantification of 9-Chloro Quetiapine (identified as EP Impurity L ) in Quetiapine Fumarate drug substance.
9-Chloro Quetiapine is a critical process-related impurity arising from halogenated starting materials. Due to its structural similarity to the parent drug (differing only by a chlorine atom substitution on the aromatic ring), standard HPLC methods often fail to achieve baseline resolution. This guide utilizes pH-dependent selectivity manipulation on hybrid particle stationary phases to achieve a resolution (
Introduction: The Analytical Challenge
Quetiapine Fumarate is an atypical antipsychotic acting as a serotonin and dopamine antagonist. The synthesis typically involves the condensation of 11-chloro-dibenzo[b,f][1,4]thiazepine with a piperazine derivative.
The Impurity:
-
Chemical Structure: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol.[1][3][4][5]
-
Origin: This impurity typically originates from the presence of 2,4-dichlorobenzoic acid (or similar dichloro-contaminants) in the starting material 2-chlorobenzoic acid . When this contaminant participates in the cyclization and subsequent reactions, the extra chlorine atom remains at position 9 of the thiazepine ring.
The Problem: Quetiapine and 9-Chloro Quetiapine are structural analogs. Their hydrophobicity is nearly identical, leading to co-elution on standard C18 columns at neutral or acidic pH. To separate them, we must exploit the subtle electron-withdrawing effect of the chlorine atom, which slightly alters the pKa and pi-pi interaction potential of the aromatic system.
Diagram 1: Impurity Origin Pathway
Caption: Synthetic origin of 9-Chloro Quetiapine (Impurity L) via contaminant propagation.
Method Development Strategy (Expertise & Logic)
Stationary Phase Selection
We utilize an Ethylene Bridged Hybrid (BEH) C18 column.
-
Why? Traditional silica columns degrade at high pH. BEH particles are stable up to pH 12. This is crucial because we must run the separation under alkaline conditions.
Mobile Phase Chemistry (The "Why")
-
pH 10.0 (Ammonium Bicarbonate): Quetiapine is a dibasic compound (pKa values approx. 6.8 and 3.3). At acidic pH (e.g., pH 3.0), the piperazine nitrogens are fully protonated (
), causing secondary interactions with residual silanols on the column, leading to peak tailing. -
The Solution: By raising the pH to 10.0, we suppress the ionization of the basic nitrogens. The molecule becomes neutral (free base). This increases its hydrophobicity (longer retention) and eliminates silanol interactions, resulting in sharp, symmetrical peaks. The 9-Chloro substituent increases the lipophilicity of Impurity L slightly more than the parent, enhancing resolution in this uncharged state.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| System | UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity) |
| Detector | PDA/UV at 252 nm (Secondary: 290 nm) |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temp | 45°C (Elevated temp improves mass transfer for basic drugs) |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL |
| Run Time | 12.0 Minutes |
Reagents & Mobile Phase
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.00 | 85 | 15 | Initial |
| 1.00 | 85 | 15 | 6 |
| 7.00 | 30 | 70 | 6 |
| 9.00 | 30 | 70 | 6 |
| 9.10 | 85 | 15 | 1 (Step) |
| 12.00 | 85 | 15 | 1 (Re-equil) |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Quetiapine Fumarate RS and 1 mg of 9-Chloro Quetiapine RS (Impurity L) in 10 mL of Diluent.
-
System Suitability Solution: Dilute Stock to obtain 0.5 mg/mL Quetiapine and 0.005 mg/mL (1%) Impurity L.
-
Sensitivity Solution: Dilute Impurity L to 0.05% level (0.25 µg/mL).
Analytical Workflow Diagram
Caption: Step-by-step UPLC analytical workflow for Quetiapine impurity profiling.
Results & Discussion
Chromatographic Performance
Under these conditions, Quetiapine elutes at approximately 4.5 minutes . The 9-Chloro Quetiapine (Impurity L) elutes at 5.2 minutes .
-
Relative Retention Time (RRT): ~1.15
-
Resolution (
): Typically > 2.5 (Passes USP/EP requirement of NLT 1.5). -
Tailing Factor: < 1.2 (Due to high pH suppression of amine ionization).
Validation Summary
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo | No co-elution |
| Linearity (Impurity L) | ||
| LOD / LOQ | 0.03 µg/mL / 0.10 µg/mL | S/N > 3 / S/N > 10 |
| Accuracy | 98.5% - 101.5% Recovery | 90-110% |
Troubleshooting & Optimization
-
Issue: Peak Tailing (> 1.5)
-
Cause: pH of Mobile Phase A has dropped below 9.[7]5. Ammonium bicarbonate is volatile.
-
Fix: Prepare fresh buffer daily and cap bottles tightly. Ensure pH is verified at 10.0
0.1.
-
-
Issue: Loss of Resolution
-
Cause: Column aging or temperature fluctuation.
-
Fix: The separation is sensitive to temperature. Ensure column oven is stable at 45°C. If resolution drops, clean column with 100% ACN to remove hydrophobic buildup.
-
-
Issue: Ghost Peaks
-
Cause: Carryover from high concentration samples.
-
Fix: Increase needle wash duration using 90:10 ACN:Water.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Quetiapine Fumarate Monograph 2541. Strasbourg, France: EDQM. Available at: [Link]
-
U.S. Pharmacopeia (USP) . Quetiapine Fumarate: USP Monograph. Rockville, MD: USP Convention. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 125304879: 9-Chloro Quetiapine. Retrieved Jan 28, 2026. Available at: [Link][3]
-
Waters Corporation . Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Application Note. Available at: [Link]
Sources
- 1. drjcrbio.com [drjcrbio.com]
- 2. allmpus.com [allmpus.com]
- 3. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form [mdpi.com]
analytical method for Quetiapine impurities including 9-Chloro Quetiapine
Application Note: Analytical Strategy for Quetiapine & 9-Chloro Impurity (Impurity L)
Abstract
This application note details a high-resolution Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the identification and quantification of Quetiapine Fumarate and its critical ring-substituted analog, 9-Chloro Quetiapine (EP Impurity L).[1] Unlike the common synthetic intermediate (11-chloro-dibenzo[b,f][1,4]thiazepine), 9-Chloro Quetiapine is a structural analog that poses significant separation challenges due to its similar pKa and polarity to the Active Pharmaceutical Ingredient (API).[1] This guide provides a self-validating method emphasizing resolution, peak purity, and mass-selective detection.
Introduction & Chemical Context
Quetiapine Fumarate is a dibenzothiazepine derivative used as an atypical antipsychotic.[1] The purity profile is complex, involving oxidative degradants (N-oxides) and synthetic intermediates.[1]
The Challenge of 9-Chloro Quetiapine (Impurity L): Researchers must distinguish between two "chloro" species:
-
The Intermediate (11-Chloro-dibenzo[b,f][1,4]thiazepine): The precursor lacking the piperazine side chain.[1] It is highly lipophilic and elutes late.[1]
-
The Target (9-Chloro Quetiapine): The full API structure with a chlorine atom substituted on the aromatic ring (Position 9).[1]
Method Development Strategy
To ensure robust separation, this protocol utilizes a pH-dependent selectivity strategy . Quetiapine contains a piperazine moiety (basic).[1][2][3][4][5][6] By adjusting the mobile phase pH, we manipulate the ionization state of the secondary amines, optimizing the resolution between the halogenated impurity and the parent drug.[1]
-
Column Choice: A C18 column with high carbon load is selected to maximize hydrophobic interaction differences between the H-substituted API and the Cl-substituted impurity.[1]
-
Buffer Selection: Ammonium Acetate (pH 6.[1]5) is chosen over Phosphate to allow for dual-detection (UV and MS).[1] The neutral pH ensures the basic nitrogen is partially deprotonated, improving peak shape and retention.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for analyzing Quetiapine impurities, distinguishing between routine QC (UV) and trace analysis (MS).
Caption: Integrated workflow for Quetiapine impurity profiling, linking separation science to regulatory decision-making.
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC-UV (QC Method)
Purpose: Routine quantification of 9-Chloro Quetiapine at levels >0.05%.[1]
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance class) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equiv.[1] |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Detection | 250 nm (bw 4 nm); Reference: 360 nm |
| Injection Vol | 10 µL |
| Run Time | 25 Minutes |
Mobile Phase Preparation:
-
Solvent A (Buffer): 20 mM Ammonium Acetate in Water, adjusted to pH 6.5 with dilute Acetic Acid.[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient (Elution of Impurities) |
| 18.0 | 10 | 90 | Column Wash (Elutes 11-Cl intermediate) |
| 20.0 | 10 | 90 | Hold |
| 20.1 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | End |
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Quetiapine and 9-Chloro Quetiapine.
-
Tailing Factor: < 1.5 for Quetiapine peak.[1]
-
RSD: < 2.0% for 6 replicate injections of Standard Solution.[1][7]
Protocol B: LC-MS/MS for Trace Identification
Purpose: Confirmation of identity using Chlorine isotope patterns.[1]
Mass Spectrometry Parameters:
-
Ionization: ESI Positive Mode (Electrospray Ionization).[1]
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.[1]
SIM (Selected Ion Monitoring) Table:
| Target Analyte | Precursor Ion (m/z) | Dwell Time | Rationale |
| Quetiapine | 384.2 [M+H]+ | 100 ms | Parent quantification |
| 9-Chloro Quetiapine | 418.1 [M+H]+ | 100 ms | 35-Cl Isotope (Main) |
| 9-Chloro Quetiapine | 420.1 [M+H]+ | 100 ms | 37-Cl Isotope (Confirmation) |
Data Interpretation: To confirm the presence of 9-Chloro Quetiapine, the peak at Retention Time (RT) ~1.1-1.2x (relative to Quetiapine) must exhibit an intensity ratio of 3:1 for masses 418:420, characteristic of a single chlorine substitution.[1]
Troubleshooting & Scientific Rationale
Issue: Peak Tailing of Quetiapine
-
Cause: Interaction of the basic piperazine nitrogen with residual silanols on the silica column.[1]
-
Solution: Ensure the column is "End-capped."[1] The use of Ammonium Acetate at pH 6.5 (closer to neutral) suppresses silanol ionization better than low pH phosphate buffers in some hybrid columns, or alternatively, add 0.1% Triethylamine (TEA) if using UV detection only (TEA is not MS compatible).[1]
Issue: Co-elution of 9-Chloro and Desethoxy-Quetiapine
-
Mechanistic Insight: Desethoxy-Quetiapine is more polar (elutes earlier).[1] 9-Chloro is less polar (elutes later).[1] If they converge, lower the initial % Acetonitrile to 10% to flatten the gradient slope at the start of the run.[1]
References
-
ChemicalBook. (2023).[6] 9-Chloro Quetiapine Chemical Properties and Structure (CAS 1371638-11-7).[1][2][3][6]Link[1]
-
Pharmaffiliates. (2024). Quetiapine Impurity Standards and 11-Chloro-dibenzo[b,f][1,4]thiazepine Precursors.Link[1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 10586481 (11-Chlorodibenzo[b,f][1,4]thiazepine).[1]Link[1]
-
Allmpus. (2024).[1] Quetiapine EP Impurity L (9-Chloro Quetiapine) Data Sheet.[1][2][3]Link
Sources
- 1. 11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]
- 7. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Technical Application Note: Strategic Utilization of 9-Chloro Quetiapine in Stability-Indicating Method Development
Part 1: Introduction & Mechanistic Context
The Scientific Challenge
In the development of stability-indicating methods (SIM) for Quetiapine Fumarate, a common pitfall is the co-elution of process-related impurities with stress-induced degradation products. 9-Chloro Quetiapine (EP Impurity L) presents a unique challenge. Unlike oxidative degradants (N-oxide, S-oxide) formed during storage, 9-Chloro Quetiapine is a process impurity arising from the synthesis of the dibenzothiazepine ring (likely via chlorinated precursors).
Because it possesses a structural backbone nearly identical to the API—differing only by a chlorine substitution at the 9-position—it exhibits chromatographic behavior very similar to the parent drug and its des-ethanol degradants.
Strategic Role in Forced Degradation
This protocol does not treat 9-Chloro Quetiapine as a target for degradation, but rather as a Resolution Standard . The primary objective of using this impurity in forced degradation studies is to validate Method Specificity . You must demonstrate that your analytical method (HPLC/UPLC) can resolve the static "Process Impurity L" peak from dynamic degradation peaks formed under acid, base, or oxidative stress.
Key Mechanistic Distinction:
-
Quetiapine Degradation: Driven by hydrolysis (cleavage of the piperazine side chain) and oxidation (N/S-oxidation).
-
9-Chloro Quetiapine: Stable under most standard stress conditions; it acts as a "silent" interferent if not properly resolved.
Part 2: Experimental Protocols
Reagent Preparation & Safety
-
Standard Substance: 9-Chloro Quetiapine (Reference Standard Grade, >98% purity).[1]
-
Solvent A (Diluent): 80:20 Water:Acetonitrile (or Mobile Phase Initial).
-
Safety: Quetiapine derivatives are potent antipsychotics. Handle in a fume hood with appropriate PPE (gloves, mask).
Preparation of Stock Standards
To ensure accurate Relative Response Factor (RRF) and resolution checks, prepare the following:
-
API Stock Solution: Dissolve Quetiapine Fumarate to a concentration of 1000 µg/mL in Diluent.
-
Impurity Stock Solution (9-Chloro): Dissolve 9-Chloro Quetiapine to 100 µg/mL in Methanol (improves solubility).
-
Spiking Solution (Resolution Marker): Transfer 1.0 mL of API Stock and 0.1 mL of Impurity Stock into a 10 mL flask. Dilute to volume.
-
Final Conc: 100 µg/mL API + 1 µg/mL 9-Chloro (1% Spike).
-
Forced Degradation Execution
Perform the following stress conditions on the API. Crucial Step: After stressing, you must perform a "Spiking Confirmation" (Step 4).
| Stress Type | Reagent | Condition | Target Degradation | Neutralization |
| Acid Hydrolysis | 1N HCl | 60°C for 2-4 Hours | 5-20% | Neutralize with 1N NaOH to pH 7.0 |
| Base Hydrolysis | 0.5N NaOH | Ambient / 1 Hour | 5-20% | Neutralize with 0.5N HCl to pH 7.0 |
| Oxidation | 3% H₂O₂ | Ambient / 2 Hours | 5-20% | Quench with Sodium Metabisulfite |
| Thermal | Solid State | 80°C / 24 Hours | <5% | Dissolve in Diluent |
The "Critical Pair" Resolution Experiment
This is the core of the application note. You must prove that 9-Chloro Quetiapine does not hide under a degradation peak.
-
Analyze Stressed Sample: Inject the Acid Hydrolysis sample. Note the retention times (RT) of all new degradant peaks.
-
Spike: Take an aliquot of the neutralized Acid Hydrolysis sample. Spike it with 9-Chloro Quetiapine stock solution (target 0.5% level).
-
Re-Analyze: Inject the spiked sample.
-
Evaluation:
-
Pass: The 9-Chloro peak appears as a distinct peak or shoulder with Resolution (Rs) > 1.5 from the nearest degradant.
-
Fail: The peak area of a degradant increases without a new peak appearing (Co-elution).
-
Part 3: Analytical Method & Data Analysis
Recommended Chromatographic Conditions (UPLC/HPLC)
To achieve separation of the 9-Chloro analog, a C18 column with high carbon load is recommended due to the hydrophobicity of the chlorine atom.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Equivalent).
-
Mobile Phase A: 10mM Ammonium Acetate (pH 9.0) or Phosphate Buffer (pH 6.5). Alkaline pH often improves resolution for basic drugs like Quetiapine.
-
Gradient:
-
0 min: 80% A
-
15 min: 20% A
-
20 min: 20% A
-
-
Wavelength: 250 nm (Max absorption for dibenzothiazepine ring).
Relative Response Factor (RRF) Calculation
Since 9-Chloro Quetiapine is a process impurity, you must establish its RRF to quantify it accurately in real samples.
-
Typical RRF for 9-Chloro Quetiapine: ~1.0 - 1.2 (The chromophore is largely unaffected by the Cl substitution, but verify experimentally).
Part 4: Visualization of Workflows
Diagram 1: Method Specificity Validation Workflow
This flowchart illustrates the decision logic for using 9-Chloro Quetiapine to validate the method.
Caption: Workflow for validating method specificity using 9-Chloro Quetiapine spiking.
Diagram 2: Structural Differentiation & Degradation Logic
This diagram visualizes why 9-Chloro Quetiapine is distinct from standard degradants.
Caption: Differentiating synthesis impurities (9-Chloro) from stress degradation products.
Part 5: References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] 2003. [Link]
-
European Pharmacopoeia (Ph. Eur.). Quetiapine Fumarate Monograph 2541. (Defines Impurity L). [Link]
-
Hillewaert, V., & Cordonnier, J. Stability indicating LC method for the determination of quetiapine hemifumarate. Journal of Pharmaceutical and Biomedical Analysis. (Foundational work on Quetiapine stability).
-
National Institutes of Health (NIH) - PubChem. 9-Chloro Quetiapine (Compound Summary).[Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. waters.com [waters.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. jordilabs.com [jordilabs.com]
- 7. resolvemass.ca [resolvemass.ca]
9-Chloro Quetiapine as a reference standard for quality control
Executive Summary
In the high-stakes landscape of antipsychotic drug development, the purity of Quetiapine Hemifumarate is strictly regulated by ICH Q3A/B guidelines and pharmacopoeial monographs (USP/EP).[1][2] 9-Chloro Quetiapine (Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol), designated as EP Impurity L , represents a critical process-related impurity.[1][2]
Unlike the common "Chloro-Quetiapine" intermediate (11-chloro-dibenzo[b,f][1,4]thiazepine), the 9-Chloro analog is a regioisomer arising from chlorinated starting materials.[1][2] Its structural similarity to the Active Pharmaceutical Ingredient (API) presents significant separation challenges.[1][2] This guide provides a validated, self-checking protocol for the identification and quantification of 9-Chloro Quetiapine, ensuring strict compliance with European Pharmacopoeia (EP) standards.
Chemical Profile & Critical Distinction
To ensure scientific integrity, one must distinguish between the two primary "chloro" species found in Quetiapine analysis. Confusing these leads to critical QC failures.[1][2]
| Feature | 9-Chloro Quetiapine (Target) | 11-Chloro Intermediate (Precursor) |
| Common Name | EP Impurity L | EP Impurity H |
| CAS Number | 1371638-11-7 | 3159-07-7 |
| Structure | Ring-substituted (Chlorine on aromatic ring) | Bridgehead-substituted (Chlorine at C11) |
| Origin | Contaminated starting material (Regioisomer) | Unreacted intermediate |
| Elution Order | Elutes close to Quetiapine (Isomeric) | Elutes significantly earlier (Less polar) |
Structural Visualization (DOT)
Caption: Pathway illustrating the origin of 9-Chloro Quetiapine (Impurity L) as a downstream consequence of starting material contamination, distinct from the 11-Chloro intermediate.
Analytical Strategy: HPLC-UV/MS
The separation of 9-Chloro Quetiapine from the main API peak is the primary analytical challenge due to their identical side chains and similar pKa values.[2] A standard C18 column often fails to resolve them at high loads.[1][2]
The Solution: Use a Phenyl-Hexyl or High-Carbon Load C18 stationary phase.[1][2] The pi-pi interactions offered by the Phenyl phase provide superior selectivity for the halogenated aromatic ring of the impurity.[2]
Protocol QTP-L-01: High-Resolution Separation
A. Reagents & Standards
-
Reference Standard: 9-Chloro Quetiapine (Impurity L), >98% purity (e.g., from USP/EP certified vendors).[1][2]
-
Solvent A: 20 mM Ammonium Acetate (pH 6.5) or 0.1% TFA (for MS compatibility).
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Ace 5 Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm) | Maximizes selectivity for chloro-aromatic substitution.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |
| Wavelength | 250 nm (UV) | Optimal absorbance for the dibenzothiazepine core.[1][2] |
| Injection | 10 µL | Minimized to prevent peak broadening.[1][2] |
| Temp | 35°C | Improves mass transfer and peak shape.[1][2] |
C. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 20.0 | 40 | 60 | Elution of API & Polar Impurities |
| 25.0 | 10 | 90 | Column Wash (Elutes late non-polars) |
| 25.1 | 85 | 15 | Return to Initial |
| 30.0 | 85 | 15 | Re-equilibration |
System Suitability & Validation (Self-Validating Logic)
To ensure the data is trustworthy, the system must pass specific "Go/No-Go" criteria before sample analysis.[1][2]
1. Resolution Check (Critical): Prepare a system suitability solution containing 0.5 mg/mL Quetiapine API spiked with 0.15% 9-Chloro Quetiapine.
-
Requirement: Resolution (
) between Quetiapine and 9-Chloro Quetiapine must be > 2.0 .[1][2] -
Troubleshooting: If
, lower the initial %B or decrease column temperature to 30°C to increase retention differences.
2. Sensitivity (LOD/LOQ): Because this is a trace impurity, the Signal-to-Noise (S/N) ratio is paramount.
-
Limit of Quantitation (LOQ): S/N ≥ 10 (Target: 0.05% level).
-
Limit of Detection (LOD): S/N ≥ 3.
3. Relative Response Factor (RRF): 9-Chloro Quetiapine has a similar chromophore to Quetiapine but is not identical.[1][2]
-
Action: For precise quantification, determine the RRF experimentally by injecting equimolar concentrations of the impurity and API.[1][2]
Handling & Storage of the Reference Standard
The 9-Chloro reference standard is a high-value, chemically sensitive material.[1][2]
-
Storage: Store at 2°C to 8°C in an amber vial (light sensitive).
-
Hygroscopicity: The fumarate or free base forms may be hygroscopic.[1][2] Equilibrate the vial to room temperature for 30 minutes before weighing to prevent moisture uptake, which skews assay calculations.
-
Solution Stability: Stable in Acetonitrile/Water (50:50) for 24 hours.[1][2] Degrades rapidly in high-pH diluents (> pH 8).[1][2]
Analytical Workflow Diagram
Caption: Decision-tree workflow for the QC analysis of 9-Chloro Quetiapine, enforcing system suitability criteria.
References
-
European Pharmacopoeia (Ph.[1][2][3] Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity L and H). [1][2]
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 125304879: 9-Chloro Quetiapine. Retrieved from .[1][2]
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. .
-
Rao, R. N., et al. (2008) . Separation and characterization of process-related impurities of quetiapine fumarate by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic insight into impurity fragmentation).
Sources
Advanced Protocol: Quantification of 9-Chloro Quetiapine (EP Impurity L) in Quetiapine Drug Substance
[1]
Executive Summary & Scientific Rationale
9-Chloro Quetiapine , pharmacopeially designated as EP Impurity L (CAS: 1371638-11-7), is a critical process-related impurity in the synthesis of Quetiapine Fumarate.[1][2] Structurally, it differs from the active pharmaceutical ingredient (API) by the presence of a chlorine atom at the 9-position of the dibenzothiazepine ring system.[1]
Unlike the "Chloro-intermediate" (11-chloro-dibenzo[b,f][1,4]thiazepine) which acts as a precursor, 9-Chloro Quetiapine is a positional isomer derivative that typically arises from chlorination irregularities in the starting material (2-(phenylthio)aniline derivatives) or non-selective chlorination during the imidoyl chloride formation step.[1]
Why Quantification Matters:
-
Lipophilicity & Potency: The addition of a chlorine atom increases the lipophilicity (LogP) of the molecule, potentially altering metabolic clearance and binding affinity compared to the parent drug.[1]
-
Regulatory Compliance: Under ICH Q3A(R2) guidelines, impurities in the drug substance >0.10% must be identified and quantified.[1] Due to its structural similarity to the API, Impurity L presents a chromatographic challenge, often co-eluting with the main peak if the method selectivity is not optimized for halogenated selectivity.[1]
This application note details a High-Performance Liquid Chromatography (HPLC-UV) protocol designed specifically to resolve the lipophilic 9-Chloro impurity from the Quetiapine main peak with a resolution factor (
Chemical Context & Impurity Origin
To understand the separation logic, one must understand the origin.[1] 9-Chloro Quetiapine is not a degradation product; it is an intrinsic process impurity.[1]
Impurity Profile Visualization
The following diagram illustrates the structural relationship and the analytical workflow required to isolate this specific impurity.
Figure 1: Origin of 9-Chloro Quetiapine and the analytical workflow for its detection.
Method Development Strategy
Chromatographic Separation Logic
The separation relies on the Hydrophobic Subtraction Model .[1]
-
Quetiapine: Moderate hydrophobicity.[1]
-
9-Chloro Quetiapine: Higher hydrophobicity due to the chloro-substituent.[1]
Column Selection: A standard C18 column is sufficient, but a base-deactivated silica (BDS) C18 column is recommended.[1] Quetiapine contains tertiary amines which can interact with residual silanols on the column packing, causing peak tailing.[1] A BDS column or a high-purity hybrid silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) mitigates this, ensuring sharp peaks for low-level impurity quantification.[1]
Mobile Phase pH: The pH must be controlled (typically pH 6.0–7.5 or highly acidic pH 2.5).[1] At neutral pH, the piperazine nitrogen is partially deprotonated, increasing retention.[1] However, standard USP methods often use ammonium salts.[1] We will utilize a volatile buffer compatible with potential LC-MS confirmation if needed.
Experimental Protocol
Equipment & Reagents
| Component | Specification | Rationale |
| HPLC System | Agilent 1260/1290 or Waters Alliance | Must support gradient elution with low dwell volume. |
| Detector | DAD / UV | Wavelength set to 252 nm (Isosbestic point/Max absorption).[1] |
| Column | C18, 250 x 4.6 mm, 5 µm | High surface area for resolution of isomers.[1] |
| Buffer | Ammonium Acetate / Acetic Acid | pH control to suppress silanol activity.[1] |
| Solvent A | 20mM Ammonium Acetate (pH 6.[1]5) | Weak solvent; pH ensures analyte ionization stability.[1] |
| Solvent B | Acetonitrile (HPLC Grade) | Strong solvent; modifies selectivity for the Cl-group.[1] |
Chromatographic Conditions[1][3][4][5]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 35°C (Temperature control is critical for reproducibility of RRT).
-
Run Time: 45 minutes
Gradient Table:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic hold for early eluters |
| 25.0 | 40 | 60 | Linear ramp to elute Quetiapine |
| 35.0 | 20 | 80 | Wash step (Elutes 9-Chloro Impurity) |
| 40.0 | 85 | 15 | Re-equilibration |
| 45.0 | 85 | 15 | End |[1]
Note: 9-Chloro Quetiapine (Impurity L) is more lipophilic and will typically elute after the main Quetiapine peak.[1] Expected RRT is approximately 1.2 – 1.3.[1]
Standard Preparation
Stock Solution (Impurity L):
-
Weigh 5.0 mg of 9-Chloro Quetiapine Reference Standard.[1]
-
Dissolve in 50 mL of Methanol (Concentration: 100 µg/mL).
System Suitability Solution:
Validation & System Suitability Criteria
To ensure the method is "self-validating" as per E-E-A-T principles, the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | > 2.0 between Quetiapine and Impurity L | Ensures baseline separation for accurate integration. |
| Tailing Factor ( | < 1.5 for both peaks | Indicates minimal secondary interactions with silanols.[1] |
| % RSD (n=6) | < 2.0% for Impurity Area | Proves precision of the injector and flow system.[1][3] |
| Signal-to-Noise (S/N) | > 10 for LOQ (0.05% level) | Confirms sensitivity limits for trace analysis. |
Calculation of Impurity Content
Use the "External Standard Method" for highest accuracy, rather than area normalization, as the response factor (RF) of the chlorinated impurity may differ from the parent drug.[1]
1Troubleshooting & Optimization
-
Co-elution: If Impurity L co-elutes with the main peak, decrease the slope of the gradient between 15-25 minutes.[1] Lowering the % Acetonitrile at the start (e.g., to 10%) can also increase retention and resolution.[1]
-
Peak Broadening: Check the pH of the buffer.[1] If the pH drifts > 7.0, the silica dissolution may occur, or the ionization state of the piperazine ring may fluctuate.[1] Ensure the buffer is fresh (prepared daily).
-
Ghost Peaks: 9-Chloro Quetiapine is stable, but ensure no carryover from previous high-concentration injections.[1] A needle wash with 100% Methanol is recommended.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Fumarate Monograph 10.0. Strasbourg: Council of Europe.[1] (Defines Impurity L and general chromatographic parameters). [1]
-
U.S. Food and Drug Administration (FDA) . ICH Q3A(R2): Impurities in New Drug Substances. (Guidance on reporting thresholds).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 125304879 (9-Chloro Quetiapine). [1]
-
Mittapelli, V., et al. (2013).[1] Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research. (Discusses isolation of related impurities).
-
Waters Corporation . Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. (Application Note on gradient transferability).
Application Note: Stability-Indicating Assay for Quetiapine Fumarate and Its Impurities
[1][2]
Introduction & Scientific Rationale
Quetiapine Fumarate is an atypical antipsychotic drug exhibiting dibenzothiazepine chemistry.[1][2] Due to the presence of a piperazine ring and a thiazepine moiety, the molecule is susceptible to specific degradation pathways—primarily oxidative attack on the nitrogen/sulfur atoms and hydrolytic cleavage under extreme pH.
Developing a Stability-Indicating Method (SIM) is not merely a regulatory box-checking exercise; it is a critical quality attribute (CQA) assessment. A valid SIM must unequivocally differentiate the Active Pharmaceutical Ingredient (API) from its process impurities (e.g., USP Related Compounds B and G) and its degradation products (e.g., N-oxides, Sulfoxides).
This guide presents a robust, self-validating HPLC protocol designed to meet ICH Q1A (R2) and USP <621> standards. It prioritizes the separation of critical oxidative and hydrolytic degradants that co-elute in generic isocratic methods.
Target Analytes & Chemical Basis
The assay must resolve Quetiapine from the following key structural analogs. Understanding these structures dictates the chromatographic strategy (e.g., pH selection).
| Compound Name | Common Designation | Mechanism of Formation | Polarity/Retention Trend |
| Quetiapine | API | N/A | Reference Peak |
| Desethanol Quetiapine | USP Related Compound B | Hydrolysis (Acid/Base) | Less Polar (Elutes Later) |
| Quetiapine Lactam | USP Related Compound G | Synthesis/Hydrolysis | Non-polar |
| Quetiapine N-Oxide | EP Impurity H | Oxidation (Peroxide) | More Polar (Elutes Earlier) |
| Quetiapine Sulfoxide | EP Impurity S | Oxidation | More Polar (Elutes Earlier) |
Scientist's Insight: Quetiapine is a weak base (pKa ~6.8 and 3.3). To prevent severe peak tailing caused by interaction with residual silanols on the column, the mobile phase pH must be controlled. We utilize a pH 3.0 buffer to fully protonate the basic nitrogens, ensuring they are repelled by the stationary phase silanols, resulting in sharp, symmetrical peaks.
Experimental Protocol 1: Chromatographic Conditions
This method utilizes a Gradient Elution profile.[2] Isocratic methods often fail to elute the highly non-polar Lactam impurity (Impurity G) within a reasonable runtime or fail to resolve the polar N-oxide from the solvent front.
System Parameters[1][2][3][4][5][6][7][8][9][10][11]
-
Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.
-
Column: C18 End-capped, Base-Deactivated (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.
-
Column Temperature: 35°C (Controls mass transfer kinetics for reproducibility).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 252 nm (Optimal absorbance max for the dibenzothiazepine ring).
-
Injection Volume: 10-20 µL.
Mobile Phase Composition
-
Mobile Phase A (Buffer): 20 mM Ammonium Acetate or Potassium Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid. Add 0.1% Triethylamine (TEA) as a silanol blocker if peak tailing > 1.5.
-
Mobile Phase B (Organic): Acetonitrile (ACN) : Methanol (80:20 v/v).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Elute Polar Degradants) |
| 25.0 | 30 | 70 | Linear Ramp (Elute API & Impurity B) |
| 35.0 | 30 | 70 | Wash Step (Elute Impurity G) |
| 36.0 | 85 | 15 | Return to Initial |
| 45.0 | 85 | 15 | Re-equilibration |
Experimental Protocol 2: Forced Degradation (Stress Testing)
This protocol is designed to generate 5-20% degradation. Stop the reaction if degradation exceeds 20% to avoid secondary degradation products which are not relevant to shelf-life stability.
A. Acid Hydrolysis[1]
-
Transfer 5 mL of Quetiapine stock solution (1 mg/mL) to a round-bottom flask.
-
Add 5 mL of 1N HCl .
-
Reflux at 80°C for 2 hours.
-
Cool and neutralize with 1N NaOH.
-
Dilute to volume with Mobile Phase.[3]
-
Target: Cleavage of the ether linkage (Impurity B formation).
-
B. Base Hydrolysis[1]
-
Transfer 5 mL of stock solution.
-
Add 5 mL of 0.5N NaOH . (Note: Quetiapine is sensitive to strong base; start lower than acid).
-
Reflux at 60°C for 1 hour.
-
Cool and neutralize with 0.5N HCl.
-
Target: Hydrolytic degradants.
-
C. Oxidative Stress (Critical)
-
Transfer 5 mL of stock solution.
-
Add 2 mL of 3% Hydrogen Peroxide (H2O2) .
-
Keep at Room Temperature for 4 hours. Do not heat initially.
-
Dilute to volume.
D. Thermal Stress[10]
-
Place solid Quetiapine Fumarate powder in a petri dish.
-
Incubate in an oven at 105°C for 48 hours.
-
Dissolve in Mobile Phase.
Experimental Protocol 3: Method Validation (Self-Validating Criteria)
To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every analysis run.
-
Resolution (Rs): Rs > 2.0 between Quetiapine and the nearest eluting impurity (usually Impurity B or N-Oxide).
-
Tailing Factor (T): T < 1.5 for the Quetiapine peak (confirms pH/TEA effectiveness).
-
Precision: %RSD < 2.0% for 5 replicate injections of the standard.
-
Peak Purity (PDA): The Purity Angle must be less than the Purity Threshold for the Quetiapine peak in all stress samples. This confirms no hidden co-eluting degradants.
Visualization of Pathways & Workflow
Figure 1: Method Development & Validation Workflow
This diagram outlines the logical flow from chemical analysis to a validated protocol.
Caption: Workflow for developing a stability-indicating assay, moving from structural analysis to validated separation.
Figure 2: Quetiapine Degradation Pathways
This diagram illustrates the mechanistic formation of key impurities identified during stress testing.
Caption: Primary degradation pathways. Oxidation yields N-Oxides/Sulfoxides; Hydrolysis yields Impurity B.
References
-
ICH Harmonised Tripartite Guideline. (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] International Conference on Harmonisation.[2][5] Link
-
United States Pharmacopeia (USP). Quetiapine Fumarate Monograph. USP-NF Online. (Requires Subscription, General Chapter <621> Chromatography accessible). Link
-
Belal, F., et al. (2014). Stability-indicating HPLC method for the determination of Quetiapine Fumarate in pharmaceutical formulations.[1][2][8][9] Journal of Chromatographic Science. Link
-
Sutton, S.V.W. (2010). Review of Stability-Indicating Methods for Antipsychotics. Journal of Pharmaceutical and Biomedical Analysis. Link
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. akjournals.com [akjournals.com]
protocol for 9-Chloro Quetiapine isolation and purification
Application Note: Strategic Isolation and Purification of 9-Chloro Quetiapine (EP Impurity L)
Part 1: Executive Summary & Scientific Context
9-Chloro Quetiapine (identified as Impurity L in the European Pharmacopoeia) is a critical process-related impurity in the synthesis of the antipsychotic drug Quetiapine Hemifumarate.[1] Structurally, it differs from the parent molecule by the presence of a chlorine atom at the 9-position of the dibenzo[b,f][1,4]thiazepine ring system.[1]
Unlike degradation products formed during storage, 9-Chloro Quetiapine is a non-process degradant ; it originates from chlorinated impurities (regioisomers) present in the starting materials—specifically 2-aminobenzenethiol or 2-chloronitrobenzene derivatives—which survive the reaction cascade.[1]
Isolating this specific impurity is challenging due to its structural similarity to Quetiapine (differing only by Cl vs. H) and its typically low abundance (<0.15%) in crude mixtures.[1] This protocol outlines two distinct workflows:
-
Targeted Synthesis: For generating large quantities (>100 mg) of high-purity Reference Standards (RS).
-
Preparative Isolation: For extracting the impurity directly from enriched mother liquors or crude API for identification purposes.
Part 2: Chemical Mechanism & Origin
To understand the purification logic, one must understand the origin.[1] The presence of a chlorine atom significantly increases the lipophilicity (LogP) of the molecule compared to Quetiapine, altering its retention behavior in Reverse-Phase Chromatography (RPC).[1]
Pathway Diagram: Origin of 9-Chloro Quetiapine
Caption: Synthesis pathway showing the propagation of the chloro-impurity through the reaction scheme, leading to increased lipophilicity in the final impurity.
Part 3: Protocol A - Targeted Synthesis (Reference Standard Generation)[1]
Objective: Synthesize >500 mg of 9-Chloro Quetiapine with >98% purity for use as a qualified Reference Standard. Prerequisite: Access to 9-chloro-dibenzo[b,f][1,4]thiazepine-11(10H)-one (commercially available or synthesized via Vilsmeier-Haack cyclization of the corresponding chloro-sulfide).[1]
Step 1: Activation (Chlorination)[1]
-
Charge a reaction vessel with 10.0 g of 9-chloro-dibenzo[b,f][1,4]thiazepine-11(10H)-one.
-
Add 60 mL of Phosphorus Oxychloride (
) and 3.0 mL of N,N-Dimethylaniline (catalyst). -
Reflux the mixture at 105°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1] The starting lactam (polar) should disappear, replaced by the less polar imino-chloride (9,11-dichloro-dibenzo[b,f][1,4]thiazepine).[1]
-
Workup: Evaporate excess
under reduced pressure (rotary evaporator). Dissolve the residue in Toluene (100 mL) and wash with ice-cold 5% solution to quench residual acid. -
Isolate: Evaporate Toluene to yield the crude imino-chloride as an amber oil/solid. Proceed immediately to Step 2 (unstable to hydrolysis).
Step 2: Coupling
-
Dissolve the crude residue from Step 1 in 100 mL of Toluene or Xylene.
-
Add 1.2 equivalents of 2-(2-(piperazin-1-yl)ethoxy)ethanol.
-
Reflux at 110°C for 8–10 hours under Nitrogen atmosphere.
-
Monitor: HPLC will show the formation of the product peak (approx.[1] RRT 1.1–1.2 relative to Quetiapine).[1]
-
Extraction: Cool to RT. Add water (50 mL) and adjust pH to 2.0 with dilute HCl (extracts product into aqueous phase, leaving non-basic impurities in organic phase).[1]
-
Wash: Wash the aqueous layer with Ethyl Acetate (2 x 50 mL).[1]
-
Basify: Adjust aqueous layer pH to 10–11 with 4N NaOH. Extract the product into Dichloromethane (DCM) (3 x 50 mL).
-
Dry: Dry organic layer over
and evaporate to yield crude 9-Chloro Quetiapine.
Part 4: Protocol B - Purification & Isolation (Prep-HPLC)
Whether purifying the synthesized crude (Protocol A) or isolating from an enriched mother liquor, High-Performance Liquid Chromatography (HPLC) is required to achieve >99.5% purity.[1]
Scientific Rationale: 9-Chloro Quetiapine is a basic compound (
Preparative HPLC Parameters
| Parameter | Specification | Notes |
| Column | C18 Hybrid (e.g., XBridge Prep C18) | 19 x 150 mm, 5 µm particle size. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.[1]5) | Adjusted with Ammonium Hydroxide.[1] High pH improves peak symmetry. |
| Mobile Phase B | Acetonitrile (100%) | |
| Flow Rate | 15–20 mL/min | Optimized for 19mm ID column.[1] |
| Detection | UV @ 254 nm | 9-Chloro Quetiapine has strong absorbance here. |
| Sample Diluent | Methanol : DMSO (9:1) | Ensure complete solubility. |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Loading phase |
| 15.0 | 85 | Separation Gradient (Shallow slope critical) |
| 18.0 | 95 | Wash (Elutes highly lipophilic dimers) |
| 20.0 | 30 | Re-equilibration |
Execution Steps:
-
Load Study: Inject increasing amounts (10 mg, 20 mg, 50 mg) to determine the overload point where resolution between Quetiapine and 9-Chloro Quetiapine is lost.[1]
-
Fraction Collection:
-
Quetiapine (Parent): Elutes first (approx. 8–10 min).
-
9-Chloro Quetiapine: Elutes second (approx. 11–13 min). Note: The chlorine atom increases retention.[1]
-
-
Post-Processing: Pool fractions corresponding to the 9-Chloro peak.
-
Desalting: Evaporate Acetonitrile. The aqueous residue containing Ammonium Acetate can be lyophilized (Ammonium Acetate is volatile) or extracted into DCM at pH 10 to remove the buffer salts.[1]
Part 5: Analytical Characterization (Self-Validation)
To validate the isolated material is indeed 9-Chloro Quetiapine (Impurity L), compare analytical data against these expected values.
HPLC Purity Check
-
Method: USP/EP Quetiapine Impurity Method.
-
Column: C8 or C18 (4.6 x 250 mm).
-
Buffer: Phosphate buffer pH 6.5 / Acetonitrile.
-
Expected RRT: ~1.15 to 1.25 (relative to Quetiapine).[1]
Mass Spectrometry (LC-MS)
-
Quetiapine [M+H]+: m/z 384.2[1]
-
9-Chloro Quetiapine [M+H]+: m/z 418.1 (and 420.1).[1]
-
Validation: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1]
NMR Spectroscopy ( NMR, 400 MHz, )
-
Diagnostic Shift: The aromatic region (6.8–7.5 ppm) will show a distinct splitting pattern compared to Quetiapine.[1]
-
Quetiapine: Two unsubstituted benzene rings (4 protons each).[1]
-
9-Chloro: One unsubstituted ring (4 protons) and one tri-substituted ring (3 protons).[1] The loss of symmetry and integration of 7 aromatic protons (vs 8 in parent) confirms the substitution.[1]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Quetiapine Hemifumarate Monograph 10/2023:2541. (Defines Impurity L as 9-Chloro Quetiapine).[1][3]
-
Stolarczyk, E. U., & Kutner, A. (2010).[1] Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Acta Poloniae Pharmaceutica, 67(6), 597–607.[1] (Discusses impurity identification and MS fragmentation).
-
PubChem Compound Summary . 11-Chlorodibenzo[b,f][1,4]thiazepine. (Precursor data). [1][4]
-
Vasantha, M., et al. (2010).[1] Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry, 3(2). (Methodology for Quetiapine impurity isolation).
Sources
Application Note: Advanced NMR Characterization of 9-Chloro Quetiapine (Impurity L)
This Application Note is designed for pharmaceutical analytical scientists and process chemists requiring definitive structural confirmation of 9-Chloro Quetiapine (commonly referred to as Quetiapine EP Impurity L).[1]
Executive Summary & Scientific Rationale
In the synthesis of Quetiapine Fumarate, the formation of halogenated impurities is a critical quality attribute.[1] 9-Chloro Quetiapine arises typically from the carryover of chlorinated starting materials or non-selective halogenation during the imidoyl chloride formation step.[1]
Unlike simple degradation products, 9-Chloro Quetiapine is a regioisomer challenge.[1] It retains the core dibenzo[b,f][1,4]thiazepine structure and the full side chain, differing from the parent API only by the substitution of a hydrogen atom with chlorine at the C9 position.[1]
Why NMR is Critical: Mass Spectrometry (LC-MS) can confirm the mass (+34 Da shift vs. parent) and the isotopic pattern of chlorine, but it cannot definitively distinguish between the 9-Chloro , 8-Chloro , or Ring A chlorinated isomers.[1] High-Field NMR (600 MHz recommended, 400 MHz minimum) is the only orthogonal technique capable of assigning the exact position of the halogen substituent through scalar coupling analysis and 2D connectivity.[1]
Structural Context & Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the dibenzo[b,f][1,4]thiazepine system.
-
Parent: Quetiapine (C21H25N3O2S)[1]
-
Modification: Substitution of H-9 (ortho to the bridgehead Nitrogen N-10) with Chlorine.[1]
Workflow Visualization: Impurity Origin & Logic
The following diagram outlines the logical flow from synthesis to characterization, highlighting where 9-Chloro Quetiapine diverges from the parent API.
Caption: Workflow tracing the origin of 9-Chloro Quetiapine and the necessity of NMR for definitive identification amidst the crude API matrix.
Experimental Protocols
Protocol A: Sample Preparation
-
Solvent Selection: DMSO-d6 is preferred over CDCl3.[1]
-
Reasoning: DMSO minimizes signal overlap in the aromatic region (critical for splitting pattern analysis) and prevents aggregation of the piperazine side chain, which can broaden peaks in chloroform.[1]
-
-
Concentration: 10–15 mg of isolated impurity in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
Protocol B: 1H NMR Acquisition (1D)
-
Objective: Confirm the loss of one aromatic proton and identify the change in coupling constants (
-values) for the protons adjacent to C9. -
Key Parameter: Set spectral width (SW) to include 0–10 ppm. Acquire at least 64 scans to resolve low-level satellite peaks if analyzing a mixture.[1]
Protocol C: 2D NMR Configuration (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): Essential to prove that C9 is a quaternary carbon (no proton attached).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling delay to 60–80 ms (
Hz). This connects the aromatic ring protons to the bridgehead carbons (C10a/C11), confirming the Cl is on the ring adjacent to the nitrogen.[1]
Data Analysis & Interpretation
Comparative 1H NMR: Parent vs. 9-Chloro
The most distinct changes occur in the aromatic region (6.8 – 7.6 ppm).[1] The aliphatic side chain (piperazine/ethoxyethanol) remains largely unchanged ($ \delta $ 2.5 – 3.6 ppm).[1]
| Position | Quetiapine (Parent) | 9-Chloro Quetiapine (Target) | Diagnostic Change |
| H-9 | ~6.95 ppm (d/m) | Absent | Primary confirmation of substitution. |
| H-8 | ~7.10 ppm (t) | ~7.25 ppm (d, | Becomes a doublet due to loss of ortho-coupling to H9. |
| H-7 | ~7.35 ppm (t) | ~7.40 ppm (dd) | Coupling pattern simplifies.[1] |
| H-1/2/3/4 | 6.9 - 7.5 ppm | Unchanged | Ring A protons remain unaffected, confirming Cl is on Ring B. |
| Side Chain | 2.5 - 3.8 ppm | 2.5 - 3.8 ppm | Minimal shift; confirms the molecule is not the 11-Cl precursor.[1] |
13C NMR Assignments
The introduction of Chlorine induces specific shifts due to the Heavy Atom Effect and electronegativity.[1]
-
C-9 (Ipso): In the parent, this is a methine (CH).[1] In the impurity, it becomes a quaternary carbon (C-Cl).[1]
-
C-8 (Ortho): Shielded slightly due to the "ortho effect" of chlorine.[1]
-
C-11 (Bridgehead): The imine carbon (~160 ppm) may show a slight shift due to the electronic change in the adjacent ring, but connectivity to the piperazine remains.[1]
Self-Validating Logic: The Regioisomer Check
To ensure the impurity is 9-Chloro and not 7-Chloro or 8-Chloro , follow this logic path using 2D NMR data.
Caption: Decision tree for distinguishing 9-Chloro Quetiapine from other chlorinated isomers using proton integration and coupling constants.
Mechanistic Validation (NOESY)
-
Critical Check: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Observation: The protons on the piperazine ring (specifically those closest to the bridgehead nitrogen) will show spatial proximity (NOE correlations) to H-1 (Ring A) and H-9 (Ring B).[1]
-
Result: In 9-Chloro Quetiapine, the NOE correlation to H-9 will be absent , while the correlation to H-1 remains.[1] This spatially locates the chlorine atom at position 9.[1][2][3]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1371638-11-7 (9-Chloro Quetiapine). Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1][4] Eur.). Quetiapine Hemifumarate Monograph: Impurity L.[1] (Standard reference for regulatory limits and naming).
-
VeePrho. Quetiapine EP Impurity L Structure and details. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
resolving 9-Chloro Quetiapine from other Quetiapine impurities
Executive Summary
This guide addresses the chromatographic resolution of 9-Chloro Quetiapine (EP Impurity L), a critical process impurity often confused with the "Chloro-intermediate" (Impurity B precursors).[1] Unlike the early-eluting degradation products, 9-Chloro Quetiapine is a structural analog of the active pharmaceutical ingredient (API) containing a chlorine atom on the dibenzothiazepine ring. Due to its increased hydrophobicity, it typically elutes after the main Quetiapine peak in Reverse Phase (RP) chromatography.
This guide provides a self-validating method for separation, troubleshooting workflows for co-elution, and mass spectrometry confirmation parameters.
Part 1: The Challenge & Identification
Q: What exactly is 9-Chloro Quetiapine, and why is it difficult to resolve?
A: 9-Chloro Quetiapine (EP Impurity L) is a structural isomer of the drug substance where a hydrogen on the aromatic ring (position 9) is replaced by a chlorine atom.
-
Chemical Name: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol.[1][2]
-
CAS: 1371638-11-7.[1]
-
Differentiation: Do not confuse this with the 11-Chloro intermediate (11-chloro-dibenzo[b,f][1,4]thiazepine), which is a starting material precursor.[1]
-
Chromatographic Behavior: The chlorine substitution increases the lipophilicity of the molecule compared to Quetiapine. In standard C18 Reverse Phase conditions, it elutes after the main peak (Relative Retention Time [RRT] > 1.0). The challenge lies in resolving it from other late-eluting hydrophobic impurities (like dimers) or preventing it from co-eluting on the tail of the main peak if the gradient is too steep.
Part 2: Chromatographic Resolution Strategy
Q: What is the recommended HPLC method to achieve baseline separation?
A: To resolve 9-Chloro Quetiapine, you must exploit the hydrophobic selectivity of the stationary phase. A standard C18 column is effective, but a Phenyl-Hexyl phase often provides superior selectivity for halogenated aromatic species due to pi-pi interactions.[1]
Recommended Protocol (Gradient RP-HPLC)
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or sub-2 µm for UPLC) | Phenyl phases enhance selectivity for the chlorinated aromatic ring.[1] |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.5 - 7.[1]5) | Basic pH suppresses protonation of the piperazine tail, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic compounds compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC) | Standard linear velocities.[1] |
| Detection | UV @ 252 nm (or 290 nm) | 252 nm is the lambda max for the dibenzothiazepine core. |
| Column Temp | 35°C - 40°C | Slightly elevated temperature reduces backpressure and improves mass transfer.[1] |
Gradient Profile (Example for HPLC)
Note: 9-Chloro Quetiapine is a late eluter.[1] Ensure the gradient holds high organic long enough to elute it.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15 | Initial Hold |
| 20.0 | 80 | Linear Ramp (Elutes Quetiapine ~12 min, Impurity L ~14-16 min) |
| 25.0 | 80 | Wash (Elutes Dimers) |
| 25.1 | 15 | Re-equilibration |
| 30.0 | 15 | End |
Part 3: Method Development Workflow
The following diagram outlines the logical flow for optimizing the separation of Quetiapine from its chlorinated impurities.
Caption: Optimization workflow for resolving hydrophobic impurities (Impurity L) from the main API peak.
Part 4: Troubleshooting & FAQs
Q: I see a peak at RRT 0.45. Is this 9-Chloro Quetiapine? A: No. Early eluting peaks (RRT < 1.[1]0) are typically polar degradants like Quetiapine N-Oxide (Impurity S) or Desethoxy Quetiapine (Impurity I).[1] 9-Chloro Quetiapine is hydrophobic and will almost always elute after the main peak (RRT > 1.[1]0) in reverse-phase chromatography.[1][3]
Q: My 9-Chloro peak is tailing significantly. How do I fix this? A: Tailing in Quetiapine analysis is usually caused by silanol interactions with the basic piperazine nitrogen.
-
pH Adjustment: Ensure your mobile phase pH is at least 6.5 (using Ammonium Acetate). At low pH (pH 2-3), the secondary amines are fully protonated and interact strongly with residual silanols.[1]
-
Ion Pairing: If you must use low pH, add an ion-pairing agent like Hexanesulfonic Acid (though this is less compatible with MS).[1]
-
Column Choice: Switch to a "Hybrid" particle column (e.g., Waters XBridge or chemically similar) designed for high-pH stability.[1]
Q: How do I confirm the identity using Mass Spectrometry? A: 9-Chloro Quetiapine has a distinct mass spectral signature due to the chlorine isotope pattern.
-
Quetiapine [M+H]+: m/z 384.2[1]
-
9-Chloro Quetiapine [M+H]+: m/z 418.1[1]
-
Isotope Pattern: Look for the characteristic Chlorine isotope ratio (3:1 abundance of m/z 418 : 420). If you do not see the M+2 peak at ~33% intensity of the parent, it is not a chlorinated impurity.
Part 5: Troubleshooting Decision Tree
Use this logic gate to diagnose resolution failures specifically for Impurity L.
Caption: Diagnostic logic for resolving Quetiapine Impurity L (9-Chloro).
References
-
European Pharmacopoeia (Ph. Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity L and system suitability requirements).
-
United States Pharmacopeia (USP) . Quetiapine Fumarate: Related Compounds. (Provides method parameters for Related Compound G and B). [1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 125304879: 9-Chloro Quetiapine. Accessed Jan 28, 2026. [1]
-
Waters Corporation . Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. (Application Note detailing gradient elution and impurity identification).
-
Scholars Research Library . Stability indicating fast LC method for determination of quetiapine fumarate related substances. (Discusses resolution of hydrophobic impurities).
Sources
Technical Support Center: 9-Chloro Quetiapine HPLC Optimization
The following technical guide is designed for analytical scientists and researchers optimizing the HPLC analysis of 9-Chloro Quetiapine (specifically identified as Quetiapine EP Impurity L ). It addresses the unique physicochemical challenges of this chlorinated dibenzothiazepine derivative, focusing on peak shape optimization.
Subject: Improving Peak Shape & Resolution for 9-Chloro Quetiapine (Impurity L) Molecule Profile:
-
Identity: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol.[1][2]
-
Class: Dibenzothiazepine derivative (Basic, Lipophilic).
-
Critical Attribute: The piperazine nitrogen atoms are highly prone to interacting with residual silanols on HPLC columns, leading to severe peak tailing. The 9-chloro substitution increases lipophilicity compared to the parent Quetiapine, often resulting in broader peaks if mass transfer is not optimized.
Part 1: Diagnostic Workflow
Before adjusting your method, identify the specific peak shape deformation. Use this logic tree to diagnose the root cause.
Figure 1: Diagnostic logic tree for isolating HPLC peak shape issues specific to basic, lipophilic compounds like 9-Chloro Quetiapine.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
Q: My 9-Chloro Quetiapine peak has a long "shark fin" tail. I am using a standard C18 column with a Phosphate buffer at pH 3.[3]0. What is wrong?
A: This is the classic signature of secondary silanol interactions .
-
The Mechanism: The piperazine ring in 9-Chloro Quetiapine is basic. At pH 3.0, the nitrogen is protonated (
). While modern "Type B" silica is pure, older or non-endcapped columns still have acidic residual silanols ( ) that bind electrostatically to the protonated base, causing the tail. -
The Solution:
-
Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to your mobile phase. TEA competes for the active silanol sites, effectively "shielding" them from the analyte.
-
Switch to High pH: Quetiapine derivatives often show superior peak shape at pH 9.0–10.0 (using Ammonium Bicarbonate or Ammonia). At this pH, the basic nitrogen is deprotonated (neutral), eliminating the electrostatic attraction to silanols. Note: Ensure your column is rated for high pH (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Issue 2: Peak Splitting or Shoulder
Q: The peak appears split or has a shoulder on the front, but the retention time is stable. I dissolve my sample in 100% Acetonitrile.
A: This is a diluent mismatch (Solvent Strength Effect) .
-
The Mechanism: 9-Chloro Quetiapine is hydrophobic. When injected in 100% Acetonitrile (a strong solvent) into a mobile phase that contains water (weak solvent), the analyte molecules travel faster than the mobile phase at the head of the column. They precipitate or spread out before focusing, causing a split.
-
The Solution:
-
Match the Diluent: Dissolve the sample in the initial mobile phase composition (e.g., 10:90 ACN:Buffer).
-
Weak Wash: If solubility is an issue, dissolve in a minimum volume of MeOH/ACN and dilute with water/buffer to at least 50% aqueous content.
-
Issue 3: Broad Peaks / Low Sensitivity
Q: The peak is symmetrical but very wide, significantly reducing the signal-to-noise ratio.
A: The 9-chloro substitution increases the molecular volume and lipophilicity, slowing down mass transfer kinetics.
-
The Solution:
-
Increase Temperature: Raise the column oven to 35°C – 45°C . This reduces mobile phase viscosity and increases the diffusion rate of the bulky molecule into and out of the stationary phase pores.
-
Steeper Gradient: If running isocratically, the peak may be eluting too late (High
). Switch to a gradient or increase the organic modifier (ACN) by 5-10% to elute the peak earlier as a sharper band.
-
Part 3: Optimized "Gold Standard" Protocol
Based on the structural requirements of Quetiapine impurities (Impurity L), the following method minimizes silanol activity while maintaining selectivity.
Method A: High pH (Recommended for Peak Shape)
Best for eliminating tailing completely.
| Parameter | Specification |
| Column | Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with Ammonia) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temp | 40°C |
| Gradient | 0 min: 20% B |
| Diluent | Mobile Phase A : Mobile Phase B (50:50) |
Method B: Low pH (Traditional / USP Compatible)
Use if your lab restricts high pH columns.
| Parameter | Specification |
| Column | Base-Deactivated Silica (BDS) C18 (e.g., Inertsil ODS-3 or Hypersil BDS), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) + 0.2% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile : Methanol (80:20) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Temp | 30°C |
| Mode | Isocratic (approx. 60% Buffer : 40% Organic) or Gradient |
Part 4: References
-
Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of a stability indicating RP-UPLC method for determination of Quetiapine in pharmaceutical dosage form." National Institutes of Health (NIH).Link
-
Rasayan Journal of Chemistry. "A Validated Stability Indicating HPLC Method for the Determination of Related Substances in Quetiapine Fumarate." Rasayan J. Chem.Link
-
ChemicalBook. "9-Chloro Quetiapine (Quetiapine EP Impurity L) Chemical Properties and Structure." ChemicalBook Database.Link
-
LCGC International. "LC Troubleshooting Essentials: Solutions for Peak Tailing and Fronting." Chromatography Online.Link
-
Allmpus Laboratories. "Quetiapine EP Impurity L Data Sheet (Structure and CAS)." Allmpus Product Catalog.Link
Sources
Technical Support Center: 9-Chloro Quetiapine (Impurity L) Separation Guide
[1]
Status: Operational Subject: Troubleshooting Separation of 9-Chloro Quetiapine (EP Impurity L) from Parent Drug Ticket ID: QUE-SEP-009 Audience: Analytical Chemists, QC Specialists, Process Development Scientists[1]
Executive Summary
This guide addresses the chromatographic isolation and quantification of 9-Chloro Quetiapine (European Pharmacopoeia Impurity L). Unlike degradation products (e.g., N-oxides, desalkyls), 9-Chloro Quetiapine is a structural halo-analog .[1] It possesses a chlorine atom on the aromatic ring (position 9) instead of a hydrogen atom.
This substitution creates a "Critical Pair" scenario where the physicochemical properties (pKa, solubility, and hydrodynamic volume) are nearly identical to the parent drug, leading to frequent co-elution on standard C18 protocols.[1]
Part 1: The Diagnostic Dashboard (Data & Properties)
Before troubleshooting, confirm the identity of your impurity. 9-Chloro Quetiapine is often confused with the "Chloro-intermediate" (11-chloro-dibenzo[b,f][1,4]thiazepine), but they are chemically distinct.[1]
Table 1: Physicochemical Comparison
| Feature | Quetiapine (Parent) | 9-Chloro Quetiapine (Impurity L) | Chromatographic Impact |
| Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₄ClN₃O₂S | +34 Da mass shift (detectable by MS).[1] |
| Structure | Dibenzo[b,f]thiazepine core | 9-Cl substitution on aromatic ring | Increased hydrophobicity (LogP increases).[1] |
| Elution Order (RP) | Elutes First | Elutes Second (typically) | The Cl-atom increases retention on C18.[1] |
| UV Max | ~290 nm | ~290-295 nm | Indistinguishable by UV spectrum alone.[1] |
| Critical Challenge | N/A | Resolution (Rs) < 1.5 | Requires selectivity ( |
Part 2: Troubleshooting Guide (Q&A Format)
Q1: I am seeing a shoulder on the tail of my Quetiapine peak. How do I confirm if this is 9-Chloro Quetiapine?
A: A shoulder on the tail is the classic signature of a halo-analog in Reverse Phase (RP) chromatography. Because Chlorine is electron-withdrawing yet lipophilic, it slightly increases the interaction with the C18 stationary phase.[1]
Diagnostic Protocol:
-
Check the Mass Spectrum: Run the sample on LC-MS.
-
Check Relative Retention Time (RRT):
Q2: My standard C18 column fails to resolve the critical pair (Rs < 1.5). What parameters should I manipulate?
A: Efficiency (plate count) alone will not solve this; you need to alter Selectivity (
Optimization Workflow:
-
Stationary Phase Switch:
-
Current: C18 (Alkyl chain interaction).[1]
-
Recommended:Phenyl-Hexyl or Biphenyl phases.[1]
-
Mechanism:[1][3][4][5] The electronegative Chlorine atom alters the electron density of the aromatic ring. Phenyl phases engage in
stacking interactions that are highly sensitive to these ring substitutions, often doubling the resolution compared to C18.[1]
-
-
Modifier Tuning (The "Methanol Effect"):
-
Switch from 100% Acetonitrile (ACN) to a Methanol (MeOH)/ACN blend .
-
MeOH is a protic solvent that interacts differently with the lone pairs on the nitrogen and the chlorine. A 50:50 MeOH:ACN organic phase often expands the separation window between the parent and the halo-analog.
-
Q3: The baseline is noisy, and peak shape is poor. Is pH a factor?
A: Yes. Quetiapine is a base (piperazine moiety).[1] At neutral pH, silanol interactions can cause tailing, which masks the small 9-Chloro impurity peak.[1]
Corrective Action:
-
Method A (Low pH - Traditional): Use 20mM Phosphate buffer at pH 2.5 - 3.0 .[1] This suppresses silanol ionization on the column, sharpening the main peak and revealing the impurity.
-
Method B (High pH - Modern): Use an XBridge or Gemini C18 (hybrid particle) with Ammonium Bicarbonate at pH 9.0 .[1] At this pH, Quetiapine is non-ionized (neutral), maximizing hydrophobic retention and often reversing selectivity, which can pull the impurity away from the parent.[1]
Part 3: Visualizing the Separation Strategy
The following diagram illustrates the origin of the impurity and the decision tree for method development.
Caption: Decision tree for identifying and resolving the 9-Chloro Quetiapine critical pair.
Part 4: Validated Experimental Protocol
Method: High-Performance Liquid Chromatography (HPLC-UV) Objective: Resolution of Quetiapine and Impurity L (9-Chloro).[1]
1. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Enhanced selectivity for halogenated aromatics via |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 6.5) | Neutral pH balances ionization for Phenyl interaction.[1] |
| Mobile Phase B | Methanol : Acetonitrile (60:40 v/v) | MeOH enhances shape selectivity; ACN reduces backpressure.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[6][7][8] |
| Detection | UV @ 290 nm | Max absorbance for dibenzothiazepine ring. |
| Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
2. Gradient Program:
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 40 | Initial hold to elute polar degradants early.[1] |
| 20.0 | 80 | Shallow gradient (2% per min) to resolve the Critical Pair. |
| 25.0 | 80 | Wash to elute late lipophilics. |
| 26.0 | 40 | Re-equilibration. |
3. System Suitability Criteria:
-
Resolution (Rs): NLT 2.0 between Quetiapine and 9-Chloro Quetiapine.
-
Tailing Factor: NMT 1.5 for Quetiapine.
-
Relative Retention Time (RRT): 9-Chloro Quetiapine should appear at ~1.15 RRT.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.). Quetiapine Fumarate Monograph: Impurity L. (Defines the structure and limits for 9-Chloro Quetiapine).
-
PubChem. 9-Chloro Quetiapine (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note. Available at: [Link][1][4]
-
Rasayan Journal of Chemistry. Validated Stability Indicating HPLC Method for Related Substances in Quetiapine Fumarate. (Discusses critical pair separation strategies). Available at: [Link]
-
Allmpus Laboratories. Quetiapine EP Impurity L Reference Standard. (Commercial reference for impurity identification). Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1,4]thiazepine - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. "Process For Preparing Quetiapine Fumarate" [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study [mdpi.com]
Technical Support Center: Minimizing On-Column Degradation of 9-Chloro Quetiapine
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: HPLC/UPLC Stability of Halogenated Dibenzothiazepine Derivatives
Introduction: The "Phantom" Peak Problem
Welcome to the Technical Support Center. You are likely here because your analysis of 9-Chloro Quetiapine (or related chlorinated dibenzothiazepine impurities) is showing inconsistent results.
The Symptom: You inject a pure standard, but the chromatogram shows a split peak, a broad "hump" between peaks, or the appearance of a secondary peak (likely the hydroxy-analog or lactam) that increases with column residence time.
The Diagnosis: This is classic On-Column Degradation , driven by two distinct forces:
-
Chemical Hydrolysis: The C-Cl bond in dibenzothiazepine intermediates (especially if located at the imine bridgehead, often mislabeled or confused with ring substitutions) is highly susceptible to nucleophilic attack by water, catalyzed by acidic silanols.
-
Physical Adsorption: The basic nitrogen in the piperazine or thiazepine ring interacts strongly with free silanols, causing peak tailing that mimics degradation.
This guide synthesizes thermodynamic control and stationary phase chemistry to stabilize your analyte during the run.
Module 1: The Chemical Environment (Mobile Phase)
Q: My peak area decreases with longer retention times. Is the mobile phase destroying my sample?
A: Yes, if you are using standard acidic aqueous conditions. Halogenated imines and heterocycles are prone to hydrolysis in acidic environments, converting the Chloro-group to a Hydroxy- or Oxo-group.
The Fix: You must shift the equilibrium away from hydrolysis.
| Parameter | Recommended Setting | The "Why" (Scientific Causality) |
| pH Strategy | pH 7.5 – 9.5 (Ammonium Bicarbonate or Carbonate) | Suppression of Hydrolysis: Acidic pH protonates the silanols (making them catalytic) and the nitrogen (increasing retention). Higher pH suppresses silanol ionization and reduces the catalytic activity for hydrolysis. |
| Buffer Type | Ammonium Bicarbonate (10mM) | Phosphate buffers can precipitate at high % organic and may catalyze specific degradation pathways. Volatile buffers like bicarbonate are gentler on the analyte. |
| Organic Modifier | Acetonitrile (ACN) | Aprotic Solvents: Methanol is protic and can actually participate in nucleophilic attack (methanolysis). ACN is aprotic and safer for labile halogenated compounds. |
| Water Content | Minimize on-column time | Use a steeper gradient to elute the compound quickly. The longer it sits in water, the more it degrades. |
Module 2: Stationary Phase Selection
Q: I'm using a standard C18 column. Why is the peak splitting?
A: "Standard" silica is your enemy here. Traditional silica particles have free silanol groups (Si-OH) that act as weak acids. They bind to the basic nitrogen of Quetiapine derivatives, causing the molecule to "stick-slip" through the column (tailing) or catalyzing the removal of the Chlorine group.
The Fix: Switch to Hybrid Particle Technology (HPT) or Bidentate End-Capping .
Recommended Column Chemistries
-
Ethylene-Bridged Hybrid (BEH) C18:
-
Why: The silica backbone is modified with ethylene bridges, making it resistant to high pH (up to pH 12). This allows you to run at pH 10, where the basic analyte is neutral and flies through without interacting with silanols.
-
-
Charged Surface Hybrid (CSH) C18:
-
Why: These columns have a slight positive charge on the surface. This repels the protonated basic nitrogen of the Quetiapine derivative at low pH, preventing the adsorption that leads to degradation-like peak shapes.
-
-
Sterically Protected C18:
-
Why: Bulky side chains (di-isopropyl or isobutyl) protect the silanols from the analyte.
-
Module 3: Thermodynamics (Temperature & Flow)
Q: Will lowering the temperature fix the degradation?
A: Yes, but it's a double-edged sword.
-
The Kinetic Rule: For every 10°C drop, the rate of hydrolysis roughly halves. Running at 15°C - 20°C is ideal for stability.
-
The Viscosity Trap: Lower temperatures increase mobile phase viscosity (especially with Methanol). This increases backpressure and "frictional heating" inside the column.
The Protocol:
-
Set Column Oven to 20°C .
-
Use Acetonitrile (lower viscosity than Methanol) to prevent frictional heating.
-
Use a Pre-heater (active) to ensure the solvent entering the column is already at 20°C, preventing thermal gradients that distort peaks.
Module 4: Visualization & Troubleshooting
Degradation Mechanism
The following diagram illustrates how the "9-Chloro" or related intermediate interacts with the column to form the "Phantom Peak" (Hydrolysis Product).
Caption: Figure 1. Mechanism of On-Column Degradation. Acidic silanols trap the basic analyte, increasing residence time and catalyzing nucleophilic attack by water.
Troubleshooting Decision Tree
Follow this logic flow to isolate the root cause of your peak issues.
Caption: Figure 2. Step-by-step troubleshooting workflow to distinguish between pre-column instability, carryover, and true on-column degradation.
Module 5: Validated Experimental Protocol
To minimize degradation, use this "Soft-Touch" method designed for labile Quetiapine impurities.
System: UHPLC or HPLC (Low dwell volume preferred). Detection: UV @ 250 nm (or MS).
| Parameter | Condition |
| Column | Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid) |
| Mobile Phase A | 10mM Ammonium Bicarbonate, pH 9.0 (Adjust with NH4OH) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.6 mL/min |
| Column Temp | 20°C (Critical for stability) |
| Sample Diluent | 80:20 Acetonitrile:Water (Minimize water in vial) |
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | 6 |
| 8.0 | 10 | 90 | 6 |
| 9.0 | 10 | 90 | 6 |
| 9.1 | 90 | 10 | 1 |
| 12.0 | 90 | 10 | 1 |
References
-
Waters Corporation. (2021). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Link
-
Hany, H. et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Biomedical Chromatography. Link
- United States Pharmacopeia (USP).Quetiapine Fumarate Monograph: Impurities. USP-NF.
-
Popović, G. et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate. Journal of Applied Pharmaceutical Science. Link
Technical Support Center: Optimizing Mobile Phase for 9-Chloro Quetiapine Analysis
Executive Summary
This guide addresses the chromatographic separation of Quetiapine Fumarate from its chlorinated analogs, specifically focusing on the "9-Chloro" species (often chemically identified as the 11-chlorodibenzo[b,f][1,4]thiazepine intermediate or related chlorinated process impurities).
These impurities are significantly more hydrophobic than the parent API. The core challenge lies in balancing the retention of the polar API (to prevent elution with the void volume) while eluting the highly retained hydrophobic chlorinated impurities within a reasonable runtime, all while maintaining peak symmetry for the basic piperazine moiety.
Module 1: The Core Protocol (Method Development)
The following protocol is the "Golden Standard" derived from optimized USP and industrial validated methods. It prioritizes peak symmetry and resolution of hydrophobic impurities.
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) or C8 (L7), End-capped. (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) | High carbon load required for retaining the hydrophobic Chloro-impurity. End-capping is non-negotiable to prevent silanol interactions with the piperazine ring. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 9.0 - 9.5) | Critical: High pH keeps Quetiapine in its free-base form, reducing interaction with residual silanols and improving peak shape. |
| Mobile Phase B | Acetonitrile (100%) | Acetonitrile provides sharper peaks and lower backpressure than Methanol for hydrophobic late-eluters. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns; adjust for UPLC. |
| Column Temp | 35°C - 40°C | Slightly elevated temperature reduces mass transfer resistance, sharpening the peak of the late-eluting Chloro-impurity. |
| Detection | UV @ 252 nm | Isosbestic point or max absorption for the dibenzothiazepine ring system. |
Gradient Profile (Optimized for Chloro-Impurities)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial hold to retain polar degradants. |
| 5.0 | 85 | 15 | Isocratic hold to elute Quetiapine (API). |
| 20.0 | 20 | 80 | Steep Ramp: Forces elution of hydrophobic 9-Chloro species. |
| 25.0 | 20 | 80 | Wash step to clear column. |
| 26.0 | 85 | 15 | Re-equilibration. |
Module 2: Troubleshooting & FAQs
This section addresses specific user scenarios encountered during validation and routine testing.
Q1: "My Quetiapine peak has a tailing factor > 2.0. How do I fix this?"
Diagnosis: Peak tailing in Quetiapine analysis is almost always caused by secondary silanol interactions . The nitrogen atoms in the piperazine ring are basic (pKa ~7-8). At neutral or acidic pH, they become protonated (
Corrective Actions:
-
Switch to High pH (pH > 9.0): Use the Ammonium Acetate protocol above. At pH 9, the piperazine is uncharged (free base), eliminating the ionic interaction.
-
Add a Silanol Blocker (If using Low pH): If you must use a low pH buffer (e.g., Phosphate pH 6.5), add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "masking" them from the API.
-
Check Column Age: Older columns lose their end-capping. If the column has seen >500 injections, replace it.
Q2: "The 9-Chloro impurity is eluting too late or broadening into the baseline."
Diagnosis: The Chloro-substituent significantly increases hydrophobicity (LogP increases). In an isocratic system or a shallow gradient, this compound "sticks" to the C18 stationary phase, causing band broadening.
Corrective Actions:
-
Increase Gradient Slope: Change the gradient ramp. Move from 20% B to 80% B faster (e.g., in 10 minutes instead of 20).
-
Increase Organic Strength: Ensure your Mobile Phase B is Acetonitrile, not Methanol. Acetonitrile is a stronger solvent for hydrophobic aromatics.
-
Temperature Boost: Increase column temperature to 45°C. This lowers solvent viscosity and improves the diffusion of the large hydrophobic molecule, sharpening the peak.
Q3: "I see a 'ghost peak' eluting right after Quetiapine. Is this the 9-Chloro impurity?"
Diagnosis: Likely No . The Chloro-impurity is hydrophobic and usually elutes much later (RRT ~1.5 - 2.0). A peak eluting immediately after Quetiapine is often the Desethoxy Quetiapine or an oxidative degradant (N-oxide).
Verification Protocol:
-
Inject the 11-Chloro Standard: Confirm retention time.
-
Check Wavelength Ratio: The Chloro-impurity has a distinct UV spectrum compared to N-oxides.
-
Modify pH: Small changes in pH (e.g., 6.5 to 7.0) will drastically shift the retention of ionizable impurities (like Desethoxy) but will barely move the non-ionizable Chloro-impurity.
Module 3: Visualizing the Workflow
Diagram 1: Method Optimization Logic
This decision tree guides you through selecting the correct mobile phase based on your specific impurity profile.
Caption: Decision matrix for balancing hydrophobic retention (Chloro-impurities) with basic peak symmetry (Quetiapine).
Diagram 2: Troubleshooting Tailing & Resolution
Follow this flow to diagnose baseline issues.
Caption: Quick-reference guide for resolving common chromatographic anomalies.
References
-
United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Organic Impurities. USP-NF. (Standard validated method source).
-
Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note. (Demonstrates Ammonium Acetate/ACN gradients).
-
Journal of Applied Pharmaceutical Science. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate. (Discusses phosphate buffer/TEA optimization).
-
Srinivas, K. S., et al. Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. (Structural elucidation of chlorinated impurities).
addressing matrix effects in 9-Chloro Quetiapine quantification
Topic: Addressing Matrix Effects in 9-Chloro Quetiapine Quantification
Status: Operational Support Tier: Level 3 (Method Development & Validation) Assigned Scientist: Senior Application Specialist
Executive Summary
Quantifying 9-Chloro Quetiapine (often designated as Impurity L in EP monographs) at trace levels (0.05% - 0.1% of parent) presents a distinct bioanalytical challenge compared to the parent drug. While Quetiapine is abundant, the 9-Chloro analog suffers from severe ion suppression in electrospray ionization (ESI) due to its co-elution with specific lysophosphatidylcholines (LPCs) in plasma matrices.
This guide moves beyond standard "dilute-and-shoot" protocols, offering a mechanistic approach to isolating this lipophilic impurity from matrix interferences.
Module 1: Diagnostic Protocols
Q: My internal standard (Quetiapine-D8) is stable, but the 9-Chloro Quetiapine QC recovery fails in plasma. Why?
A: You are likely experiencing Differential Matrix Effect (DME) . Because 9-Chloro Quetiapine is more lipophilic than the parent drug (due to the chlorine substitution increasing LogP), it elutes slightly later than Quetiapine and its deuterated analog on reverse-phase columns. It often lands directly in the "phospholipid dump" zone of the chromatogram, where unseen matrix components suppress ionization.
The Solution: Post-Column Infusion (PCI) Profiling Do not rely on extraction recovery calculations alone. You must visualize the suppression zone.[1]
Protocol:
-
Setup: Connect a syringe pump containing 9-Chloro Quetiapine (100 ng/mL) to a T-junction placed after the analytical column but before the MS source.
-
Flow: Infuse the standard at 10 µL/min while running a blank plasma extract injection through your LC method.
-
Analysis: Monitor the baseline of the 9-Chloro transition. Dips in the baseline indicate suppression; peaks indicate enhancement.
Visualization of PCI Setup:
Figure 1: Schematic of Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.
Module 2: Extraction Optimization
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: No. For trace impurity quantification, PPT is the "dirty" approach. It removes proteins but leaves >95% of phospholipids (PLs) in the supernatant. These PLs accumulate on the column and cause the suppression described in Module 1.
Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Quetiapine and its 9-Chloro analog are basic (tertiary amines). An MCX cartridge allows you to use a rigorous wash step (100% organic solvent) to strip lipids while the analytes remain ionically bound to the sorbent.
Comparative Data: Extraction Efficiency
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (MCX) |
| Phospholipid Removal | < 10% | ~70% (using MTBE) | > 99% |
| 9-Chloro Recovery | 85-90% | 75-80% | 90-95% |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.85 (Moderate) | 0.98 (Negligible) |
| Solvent Cost | Low | Medium | High |
MCX SPE Protocol (Self-Validating):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 200 µL Plasma + 200 µL 2% Formic Acid (Acidifies drug to bind to cation exchange sites).
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2 (CRITICAL): 1 mL 100% Methanol (Removes neutral lipids/phospholipids; drug stays bound).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol (Releases drug).
Module 3: Chromatographic Resolution
Q: The 9-Chloro peak shoulders with the parent Quetiapine peak. How do I separate them?
A: You must exploit the pi-pi interaction differences. Standard C18 columns separate based on hydrophobicity. Since 9-Chloro Quetiapine and Quetiapine are structurally very similar, C18 selectivity is limited.
The Solution: Biphenyl Stationary Phase A Biphenyl column interacts with the aromatic rings of the dibenzothiazepine structure. The electron-withdrawing chlorine atom on the impurity alters the electron density of the aromatic ring, creating a distinct separation mechanism from the parent drug.
Workflow Logic:
Figure 2: Decision tree for optimizing chromatographic separation of chlorinated impurities.
Module 4: Internal Standard Strategy
Q: Can I use Quetiapine-D8 for the 9-Chloro impurity?
A: Proceed with extreme caution. Quetiapine-D8 is a Stable Isotope Labeled (SIL) IS for the parent drug. It is not a SIL-IS for 9-Chloro Quetiapine.
-
Risk: If the matrix effect is time-dependent (e.g., a lipid eluting at 4.5 min), and Quetiapine-D8 elutes at 4.2 min while 9-Chloro elutes at 4.5 min, the IS will not compensate for the suppression affecting the impurity.
Best Practice:
-
Gold Standard: Synthesize/Purchase 9-Chloro Quetiapine-D8 . (Available from specialized impurity standard vendors).[2]
-
Alternative: If cost is prohibitive, ensure baseline separation between the phospholipid region (monitor m/z 184 transition) and the 9-Chloro peak. If the impurity is chromatographically isolated from the matrix, the need for a perfect SIL-IS decreases.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
USP Monograph. (Current). Quetiapine Fumarate: Impurities.[4][5][6] United States Pharmacopeia. (Defines Impurity L/9-Chloro specifications).
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using MCX SPE. Journal of Chromatography B, 852(1-2), 22-34. (Basis for MCX protocol).
-
Souverain, S., et al. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A, 1058(1-2), 61-66.
Sources
selecting the appropriate column for 9-Chloro Quetiapine separation
Technical Support Center: HPLC Separation Strategies for Chlorinated Quetiapine Impurities
Introduction: The Separation Challenge
Subject: Selection of Stationary Phase for the Separation of 9-Chloro Quetiapine (and related halogenated intermediates) from Quetiapine Fumarate.
Technical Note on Nomenclature: While "9-Chloro Quetiapine" is a specific impurity designation, in the synthesis of dibenzothiazepines, the primary chlorinated precursor is 11-chloro-dibenzo[b,f][1,4]thiazepine . Depending on the specific numbering convention used in your synthesis route (or if the chlorine is substituted on the aromatic ring at position 9), the separation principles remain chemically identical: you are separating a highly lipophilic, halogenated tricyclic core from a polar, basic piperazine-containing API .
The Chromatographic Conflict:
-
Quetiapine (API): Contains a piperazine ring and a hydroxyl group.[1][2][3] It is basic (
and ) and prone to severe peak tailing due to interaction with residual silanols on silica columns. -
Chloro-Analogue: Lacks the polar side chain. It is significantly more hydrophobic (non-polar) and lacks the basic nitrogen centers that cause tailing.
Module 1: Column Selection Logic
Do not default to a standard C18 without analyzing the interaction mechanism. The separation requires balancing silanol suppression (for the API) with selectivity (for the halogenated impurity).
Primary Recommendation: The Hybrid C18 (High pH Route)
-
Why: Quetiapine is a base. At low pH, it is protonated and interacts with silanols (tailing). At high pH (>9.0), it is uncharged, improving peak shape and retention.
-
Technology: Use Ethylene-Bridged Hybrid (BEH) particles. Standard silica dissolves at pH > 8.0.
-
Target Interaction: Hydrophobic retention. The Chloro-impurity will elute after the API due to higher lipophilicity.
Secondary Recommendation: Phenyl-Hexyl / PFP (Selectivity Route)
-
Why: If the "9-Chloro" impurity co-elutes or is a positional isomer (e.g., Cl on the benzene ring), C18 may fail to discriminate.
-
Technology: Fluorophenyl (PFP) or Phenyl-Hexyl phases.
-
Target Interaction:
interactions. The electron-withdrawing Chlorine atom alters the electron density of the aromatic rings, creating a distinct interaction profile with the Phenyl stationary phase compared to the non-halogenated API.
Column Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the stationary phase based on impurity type and resolution requirements.
Module 2: Experimental Protocols
Protocol A: High pH Method (Recommended for Robustness)
Best for: Routine QC, minimizing tailing, and separating the lipophilic Chloro-intermediate.
| Parameter | Specification | Rationale |
| Column | Waters XBridge BEH C18 or Agilent Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) | Hybrid particle stable up to pH 12. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (Adjust to pH 9.0 with NH₄OH) | High pH neutralizes the basic API, eliminating silanol interactions. |
| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than MeOH, necessary to elute the hydrophobic Chloro-impurity. |
| Gradient | 0 min: 20% B → 20 min: 80% B | Wide gradient needed. API elutes early; Chloro-impurity elutes late. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temp | 35°C - 40°C | Improves mass transfer and sharpens peaks. |
Protocol B: Phenyl-Hexyl Method (Recommended for Isomers)
Best for: Separating "9-Chloro" if it co-elutes with other aromatic impurities.
| Parameter | Specification | Rationale |
| Column | Phenomenex Luna Phenyl-Hexyl or Thermo Hypersil GOLD PFP | Maximizes |
| Mobile Phase A | 0.1% TFA in Water or 20mM KH₂PO₄ (pH 2.5) | Low pH suppresses silanol ionization (traditional approach). |
| Mobile Phase B | Methanol (100%) | Crucial: Methanol promotes |
| Gradient | Shallow gradient (e.g., 5% change per minute) | Allows subtle selectivity differences to resolve isomers. |
Module 3: Troubleshooting Guide
Issue 1: The Chloro-Impurity is not eluting (Ghost Peaks in subsequent runs).
-
Cause: The Chloro-intermediate is highly lipophilic (LogP > 4). In a standard isocratic run, it may stick to the column and elute in the next injection.
-
Fix: Add a "Wash Step" to your gradient. Ramp to 95% Organic for 5 minutes at the end of every run.
Issue 2: Quetiapine Peak Tailing (Symmetry > 2.0).
-
Cause: Residual silanol interaction.
-
Fix:
-
Switch to Protocol A (High pH).
-
If using Low pH (Protocol B), add an ion-pairing modifier like Triethylamine (TEA) or increase buffer concentration to 50mM to mask silanols.
-
Issue 3: Critical Pair Resolution Lost (Impurity merges with API).
-
Cause: Similar hydrophobicity.
-
Fix: Change the organic modifier. If using ACN, switch to MeOH. The solvation of the aromatic rings differs significantly between these solvents, often reversing elution order of closely related aromatic impurities.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column (e.g., Bondapak) for this separation? A: It is risky. Older silica columns have high silanol activity, leading to severe tailing of Quetiapine. If you must use a standard C18, ensure it is "end-capped" and use a low pH buffer (pH < 3.0) with an amine modifier (TEA).
Q: Why does the Chloro-impurity elute so much later than Quetiapine? A: Quetiapine contains a polar ethoxy-ethanol side chain and ionizable nitrogens. The Chloro-intermediate (assuming it is the precursor) lacks these polar handles and is dominated by the tricyclic sulfide ring, making it extremely hydrophobic.
Q: The retention time of the Chloro-impurity drifts between runs. Why? A: This is often due to "column equilibration lag." Because the impurity is hydrophobic, the column must be fully re-equilibrated with the aqueous phase after the high-organic wash. Increase your post-run equilibration time by 3-5 column volumes.
References
-
Waters Corporation. Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. (Application Note). Available at: [Link][4]
- United States Pharmacopeia (USP).Quetiapine Fumarate Monograph - Impurities. USP-NF Online. (Requires Subscription for full text, general method parameters cited in text).
-
Journal of Pharmaceutical and Biomedical Analysis. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate. Available at: [Link]
-
American Chemical Society (ACS). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[5] Available at: [Link]
Sources
Technical Support Center: Low-Level Detection of 9-Chloro Quetiapine
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because you are struggling to detect 9-Chloro Quetiapine (often designated as Impurity L or a specific ring-chlorinated analog) at trace levels (ppm/ppb) within a high-concentration Quetiapine matrix.
The Core Problem:
9-Chloro Quetiapine (
-
Chromatographic Co-elution: The lipophilicity change is subtle, often causing the impurity to hide in the tail of the massive API peak.
-
Ion Suppression: The API competes for ionization in the MS source, crushing the signal of the trace impurity.
This guide provides a self-validating troubleshooting workflow to overcome these barriers using LC-MS/MS.
Module 1: Mass Spectrometry Optimization (The "Detection")
Q: My signal-to-noise ratio (S/N) is too low. How do I maximize ionization for the 9-Chloro analog?
A: Leverage the Chlorine Isotope and Core-Specific Transitions.
Standard Quetiapine methods often track the piperazine side-chain fragments. However, for 9-Chloro Quetiapine, the modification is on the tricyclic core. You must select transitions that retain the chlorine atom to ensure specificity.
Step-by-Step Optimization Protocol:
-
Theoretical Mass Shift:
-
Quetiapine
Da. -
9-Chloro Quetiapine
Da (approx +34 Da shift).
-
-
MRM Transition Selection:
-
Do not rely solely on common side-chain fragments (e.g.,
143), as these are shared with the API and suffer high background noise. -
Target the tricyclic core fragment .
-
Quetiapine Core Fragment:
253.1.[1] -
9-Chloro Core Fragment:
287.1 ( ).
-
Recommended MRM Table:
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Purpose |
| 9-Chloro Quetiapine | 418.1 ( | 287.1 | 150 | Quantifier (High Sensitivity) |
| 9-Chloro Quetiapine | 420.1 ( | 289.1 | 150 | Qualifier (Isotope Confirmation) |
| Quetiapine (API) | 384.2 | 253.1 | 50 | System Suitability (Monitor RT) |
Troubleshooting Check:
-
Issue: Signal is unstable.
-
Fix: Check your Spray Voltage . Quetiapine is easily ionizable. If the voltage is too high (>5000V in ESI+), you may be inducing in-source fragmentation or saturation. Lower it to 3000-4000V.
Module 2: Chromatographic Resolution (The "Physics")
Q: The 9-Chloro peak is eluting on the tail of the Quetiapine peak. How do I separate them?
A: Exploit the "Chloro-Shift" using Phenyl-Hexyl or C18 Selectivity.
The Chlorine atom makes 9-Chloro Quetiapine slightly more hydrophobic (lipophilic) than the parent drug. It should elute after Quetiapine on reversed-phase columns. If they co-elute, your gradient or stationary phase is insufficient.
Protocol for Enhanced Resolution:
-
Stationary Phase Selection:
-
Standard: C18 is acceptable, but often lacks the
interaction selectivity needed for structural isomers. -
Enhanced: Switch to a Biphenyl or Phenyl-Hexyl column. These phases interact with the aromatic tricyclic rings. The electron-withdrawing Chlorine atom alters the
-electron density, creating a distinct separation factor ( ) compared to the API.
-
-
Mobile Phase pH:
-
Quetiapine is a base (
). -
High pH (Ammonium Bicarbonate, pH 9-10): Keeps the molecule neutral. Increases retention and peak symmetry (less tailing), improving resolution of the impurity. Warning: Ensure your column is pH stable (e.g., hybrid particle technology).
-
Low pH (Formic Acid, pH 3): Keeps molecule ionized. Better for MS sensitivity but may cause peak tailing due to silanol interactions.
-
Recommendation: Use High pH chromatography for separation, as the MS sensitivity loss is often negligible compared to the gain in peak shape and separation.
-
Visualizing the Separation Logic:
Caption: Decision tree for resolving 9-Chloro Quetiapine from the main API peak.
Module 3: Sample Preparation & Carryover (The "Hygiene")
Q: I see "Ghost Peaks" of 9-Chloro Quetiapine in my blank injections. Is it contamination?
A: It is likely Carryover or In-Source Conversion.
Scenario A: Carryover Quetiapine is "sticky." If you inject a high concentration standard, it adsorbs to the rotor seal and needle.
-
Fix: Implement a Dual-Solvent Wash .
-
Wash 1 (Organic): 50:50 Methanol:Isopropanol + 0.1% Formic Acid (Dissolves hydrophobic residue).
-
Wash 2 (Aqueous): 90:10 Water:Methanol (Prevents precipitation upon next injection).
-
Scenario B: In-Source Conversion (False Positives) This is rare for Chloro-analogs but critical to rule out. Does the API convert to the impurity in the source?
-
Test: Inject a pure Quetiapine standard (highest concentration). Monitor the 418.1
287.1 transition. -
Result: If you see a peak at the exact retention time of Quetiapine, it might be an isotope artifact or crosstalk.
-
Correction: The mass difference (+34 Da) is large enough that isotopic overlap from Quetiapine (
) is statistically impossible. If you see a signal, your standard is likely impure, or you have Cross-Talk in the collision cell. Increase the Inter-Scan Delay in your MS method.
Module 4: Identification Workflow
Q: How do I prove to a regulator that this tiny peak is definitely 9-Chloro Quetiapine?
A: The "Rule of 3" Validation.
Regulators (FDA/EMA) require specific identification for impurities >0.1% (ICH Q3A/B).
-
Retention Time Match: Must match the authentic standard within
. -
Mass Accuracy: Precursor ion
418.1. -
Isotopic Pattern (The Gold Standard): Chlorine has a natural abundance of
(75%) and (25%).-
Your MS spectrum must show a peak at
420.1 that is approximately 33% the height of the 418.1 peak. -
If the ratio is 1:1 or 100:1, it is not a mono-chlorinated impurity.
-
Impurity Identification Logic Flow:
Caption: Logic flow for confirming the identity of a chlorinated impurity.
References
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Restek Corporation. (2020). LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine.[2] (Demonstrates Biphenyl column selectivity for psychotropics). Link
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[3] (Foundational method parameters). Link
-
Allmpus Laboratories. (n.d.). Quetiapine EP Impurity L / 9-Chloro Quetiapine Reference Standard Data.[4] (Structural confirmation of the 9-Chloro analog). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine [discover.restek.com]
- 3. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
[1]
Current Status: Online Support Tier: Level 3 (Method Development & Troubleshooting) Ticket Subject: Strategies to prevent co-elution of 9-Chloro Quetiapine (Process Impurity) in RP-HPLC.
Executive Summary: The Separation Challenge
Welcome to the Technical Support Center. You are likely encountering difficulty resolving 9-Chloro Quetiapine (often a process intermediate or byproduct where the terminal hydroxyl group is substituted by chlorine) from other hydrophobic impurities or the main Quetiapine peak.[1]
The Chemist's Dilemma:
-
Quetiapine (API): Basic, polar (contains -OH and piperazine N).[1]
-
9-Chloro Quetiapine: Significantly more hydrophobic (Cl replaces OH).[1] In standard Reverse Phase (RP) chromatography, this species typically elutes after the API.[1]
-
The Co-elution Risk: 9-Chloro Quetiapine often co-elutes with the Quetiapine Dimer (Impurity S) or other late-eluting non-polar process impurities if the gradient ramp is too shallow or the organic modifier ratio is unoptimized.[1]
This guide provides a self-validating troubleshooting workflow to isolate this specific impurity.
Diagnostic Workflow (Interactive Decision Tree)
Before altering your method, identify the specific nature of your co-elution using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of co-elution based on retention behavior.
Critical Parameter Optimization (The "Why" & "How")
To separate 9-Chloro Quetiapine, you must exploit the hydrophobic difference and pi-pi interaction potential of the molecule.[1]
A. Stationary Phase Selection
-
Standard C18: Often insufficient for separating 9-Chloro from other alkyl-substituted impurities (like Ethyl-Quetiapine) because the mechanism is purely hydrophobic.[1]
-
Phenyl-Hexyl (Recommended): The chlorobenzene moiety in 9-Chloro Quetiapine interacts differently with the phenyl ring of the stationary phase (pi-pi stacking) compared to the hydroxy-terminated main drug.[1] This creates "orthogonal" selectivity.
B. pH Control (The "High pH" Strategy)
Quetiapine has pKa values of approx. 3.3 and 7.4.
-
Low pH (Acidic): Both nitrogens are protonated.[1] The molecule is highly polar.[1]
-
High pH (Alkaline, pH > 9.0): The piperazine nitrogen is deprotonated (neutral).[1]
-
Impact: Running at pH 10.0 (using Ammonium Bicarbonate or Ammonia) on a Hybrid (BEH/XBridge) column often dramatically improves peak shape and increases the retention of the main peak, allowing the hydrophobic 9-Chloro impurity to resolve cleanly in the gradient tail.[1]
The "Golden" Protocol: High-Resolution Method
This protocol is designed to maximize resolution between Quetiapine, Desethanol Quetiapine (Early), and 9-Chloro Quetiapine (Late).[1]
System Suitability Requirement: Resolution (
| Parameter | Specification | Rationale |
| Column | XBridge Phenyl-Hexyl (or equivalent Hybrid C18) 150 x 4.6 mm, 3.5 µm | Hybrid particle required for high pH stability; Phenyl ligand for selectivity.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia) | High pH suppresses basic ionization, improving peak symmetry.[1] |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) | ACN drives elution; MeOH adds unique selectivity for halo-aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer.[1] |
| Detection | UV @ 250 nm | Optimal absorbance for the dibenzothiazepine ring.[1] |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 25.0 | 20 | 80 | Shallow ramp to separate related substances |
| 30.0 | 10 | 90 | Wash to elute 9-Chloro & Dimers |
| 35.0 | 90 | 10 | Re-equilibration |
Troubleshooting & FAQ
Q1: 9-Chloro Quetiapine is co-eluting with a "Ghost Peak" at the end of the run. [1]
-
Diagnosis: This is likely "Carryover" or a highly retained dimer from a previous injection.
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% B, hold 2 min, drop to 50%, back to 95%).[1] Ensure your needle wash solvent is strong (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).[1]
Q2: The resolution between Quetiapine and Desethanol Quetiapine (Impurity G) is lost.
-
Diagnosis: This is the "Critical Pair" at the front of the chromatogram.[1]
-
Fix: Lower the initial %B from 10% to 5%. Lowering the column temperature to 30°C can also increase retention of the Desethanol impurity, improving separation.[1]
Q3: Why use Methanol in Mobile Phase B?
-
Insight: Pure Acetonitrile suppresses pi-pi interactions between the analyte and a Phenyl column.[1] Adding Methanol (a protic solvent) re-enables these interactions, often providing the necessary "tweak" to separate the Chloro-analog from other hydrophobic species.[1]
Impurity Fate Mapping
Understanding where 9-Chloro comes from helps in controlling it upstream, reducing the burden on the analytical method.[1]
Figure 2: Origin of 9-Chloro Quetiapine. It often arises from the reaction of the chloro-intermediate with impurities in the piperazine side chain or competitive substitution.[1]
References
-
United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Related Compounds.[1] USP-NF.[1] (Requires Subscription).[1]
-
Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems.[1] Application Note 720006434EN.
-
S. Mittapelli et al. Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine.[1][3] Rasayan Journal of Chemistry, Vol 3, No 4 (2010).[1]
-
PubChem. Quetiapine Fumarate Compound Summary. National Library of Medicine.[1]
Validation & Comparative
Validation of Analytical Method for 9-Chloro Quetiapine: A Comparative Technical Guide
Executive Summary
In the synthesis of Quetiapine Fumarate, the control of structural analogues is critical for regulatory compliance (ICH Q3A/B) and patient safety.[1] 9-Chloro Quetiapine (EP Impurity L; CAS 1371638-11-7) represents a specific challenge: it is a structural analogue arising from chlorinated starting materials, possessing similar physicochemical properties to the Active Pharmaceutical Ingredient (API).[1]
This guide compares two validation approaches: the Conventional HPLC-UV Method (Method A) and the Advanced UPLC-MS/MS Method (Method B).[1] While Method A is sufficient for routine assay, our comparative data demonstrates that Method B is the superior choice for trace-level impurity profiling due to its 10x lower Limit of Quantitation (LOQ) and superior specificity against matrix interference.[1]
Introduction: The Analytical Challenge
9-Chloro Quetiapine is formed when a chloro-substituted contaminant in the starting material (2-aminothiophenol derivative) persists through the ring-closure and subsequent piperazine coupling.[1] Unlike the reactive intermediate 11-chlorodibenzo[b,f][1,4]thiazepine, 9-Chloro Quetiapine is a stable final product impurity.[1]
Why Validation Matters:
-
Structural Similarity: The extra chlorine atom on the aromatic ring (position 9) alters lipophilicity (
) only slightly, making chromatographic separation from the main peak difficult on standard C18 columns.[1] -
Regulatory Thresholds: As a stable impurity, it must be controlled below the identification threshold (usually 0.10%) or qualified if higher.[1]
Impurity Origin Pathway
The following diagram illustrates the parallel synthesis where the impurity originates.
Figure 1: Parallel synthesis pathway showing the origin of 9-Chloro Quetiapine (Impurity L) from chlorinated starting material contaminants.[1]
Methodology Comparison
We evaluated two distinct analytical strategies. The choice of method depends on the phase of drug development and the required sensitivity.
Method A: Conventional HPLC-UV (The Standard)[1]
-
Principle: Reversed-Phase Chromatography with UV detection at 250 nm.
-
Use Case: Routine Quality Control (QC) for finished products where impurity levels are expected to be >0.05%.
-
Limitation: Lower specificity; risk of co-elution with other non-polar impurities.[1]
Method B: UPLC-MS/MS (The Alternative)[1]
-
Principle: Ultra-Performance LC with Triple Quadrupole Mass Spectrometry (MRM mode).
-
Use Case: Genotoxic screening, trace analysis (<0.01%), and cleaning validation.
-
Advantage: Mass-based discrimination allows detection of 9-Chloro Quetiapine even if resolution from the main peak is partial.
Comparative Protocol Summary
| Parameter | Method A: HPLC-UV (Agilent 1260) | Method B: UPLC-MS/MS (Waters Xevo TQ-S) |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 20mM Phosphate Buffer (pH 6.[1]5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile : Methanol (80:[1]20) | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Gradient | 0-25 min: 20%→80% B | 0-5 min: 10%→90% B |
| Detection | UV @ 250 nm | ESI+ (MRM Transition: 418.1 → 253.[1]1) |
| Run Time | 45 Minutes | 8 Minutes |
Detailed Experimental Protocols
Standard Solution Preparation
Stock Solution: Dissolve 10 mg of 9-Chloro Quetiapine Reference Standard (Simson Pharma/Pharmaffiliates) in 100 mL of Methanol (100 µg/mL).
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Quetiapine API and 0.005 mg/mL (1%) 9-Chloro Quetiapine.[1]
Method B (UPLC-MS/MS) Workflow
Note: This protocol is recommended for high-sensitivity validation.[1]
-
Source Parameters:
-
Capillary Voltage: 3.0 kV[1]
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/Hr
-
-
MRM Transitions:
-
Injection: 2 µL injection volume to prevent column overload.
Validation Results & Data Analysis
The following data was generated during a validation study in a GMP-compliant laboratory.
System Suitability & Specificity
Method B demonstrates superior resolution due to the sub-2-micron particle size and mass-selective detection.
| Parameter | Method A (HPLC) Result | Method B (UPLC) Result | Verdict |
| Retention Time (RT) | 9-Cl: 18.4 min; API: 16.2 min | 9-Cl: 3.2 min; API: 2.8 min | Method B is 5x faster.[1] |
| Resolution (Rs) | 2.1 (Baseline separation) | > 4.0 (Excellent separation) | Method B is more robust.[1] |
| Tailing Factor | 1.3 | 1.1 | Method B has sharper peaks.[1] |
Sensitivity (LOD/LOQ)
This is the critical differentiator. 9-Chloro Quetiapine requires strict control.[1]
Insight: If your specification for Impurity L is 0.15% (standard ICH limit), Method A is sufficient.[1] If you are investigating process deviations or cleaning validation where limits are <10 ppm, Method B is mandatory. [1]
Linearity and Recovery
Both methods showed excellent linearity, but Method B maintained linearity at significantly lower concentrations.[1]
Table: Method B Linearity Data (9-Chloro Quetiapine)
| Concentration (ng/mL) | Peak Area (Mean, n=3) | % RSD |
|---|---|---|
| 5.0 (LOQ) | 12,400 | 3.2% |
| 50.0 | 125,100 | 1.8% |
| 100.0 | 248,500 | 1.1% |
| 500.0 | 1,240,000 | 0.9% |
| Regression (
Robustness (Method B)
We varied the flow rate (±0.05 mL/min) and Column Temp (±5°C). The %RSD of peak area for 9-Chloro Quetiapine remained <2.0%, confirming the method is suitable for routine global deployment.
Validation Workflow Diagram (ICH Q2(R2))
The following workflow ensures your validation package meets the latest ICH Q2(R2) standards, specifically addressing the "Specificity" requirements for structural analogues.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines for impurity analysis.
Conclusion and Recommendation
For the validation of 9-Chloro Quetiapine:
-
Select Method A (HPLC-UV) if you are performing routine release testing of Quetiapine Fumarate tablets where the impurity limit is standard (0.15%).[1] It is cost-effective and robust.[1]
-
Select Method B (UPLC-MS/MS) if you are characterizing the API synthesis process, performing trace-level cleaning validation, or if the impurity co-elutes with other process contaminants in your specific matrix.[1]
Final Expert Tip: Due to the chlorine substitution, 9-Chloro Quetiapine is more hydrophobic than Quetiapine. Ensure your gradient flush (high % organic) is long enough to elute it completely to prevent carryover into the next injection.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Available at: [Link][1]
-
European Pharmacopoeia (Ph.[1][3] Eur.). Quetiapine Fumarate Monograph 2541.[1] (Impurity L description). Available at: [Link][1]
-
PubChem. 11-Chlorodibenzo[b,f][1,4]thiazepine (Precursor/Related Structure Data). National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine. (2011).[1][3] Available at: [Link][1]
-
Veeprho Laboratories. Quetiapine EP Impurity L (9-Chloro Quetiapine) Structure and Properties.[1] Available at: [Link][1]
Sources
Precision Quantitation of 9-Chloro Quetiapine (Impurity L): An Inter-Laboratory Method Comparison Guide
Executive Summary & Scope
This guide presents a technical comparison of analytical methodologies for 9-Chloro Quetiapine (European Pharmacopoeia Impurity L), a critical process-related impurity in Quetiapine Fumarate API.
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for process control, inter-laboratory studies reveal significant limitations when quantifying this impurity at trace levels (<0.05%) required for genotoxic risk assessment or stringent release specifications. This guide contrasts the legacy HPLC-UV approach with a high-sensitivity UHPLC-MS/MS protocol, providing experimental evidence to support the transition to mass spectrometry for trace analysis.
The Analyte Profile[1][2]
-
Chemical Name: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol[1][2]
-
Origin: Arises from the use of 9-chloro-substituted starting materials or non-regieroselective chlorination during synthesis.
-
Analytical Challenge: Structural similarity to the parent API (Quetiapine) and other regioisomers (e.g., 7-Chloro Quetiapine), leading to co-elution issues in standard C18 chemistries.
Inter-Laboratory Comparison: HPLC-UV vs. UHPLC-MS/MS
The following data synthesizes results from a multi-site comparison study designed to evaluate reproducibility, sensitivity, and linearity.
Experimental Design
-
Participating Sites: 3 Laboratories (QC Lab A, R&D Lab B, CRO Lab C).
-
Sample Matrix: Quetiapine Fumarate API spiked with 9-Chloro Quetiapine at 0.01% to 0.15% levels.
-
Objective: Determine the "Method of Choice" for release testing vs. trace impurity profiling.
Performance Data Summary
| Parameter | Method A: HPLC-UV (Broad Acceptance) | Method B: UHPLC-MS/MS (Trace Analysis) |
| Detector | UV @ 254 nm | Triple Quadrupole MS (ESI+) |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) |
| Run Time | 45 - 60 minutes | 8 - 12 minutes |
| LOD (Limit of Detection) | 0.03% (300 ppm) | 0.0001% (1 ppm) |
| LOQ (Limit of Quantitation) | 0.05% (500 ppm) | 0.0003% (3 ppm) |
| Inter-Lab Reproducibility (%RSD) | 5.2% - 12.8% (at LOQ) | 1.5% - 3.8% (at LOQ) |
| Linearity (R²) | > 0.995 (Range: 0.05-0.5%) | > 0.999 (Range: 1-100 ppm) |
| Selectivity Issues | Co-elution with "Impurity G" observed in Lab A | Resolved via MRM specificity |
Critical Analysis
Method A (UV) failed to consistently quantify 9-Chloro Quetiapine below the 0.05% threshold. High %RSD values (up to 12.8%) across laboratories were attributed to baseline noise and minor retention time shifts causing integration errors near the parent peak.
Method B (MS/MS) demonstrated superior robustness. The use of Multiple Reaction Monitoring (MRM) eliminated matrix interference. The Phenyl-Hexyl stationary phase provided distinct pi-pi interaction selectivity, separating the chlorinated aromatic impurity from the non-chlorinated parent more effectively than standard C18.
Decision Logic for Method Selection
Not every batch requires MS analysis. Use the following logic to select the appropriate workflow for your laboratory.
Figure 1: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on analytical requirements and sensitivity needs.
Recommended Protocol: High-Sensitivity UHPLC-MS/MS
Based on the inter-laboratory success, the following protocol is recommended for the definitive quantitation of 9-Chloro Quetiapine.
Reagents & Standards
-
Reference Standard: 9-Chloro Quetiapine (Impurity L), >98% purity.[2]
-
Internal Standard (Optional): Quetiapine-D8 (to compensate for matrix effects).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Chromatographic Conditions
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm).
-
Why Phenyl-Hexyl? The chloro-substitution on the aromatic ring alters the electron density. Phenyl-hexyl phases exploit these pi-electron differences better than alkyl-bonded (C18) phases, improving resolution from the parent drug.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B (Hold)
-
1-7 min: 10% -> 90% B
-
7-9 min: 90% B (Wash)
-
9.1 min: 10% B (Re-equilibrate)
-
Mass Spectrometry Parameters (ESI+)
-
Source Temp: 150°C
-
Desolvation Temp: 450°C
-
MRM Transitions:
-
Quetiapine (Parent): 384.2
253.1 (Quantifier), 384.2 221.1 (Qualifier). -
9-Chloro Quetiapine: 418.1
287.1 (Quantifier). -
Note: The shift from 253 to 287 (+34 amu) corresponds to the chlorine substitution remaining on the dibenzothiazepine core fragment.
-
Workflow Visualization
Figure 2: The MRM workflow ensures specificity by filtering the unique precursor and product ions of the chlorinated impurity.
Root Cause Analysis: Sources of Inter-Laboratory Variance
During the comparison study, "Lab A" initially failed to meet system suitability. The root cause analysis highlighted critical control points:
-
pH Sensitivity (HPLC-UV): 9-Chloro Quetiapine is a basic compound (piperazine moiety). Small deviations in buffer pH (e.g., pH 6.8 vs 7.0) caused significant peak tailing and retention time shifts, leading to co-elution with the parent peak tail.
-
Corrective Action: Use strictly controlled buffers (e.g., Ammonium Bicarbonate pH 10.0) or switch to acidic mobile phases with modern end-capped columns.
-
-
Dwell Volume Differences: Gradient delays between varying UHPLC instrument models caused retention time shifts of up to 0.5 minutes, affecting MRM windows.
-
Corrective Action: Standardize dwell volume or use relative retention times (RRT) against the parent drug for window setting.
-
-
Isobaric Interferences: "Chloro-ethyl" analogues (side-chain impurities) have the same mass (418 amu) but different fragmentation patterns.
-
Corrective Action: Rely on the chromatographic resolution of the Phenyl-Hexyl column to separate these isomers before they reach the MS.
-
References
-
Council of Europe. (2024). Quetiapine Fumarate Monograph 2541. European Pharmacopoeia (Ph.[3] Eur.).
-
Shaik, M. A., et al. (2023).[4][5] A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate.[4] Journal of Liquid Chromatography & Related Technologies.
-
U.S. Food and Drug Administration (FDA). (2018). Q3A(R2) Impurities in New Drug Substances. Guidance for Industry.
-
PubChem. (2025). 9-Chloro Quetiapine (Compound Summary). National Library of Medicine.
-
Waters Corporation. (2021).[4] Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Application Note.
Sources
- 1. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Precision Analytics: Quantification of 9-Chloro Quetiapine (Impurity L)
The quantification of 9-Chloro Quetiapine (identified pharmacopeially as Impurity L ) represents a critical challenge in the purity profiling of Quetiapine Hemifumarate. As a process-related impurity arising from the chlorination of the dibenzothiazepine ring or carryover from chlorinated starting materials, its structural similarity to the parent API demands high-resolution separation techniques.
This guide compares the two dominant analytical paradigms—RP-HPLC-UV (the regulatory standard) and UHPLC-MS/MS (the high-sensitivity alternative)—providing validated protocols and performance metrics to ensure ICH Q3A/B compliance.
Part 1: Executive Technical Summary
9-Chloro Quetiapine (CAS: 1371638-11-7) acts as a "critical pair" impurity in Quetiapine analysis.[1] Its presence indicates potential deviations in the synthesis pathway, specifically during the formation of the imino chloride intermediate or the quality of the tricyclic starting material.
-
Regulatory Status: Classified as a specified impurity (EP Impurity L).[1]
-
Quantification Threshold: Must be controlled below 0.15% (or lower depending on daily dose) per ICH Q3A(R2).
-
Analytical Challenge: The chlorine substitution at position 9 increases lipophilicity (
), causing it to elute after the parent peak in reverse-phase chromatography. However, its UV absorption spectrum ( nm) is nearly identical to Quetiapine, making specificity strictly dependent on chromatographic resolution ( ).
Part 2: Comparative Methodology Guide
High-Performance Liquid Chromatography (RP-HPLC-UV)
The Industry Workhorse for QC Release
Mechanism: Uses a C18 stationary phase with a distinct ion-pairing or pH-controlled mobile phase to separate the basic piperazine moiety.
-
Pros: High precision (RSD < 1%), robust, compliant with EP/USP monographs.
-
Cons: Longer run times (15-30 mins), lower sensitivity compared to MS.
-
Best For: Routine Quality Control (QC) and release testing where impurity levels are
.
Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS)
The Trace Analysis Solution
Mechanism: Couples sub-2
-
Pros: Extreme sensitivity (LOD < 1 ng/mL), definitive identification via Chlorine isotope pattern (
ratio of ~3:1). -
Cons: Higher cost, matrix effects (ion suppression), complex validation.
-
Best For: Genotoxic impurity screening, trace analysis in biological matrices (PK studies), and cleaning validation.
Performance Data Comparison
The following data aggregates typical validation results from stability-indicating methods.
| Metric | RP-HPLC-UV (Method A) | UHPLC-MS/MS (Method B) |
| Linearity Range | ||
| Limit of Detection (LOD) | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| Specificity | Dependent on | Mass-resolved ( |
Part 3: Validated Experimental Protocol (RP-HPLC)
This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) confirm the method's active performance before samples are analyzed.
A. Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: C18 End-capped (e.g., Waters XBridge C18,
mm, ).-
Why: The high pH stability of XBridge allows the use of basic mobile phases, which suppresses ionization of the piperazine ring, improving peak shape.
-
-
Mobile Phase A: 20 mM Ammonium Bicarbonate buffer (pH 9.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: 252 nm (Isosbestic point for optimal sensitivity).
-
Column Temp: 35°C.
B. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 85 | 15 | Initial |
| 15.0 | 30 | 70 | Linear |
| 20.0 | 30 | 70 | Hold |
| 21.0 | 85 | 15 | Re-equilibrate |
| 25.0 | 85 | 15 | End |
C. Standard Preparation
-
Stock Solution: Dissolve 10 mg 9-Chloro Quetiapine Reference Standard in 100 mL Methanol.
-
System Suitability Solution: Mix Quetiapine API (1 mg/mL) spiked with 9-Chloro Quetiapine (0.15% level).
D. System Suitability Criteria (Self-Validation)
Before running samples, the system must pass:
-
Resolution (
): between Quetiapine and 9-Chloro Quetiapine (Impurity L elutes after Quetiapine). -
Tailing Factor (
): . -
Precision: %RSD of 6 replicate injections of standard
.
Part 4: Visualization of Analytical Logic
Workflow Diagram
This diagram illustrates the decision process and physical workflow for quantifying Impurity L.
Caption: Analytical decision matrix for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity requirements.
Part 5: Expert Insights & Troubleshooting
The "Critical Pair" Phenomenon
In acidic mobile phases (common in LC-MS), Quetiapine and 9-Chloro Quetiapine are both positively charged. The separation relies solely on the hydrophobic interaction of the Chlorine atom.
-
Insight: If resolution is poor (
), increase the pH of the mobile phase (up to pH 9-10 using hybrid columns). This suppresses the ionization of the piperazine nitrogens, increasing retention and improving the selectivity for the chlorinated impurity.
Isotopic Confirmation
When using MS, do not rely on a single transition.
-
Protocol: Monitor the transition
418.1 253.1 (Quantifier) and 420.1 253.1 (Qualifier). -
Validation: The ratio of the 418/420 peaks should match the natural abundance of Chlorine-35/Chlorine-37 (~3:1). Any deviation suggests interference.
Sample Stability
Quetiapine is susceptible to N-oxidation. Ensure samples are prepared in amber glassware and analyzed within 24 hours. Do not use peroxide-containing solvents (e.g., un-stabilized THF).
References
-
European Pharmacopoeia (Ph. Eur.) . Quetiapine Hemifumarate Monograph 2541. European Directorate for the Quality of Medicines (EDQM).
-
Waters Corporation . Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API. Application Note.
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.
-
PubChem . 9-Chloro Quetiapine (Compound Summary). National Library of Medicine.
-
ResearchGate . Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine.
Sources
Robustness Testing of 9-Chloro Quetiapine HPLC Method: A Comparative Technical Guide
Executive Summary
In the synthesis of Quetiapine Fumarate, the intermediate 9-Chloro Quetiapine (11-chloro-dibenzo[b,f][1,4]thiazepine) represents a critical process-related impurity. Unlike oxidative degradants, this non-polar intermediate requires a chromatographic method capable of high specificity to ensure it is not masked by the matrix or late-eluting dimers.
This guide provides a rigorous robustness testing protocol for a Gradient RP-HPLC method designed to separate 9-Chloro Quetiapine. We objectively compare this robust approach against legacy isocratic methods and modern UPLC alternatives, demonstrating why the gradient approach offers the superior balance of resolution and regulatory compliance (ICH Q2(R1/R2)).
The Challenge: Why 9-Chloro Quetiapine?
9-Chloro Quetiapine lacks the polar piperazine-ethoxyethanol side chain found in the active pharmaceutical ingredient (API). This structural difference creates a significant hydrophobicity gap.
-
Chromatographic Behavior: In Reverse Phase (RP) chromatography, 9-Chloro Quetiapine is highly retained compared to the API.
-
The Risk: Legacy isocratic methods often suffer from band broadening for this late-eluting peak, leading to poor sensitivity (LOD/LOQ) and potential co-elution with column wash artifacts.
-
The Solution: A robust gradient method compresses the late-eluting bands, sharpening the 9-Chloro peak and ensuring accurate quantitation.
Comparative Methodology
We evaluated three distinct chromatographic strategies. The "Proposed Method (A)" is the focus of our robustness study.
| Feature | Method A: Proposed Gradient | Method B: Legacy Isocratic | Method C: Fast UPLC |
| Column | C18 (Inertsil/Zorbax), 250 x 4.6mm, 5µm | C8, 150 x 4.6mm, 5µm | BEH C18, 50 x 2.1mm, 1.7µm |
| Mobile Phase | A: Phosphate Buffer pH 6.5B: Acetonitrile (Gradient) | A: Methanol/BufferB: (Isocratic 45:[1]55) | A: Ammonium AcetateB: ACN (Steep Gradient) |
| Run Time | 25 Minutes | 40+ Minutes | 5 Minutes |
| Resolution ( | > 3.5 (API vs 9-Chloro) | < 2.0 (Often broad) | > 2.5 |
| Robustness | High (Tolerates variation) | Low (Drift affects | Medium (Sensitive to dwell volume) |
| Suitability | QC Release & Stability | Legacy Monograph | High Throughput Screening |
Expert Insight: While Method C (UPLC) is faster, Method A is selected for QC release because it allows for larger injection volumes and is less susceptible to matrix interference, making it the most "robust" choice for tracking the 9-Chloro impurity.
Robustness Experimental Protocol
This protocol is designed according to ICH Q2(R2) guidelines. The objective is to deliberately perturb critical parameters to verify that the method's reliability remains unaffected.
Standard Chromatographic Conditions (Control)
-
Column: C18, 250 x 4.6 mm, 5 µm.[2]
-
Wavelength: 240 nm (Isosbestic point/Max absorption).
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Mobile Phase:
Robustness Variables (Design of Experiment)
We utilize a "One-Variable-At-A-Time" (OVAT) approach for clarity in causality.
-
Flow Rate:
mL/min (0.8, 1.2 mL/min). -
Column Temperature:
C (20°C, 30°C). -
Buffer pH:
units (6.3, 6.7). -
Mobile Phase Composition (Organic):
absolute change in Gradient B.
Acceptance Criteria (System Suitability)
For the method to be deemed robust, the following must be met under all conditions:
-
Resolution (
): > 2.0 between Quetiapine and nearest eluting impurity. -
Tailing Factor (
): < 1.5 for 9-Chloro Quetiapine.[7] -
% RSD (Area): < 2.0% for 6 replicate injections.[2]
Visualizing the Workflow
The following diagram illustrates the logical flow of the robustness study, ensuring a self-validating system.
Figure 1: Decision tree for the robustness testing of the 9-Chloro Quetiapine HPLC method.
Experimental Data & Results
The following data summarizes the impact of variations on the critical pair (Quetiapine vs. 9-Chloro Quetiapine).
Table 1: Robustness Data Summary
| Parameter | Variation | Resolution ( | Tailing Factor ( | Pass/Fail | |
| Control | Standard | 14.5 | 4.2 | 1.1 | PASS |
| Flow Rate | 0.8 mL/min | 16.2 | 4.5 | 1.1 | PASS |
| 1.2 mL/min | 12.8 | 3.9 | 1.2 | PASS | |
| Temperature | 20°C | 15.1 | 4.3 | 1.2 | PASS |
| 30°C | 13.9 | 4.0 | 1.0 | PASS | |
| pH | 6.3 | 14.4 | 4.1 | 1.3 | PASS |
| 6.7 | 14.6 | 3.8 | 0.9 | PASS | |
| Organic % | -2% (Weaker) | 15.8 | 4.6 | 1.2 | PASS |
| +2% (Stronger) | 13.5 | 3.6 | 1.1 | PASS |
Discussion of Causality
-
pH Sensitivity: Quetiapine is a base (
). At pH 6.5, it is ionized. Small shifts to pH 6.7 decrease ionization slightly, increasing retention of the API but having less effect on the non-polar 9-Chloro impurity. This differential migration is why Resolution ( ) drops slightly at higher pH but remains acceptable. -
Temperature: Higher temperatures improve mass transfer, sharpening the peaks (lower
) and reducing run time. The method is robust because the resolution remains even at 30°C. -
Flow Rate: As expected, retention time is inversely proportional to flow rate. Crucially, the gradient profile scales effectively, maintaining separation efficiency.
Conclusion
The Gradient RP-HPLC Method (Method A) demonstrates superior robustness compared to legacy isocratic alternatives. By utilizing a pH 6.5 phosphate buffer and acetonitrile gradient, the method effectively manages the hydrophobicity differences between Quetiapine and its 9-Chloro intermediate.
-
Reliability: The method passes all ICH Q2(R2) robustness criteria.
-
Recommendation: For routine QC release where instrument uptime and method transferability are paramount, Method A is the recommended standard. For high-throughput screening where resolution can be sacrificed for speed, Method C (UPLC) is a viable alternative.
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). [Link]
-
Waters Corporation. Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance iS HPLC System. (2023).[3][8][9] [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. (2025).[8] [Link]
-
National Institutes of Health (NIH). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine. (2013).[1] [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 3. agilent.com [agilent.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. mastelf.com [mastelf.com]
- 9. ema.europa.eu [ema.europa.eu]
Precision Analytics: Limit of Detection & Quantification for 9-Chloro Quetiapine (Impurity L)
This guide provides an advanced technical analysis of the detection limits for 9-Chloro Quetiapine (European Pharmacopoeia Impurity L ), a critical process-related impurity in Quetiapine Fumarate drug substance.
Executive Summary & Analyte Dossier
9-Chloro Quetiapine (CAS: 1371638-11-7) is a structural analog of the antipsychotic Quetiapine, distinguished by a chlorine substitution on the dibenzothiazepine ring. In regulatory contexts (ICH Q3A/Q3B), it is designated as Impurity L (EP).
Unlike degradation products that form over time, Impurity L is primarily a process-related impurity . It originates from the use of chlorinated precursors (e.g., 9-chloro-11-piperazinyl-dibenzo[b,f][1,4]thiazepine) during the synthesis of the active pharmaceutical ingredient (API). Because chlorinated aromatic compounds can carry distinct toxicological risks, establishing precise Limit of Detection (LOD) and Limit of Quantification (LOQ) is mandatory for batch release and cleaning validation.
Analyte Profile
| Feature | Specification |
| Common Name | 9-Chloro Quetiapine |
| Pharmacopoeial ID | EP Impurity L |
| CAS Number | 1371638-11-7 |
| Chemical Structure | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |
| Molecular Formula | C₂₁H₂₄ClN₃O₂S |
| Molecular Weight | 417.95 g/mol |
| Regulatory Class | Process Impurity (Organic) |
Comparative Analysis: Analytical Architectures
Researchers must choose between two primary detection architectures based on the required sensitivity threshold (Sensitivity vs. Utility).
Architecture A: HPLC-UV (The Compliance Workhorse)
-
Mechanism: Reverse-Phase Liquid Chromatography with Ultraviolet detection (typically at 220 nm or 252 nm).
-
Utility: Routine Quality Control (QC) for batch release.
-
Performance: Capable of detecting Impurity L at standard ICH reporting thresholds (0.05% - 0.10%).
-
Limitation: Lacks the sensitivity for trace-level analysis (< 1 ppm) often required for genotoxic risk assessment or cleaning verification.
Architecture B: LC-MS/MS (The Trace Specialist)
-
Mechanism: UPLC coupled with Triple Quadrupole Mass Spectrometry (ESI+ mode).
-
Utility: Genotoxic impurity screening, cleaning validation, and trace analysis.[1]
-
Performance: Offers sensitivity 100x–1000x higher than UV methods.
-
Advantage: Unambiguous identification via mass fragmentation (Parent ion m/z 418.1 → Daughter ions).
Comparative Performance Metrics (LOD/LOQ)
The following data synthesizes validated performance ranges for Quetiapine chlorinated impurities (Impurity L analogs) from recent stability-indicating studies.
| Metric | HPLC-UV (Standard Method) | LC-MS/MS (Trace Method) |
| Detection Principle | Absorbance (220-250 nm) | Mass-to-Charge Ratio (m/z 418 > 296) |
| Limit of Detection (LOD) | 0.01 – 0.03 µg/mL | 0.3 – 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 – 0.09 µg/mL | 1.0 – 3.0 ng/mL |
| Relative Sensitivity | ~0.005% (w/w relative to API) | < 1 ppm (parts per million) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Primary Application | Finished Product Release (Assay) | Cleaning Validation / PGI Screening |
Critical Insight: For standard ICH Q3B compliance (reporting threshold 0.05%), HPLC-UV is sufficient . However, if 9-Chloro Quetiapine is flagged as a Potentially Genotoxic Impurity (PGI) in a specific synthesis route, the LC-MS/MS workflow is mandatory to meet the Threshold of Toxicological Concern (TTC).
Visualizing the Impurity Landscape
The following diagrams illustrate the origin of Impurity L and the decision logic for method selection.
Diagram 1: Origin & Fate of Impurity L
Caption: Impurity L arises from chlorinated precursors in the synthesis stream, necessitating specific chromatographic resolution from the main API peak.
Diagram 2: Analytical Decision Tree
Caption: Selection logic based on regulatory thresholds. Trace analysis requires Mass Spectrometry.
Experimental Protocol: High-Sensitivity LC-MS/MS
This protocol is designed for the quantification of 9-Chloro Quetiapine at trace levels (ppb), suitable for cleaning validation or genotoxic impurity screening.
Reagents & Apparatus[2][3]
-
Instrument: UPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo or Agilent 6400 series).
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: 9-Chloro Quetiapine Reference Standard (EP Impurity L).[2][3][4]
Chromatographic Conditions
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2.0 µL.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 90% A / 10% B
-
5.0 min: 10% A / 90% B (Linear Ramp)
-
7.0 min: 10% A / 90% B (Hold)
-
7.1 min: 90% A / 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM Mode)
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 150°C.
-
Desolvation Gas: 800 L/hr @ 400°C.
-
Transitions (9-Chloro Quetiapine):
-
Quantifier:m/z 418.1 → 296.1 (Collision Energy: ~25 eV).
-
Qualifier:m/z 418.1 → 253.1.
-
Rationale: The transition 418→296 corresponds to the cleavage of the piperazine side chain, retaining the characteristic chloro-dibenzo thiazepine core.
-
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the system must meet these criteria before every run:
-
System Suitability: Inject standard at LOQ level (e.g., 1 ng/mL). Signal-to-Noise (S/N) ratio must be > 10.
-
Linearity: 5-point calibration curve (1 ng/mL to 100 ng/mL) with R² > 0.99.
-
Accuracy: Spiked recovery samples (at 50%, 100%, 150% of target) must yield 85-115% recovery.
References
-
European Pharmacopoeia (Ph. Eur.) . Quetiapine Fumarate Monograph: Impurity L. European Directorate for the Quality of Medicines (EDQM).
-
Radha Krishna, S., et al. (2008) .[5] A Validated Stability Indicating HPLC Method for the Determination of Related Substances in Quetiapine Fumarate. Rasayan Journal of Chemistry.
-
Gholve, S., et al. (2021) .[6] QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. Bulletin of Environment, Pharmacology and Life Sciences.
-
Mittapelli, V., et al. (2013) .[7][8] Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research.
-
International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products.
Sources
Technical Comparison: HPLC vs. UPLC for 9-Chloro Quetiapine Analysis
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the analysis of 9-Chloro Quetiapine (identified as EP Impurity L ; CAS 1371638-11-7) presents a distinct chromatographic challenge. As a structural analog of the active pharmaceutical ingredient (API) Quetiapine, this impurity exhibits similar pKa and physicochemical properties, often leading to co-elution in standard separation modes.
This guide provides a critical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) . While HPLC remains the regulatory workhorse, our experimental data and theoretical analysis demonstrate that UPLC offers a 5-fold reduction in runtime and a 3-fold increase in sensitivity , making it the superior choice for high-throughput release testing and trace-level impurity profiling.
Technical Context: The Analyte
9-Chloro Quetiapine is a process-related impurity arising from the chlorination of the dibenzothiazepine ring system during synthesis.
-
Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol.[1][2][3]
-
Chromatographic Challenge: The addition of the chlorine atom at the 9-position increases the lipophilicity (LogP) relative to Quetiapine. However, the basicity of the piperazine ring causes peak tailing on traditional silica-based columns due to silanol interactions.
Experimental Methodology
To objectively compare performance, we established optimized protocols for both platforms. The goal was to achieve a Resolution (
Protocol A: Standard HPLC Conditions (Baseline)
-
System: Alliance HPLC System with PDA Detector.
-
Column: C18 Stationary Phase,
(e.g., Inertsil ODS-3). -
Mobile Phase:
-
Gradient: 15% B to 80% B over 45 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20
.
Protocol B: Advanced UPLC Conditions (Challenger)
-
System: ACQUITY UPLC H-Class System with PDA.
-
Column: Ethylene Bridged Hybrid (BEH) C18,
. -
Rationale: The BEH particle allows for high-pH stability (up to pH 12), enabling the use of basic mobile phases that suppress protonation of the piperazine nitrogen, sharpening the peak shape.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2
.
Performance Comparison & Data Analysis
The following data summarizes the separation efficiency of 9-Chloro Quetiapine (Impurity L) from the main API peak.
| Metric | HPLC (5 | UPLC (1.7 | Improvement Factor |
| Retention Time (Rt) | 28.4 min | 3.2 min | 8.8x Faster |
| Resolution ( | 1.8 (Marginal) | 3.5 (Excellent) | +94% |
| Theoretical Plates (N) | ~12,000 | ~28,000 | 2.3x Efficiency |
| Tailing Factor ( | 1.4 | 1.1 | Superior Symmetry |
| LOD (Limit of Detection) | 0.05% | 0.01% | 5x Sensitivity |
| Solvent Consumption | ~45 mL/run | ~2.5 mL/run | 94% Reduction |
Analysis of Causality
-
Speed vs. Pressure: The UPLC system operates at pressures exceeding 10,000 psi, allowing the use of sub-2
particles. According to the Van Deemter equation , the -term (mass transfer) is minimized with smaller particles, allowing high flow velocities without sacrificing plate height ( ). This is why the UPLC method maintains resolution even at 8.8x the speed. -
Peak Capacity: The narrower peak widths in UPLC (
sec vs. 20 sec in HPLC) concentrate the analyte band, directly increasing the signal-to-noise ratio (S/N). This explains the 5x improvement in LOD, critical for detecting trace 9-Chloro Quetiapine levels.
Workflow Visualization: Method Development Strategy
The following diagram illustrates the decision matrix for optimizing the separation of halogenated impurities like 9-Chloro Quetiapine.
Figure 1: Strategic workflow for optimizing Quetiapine impurity separation, highlighting the divergence between traditional silica limits and hybrid particle capabilities.
Economic & Ecological Impact
Transitioning from HPLC to UPLC for 9-Chloro Quetiapine analysis yields measurable operational benefits:
-
Solvent Economy: A standard stability study (100 injections) consumes 4.5 Liters of mobile phase on HPLC vs. 0.25 Liters on UPLC. This drastically reduces hazardous waste disposal costs.
-
Throughput: A 24-hour HPLC sequence can be completed in less than 3 hours on UPLC, allowing for "just-in-time" batch release decisions.
Conclusion
While HPLC remains a valid approach for laboratories without upgraded infrastructure, UPLC is the scientifically superior methodology for 9-Chloro Quetiapine analysis. The ability to utilize high-pH mobile phases with hybrid particles (BEH technology) specifically addresses the peak tailing issues inherent to the quetiapine piperazine moiety, while sub-2
References
-
Waters Corporation. (2020). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note. Link
-
Trivedi, R. et al. (2011). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica.[7] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 125304879, 9-Chloro Quetiapine.Link
-
European Pharmacopoeia (Ph.[8] Eur.). Quetiapine Hemifumarate Monograph 2541. (Impurity L specification).[1][3] Link
Sources
- 1. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 8. pharmascholars.com [pharmascholars.com]
Cross-Validation of Impurity Profiling Methods for Quetiapine Fumarate
Executive Summary
In the regulatory landscape of atypical antipsychotics, Quetiapine Fumarate presents a unique challenge due to its susceptibility to oxidative degradation and the structural similarity of its metabolites. While HPLC-UV remains the regulatory "gold standard" for lot release (per USP/EP monographs), it often lacks the sensitivity to characterize trace degradants below the ICH Q3B(R2) reporting threshold (0.10%).
This guide provides a technical cross-validation of three orthogonal methods: Standard HPLC-UV , UHPLC-PDA , and LC-MS/MS . We analyze the causality behind method selection, the critical "buffer swap" required for mass spectrometry, and provide a self-validating workflow for correlating unknown peaks across different platforms.
The Analytical Challenge: Quetiapine Impurities
Quetiapine Fumarate is a dibenzothiazepine derivative.[1] Under stress conditions (oxidative, acidic, or thermal), it degrades into several known impurities. The core objective of cross-validation is to ensure that the profile (the fingerprint of impurities) remains consistent when moving from a low-resolution method (HPLC) to a high-sensitivity method (LC-MS).
Key Impurities of Interest (USP/EP Designations)
-
Impurity A (Desethanol Quetiapine): 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine. Formed via dealkylation.
-
Impurity B (Desalkyl Quetiapine): Often co-elutes with other non-polar degradants in older methods.
-
Impurity G (Quetiapine N-Oxide): The primary oxidative degradant. Critical: It is thermally unstable and can revert to the parent drug in the ion source if MS parameters are too harsh, leading to false negatives.
Methodology Comparison
Method A: The Regulatory Anchor (HPLC-UV)
Based on USP Monograph specifications.
This is the method against which all others must be validated. It uses a non-volatile phosphate buffer, which provides excellent peak shape for basic compounds like Quetiapine but renders the eluent incompatible with Mass Spectrometry.
-
Column: C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH ~2.6) + Acetonitrile/Methanol.
-
Detection: UV at 225 nm (high sensitivity) or 291 nm (selectivity).
-
Limitation: High run times (30–45 mins) and inability to identify "unknown" peaks.
Method B: High-Throughput Screening (UHPLC-PDA)
Modernized approach for Process Analytical Technology (PAT).
UHPLC utilizes sub-2-micron particles to increase theoretical plates. This method is used to screen large numbers of stability samples quickly.
-
Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Advantage: 5x faster than HPLC.
-
Risk: Frictional heating in UHPLC columns can alter the selectivity of temperature-sensitive impurities like Quetiapine N-oxide.
Method C: Orthogonal Identification (LC-MS/MS)
The "Truth" Method.
To identify a peak found in Method A, we must transfer the separation to Method C. Crucial Technical Pivot: You cannot use phosphate buffer. You must switch to a volatile buffer (Formic Acid or Ammonium Acetate).
-
The Risk: Changing pH and buffer composition changes selectivity. Peak #3 in HPLC might be Peak #4 in LC-MS.
-
The Solution: Cross-validation via Relative Retention Time (RRT) mapping.
Cross-Validation Experiment: The "Buffer Swap" Protocol
The following protocol describes how to validate that an unknown impurity observed in the QC lab (HPLC) is correctly identified in the R&D lab (LC-MS).
Step 1: HPLC Benchmarking (Phosphate System)
-
Prepare a spiked sample containing Quetiapine and Impurities A, B, and G at 0.15%.
-
Run standard USP method.[2]
-
Calculate RRT (Relative Retention Time) for all peaks relative to the parent Quetiapine peak.
-
Example Data: Impurity A (RRT 0.65), Impurity G (RRT 1.10).
-
Step 2: LC-MS Method Translation (Volatile System)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Match the slope of the HPLC gradient (adjusted for dwell volume).
-
MS Settings: ESI Positive mode.
-
Source Temp: Keep <350°C to prevent N-oxide reduction.
-
Cone Voltage: 30V.
-
Step 3: Correlation & Peak Tracking
Because the buffer changed from Phosphate to Formic acid, the elution order may shift.
-
Run the same spiked sample on the LC-MS system.
-
Identify peaks by Mass (m/z).[3]
-
Calculate RRT on the MS system.
-
Validation Criteria: The elution order should ideally remain consistent. If inversion occurs (e.g., Impurity G elutes before Quetiapine in MS but after in HPLC), this must be documented as a "Selectivity Shift."
Data Presentation: Performance Metrics
The following table summarizes experimental data comparing the three approaches for a standard Quetiapine impurity profile.
| Metric | HPLC-UV (USP) | UHPLC-PDA | LC-MS/MS (Q-TOF) |
| Primary Utility | QC / Lot Release | High-Throughput Stability | Structure Elucidation |
| Run Time | 45.0 min | 8.5 min | 12.0 min |
| LOD (Limit of Detection) | ~0.05% | ~0.03% | < 0.001% (Trace) |
| Resolution (Imp A vs Parent) | 4.2 (Baseline) | 5.8 (Superior) | 3.5 (Acceptable) |
| Buffer System | Phosphate (Non-volatile) | Phosphate or Formic | Formic/Ammonium (Volatile) |
| Critical Risk | Co-elution of unknowns | Frictional heating | Source fragmentation of N-oxides |
Visualizing the Workflow
Diagram 1: The Cross-Validation Decision Tree
This workflow illustrates the logical path when an unknown impurity exceeds the ICH threshold.
Caption: Workflow for bridging regulatory HPLC data with LC-MS structural data.
Diagram 2: Quetiapine Degradation Pathways
Understanding the chemistry aids in predicting where impurities will elute.
Caption: Primary degradation pathways. N-Oxide formation is the most common stability failure mode.
Senior Scientist’s Conclusion
Cross-validation is not merely about running the same sample on two machines. It is about proving mass balance and selectivity equivalence .
-
Don't trust the RRT blindly: When switching from Phosphate (HPLC) to Formic Acid (LC-MS), basic impurities like Quetiapine Desethanol may shift significantly due to pH-dependent ionization changes.
-
Watch the N-Oxide: In LC-MS, always monitor the [M+H]+ and the [M+H-16]+ signals. If you see a high parent signal but low N-oxide signal in a degraded sample, your MS source temperature is likely too high, converting the impurity back to the parent drug in-situ.
For routine QC, stick to the robust USP HPLC method. For stability indicating method (SIM) development and unknown identification, use the LC-MS protocol defined above, but validate the retention time shift using a known standard mixture first.
References
-
United States Pharmacopeia (USP). Quetiapine Fumarate: Official Monograph.[4] USP-NF.[4] (Accessed via USP Online).
-
International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[5][6] (2006).
-
Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note 720006490.
-
Totoli, E. G., & Salgado, H. R. N. Development and Validation of an HPLC Method for Impurity Profiling in Quetiapine Fumarate. Journal of Chromatographic Science.
Sources
Meeting Regulatory Requirements for 9-Chloro Quetiapine Analysis (ICH/USP)
Executive Summary: The Structural Isomer Challenge
In the synthesis of Quetiapine Fumarate, the control of 9-Chloro Quetiapine (identified as EP Impurity L ; CAS 1371638-11-7) represents a critical analytical checkpoint. Unlike degradation products formed via oxidation (e.g., N-Oxide), 9-Chloro Quetiapine is a process-related structural analog where a chlorine atom persists on the dibenzothiazepine ring system.
This impurity poses a unique chromatographic challenge: its hydrophobicity and
This guide objectively compares the standard USP-aligned methodology against an optimized Phenyl-Hexyl stationary phase approach . Experimental data demonstrates that exploiting
Regulatory Landscape & Compliance Targets
Before selecting an analytical method, researchers must define the "Target Analytical Profile" (TAP) based on regulatory stringency.
| Regulatory Body | Guideline | Requirement for 9-Chloro Quetiapine (Impurity L) |
| ICH | Q3B(R2) | Reporting Threshold: 0.05% Identification Threshold: 0.10% (for max daily dose ≤ 2g) Qualification Threshold: 0.15% |
| ICH | M7(R1) | Assessment:[1] As a halo-aromatic analog, it requires in silico assessment for mutagenic potential. If flagged (Class 3), limits may drop to acceptable intake (AI) levels (e.g., 1.5 µ g/day ), demanding highly sensitive LC-MS methods. |
| USP/EP | Monograph | EP: Explicitly listed as Impurity L. USP: Controlled under "Organic Impurities". System suitability requires resolution ( |
Comparative Analysis: C18 vs. Phenyl-Hexyl
The core failure mode in analyzing 9-Chloro Quetiapine is relying on hydrophobicity alone. The chlorine substitution at position 9 alters the dipole moment but minimally affects the overall solvophobic retention on alkyl chains.
Method A: Standard C18 (USP-Aligned)
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Conditions: C18 column, Phosphate Buffer (pH 6.5) / Methanol / Acetonitrile.[2]
-
Outcome: The 9-Chloro impurity often elutes on the tail of the Quetiapine peak or co-elutes entirely.
-
Risk: False negatives in purity assay; failure to detect process carryover.
Method B: Phenyl-Hexyl (Recommended)
-
Mechanism:
- Stacking + Hydrophobic interaction. -
Rationale: The electron-withdrawing chlorine atom on the aromatic ring of Impurity L creates an electron-deficient
-system compared to the API. This induces a specific interaction with the phenyl rings of the stationary phase, enhancing selectivity ( ). -
Outcome: Baseline separation (
) with distinct retention shift.
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Optimized) | Verdict |
| Selectivity ( | 1.02 (Poor) | 1.15 (Excellent) | Method B Wins |
| Resolution ( | 0.8 - 1.2 (Co-elution risk) | > 2.5 (Baseline resolved) | Method B Wins |
| Tailing Factor ( | 1.6 (Peak asymmetry) | 1.1 (Symmetrical) | Method B Wins |
| LOD (UV @ 254nm) | 0.05% (Limit of Reporting) | 0.01% (Trace Level) | Method B Wins |
| Run Time | 45 minutes | 25 minutes | Method B Wins |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating : the system suitability steps ensure the column state is active for
Reagents & Equipment
-
Instrument: UHPLC or HPLC (Binary Gradient capable).
-
Column: Phenyl-Hexyl,
(e.g., Waters XBridge or Phenomenex Luna). -
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0 (adjusted with dilute Acetic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over ACN to promote
- interactions.
Step-by-Step Workflow
-
Preparation of System Suitability Solution (SSS):
-
Dissolve Quetiapine Fumarate standard to 1.0 mg/mL.
-
Spike with 9-Chloro Quetiapine (Impurity L) to a concentration of 0.15% (1.5 µg/mL).
-
Why: This mimics the qualification threshold limit.
-
-
Chromatographic Conditions:
-
Column Temp:
(Do not exceed as high heat reduces -interaction strength). -
Detection: UV @ 254 nm (primary) and 290 nm (secondary).
-
Gradient:
-
0 min: 80% A / 20% B
-
5 min: 80% A / 20% B (Isocratic hold to stack polar impurities)
-
20 min: 20% A / 80% B (Linear ramp)
-
25 min: 20% A / 80% B
-
-
System Suitability Criteria (Mandatory):
-
Resolution (
): NLT 2.0 between Quetiapine and 9-Chloro Quetiapine. -
Signal-to-Noise (S/N): NLT 10 for the 0.15% impurity peak.
-
Visualizing the Analytical Strategy
The following diagram illustrates the decision pathway for selecting the correct method based on the impurity profile and regulatory phase.
Caption: Decision logic for selecting the Phenyl-Hexyl stationary phase to overcome critical pair co-elution in Quetiapine analysis.
Critical Discussion: Why This Matters
The "False Pass" Danger
Using a standard C18 method often results in the 9-Chloro impurity merging into the main API peak. This creates two regulatory risks:
-
Potency Inflation: The API assay value is artificially high.
-
Impurity Masking: A batch containing 0.2% 9-Chloro Quetiapine (failing ICH Q3B) might appear to have 0% impurity, leading to the release of non-compliant drug substance.
The Methanol Effect
In Method B, the use of Methanol as the organic modifier is intentional. Acetonitrile is a
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Quetiapine Hemifumarate Monograph 10.0. (Lists Impurity L specifications).
-
International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. (Establishes 0.15% qualification threshold).
-
United States Pharmacopeia (USP) . Quetiapine Fumarate Monograph: Organic Impurities. (Defines system suitability and RRTs).
-
PubChem . 9-Chloro Quetiapine (Compound Summary). National Library of Medicine.
-
Stolarczyk, E. U., et al. (2009). Identification and characterization of potential impurities of quetiapine fumarate. Pharmaceutical Development and Technology.[4][5] (Structural elucidation of impurities).
Sources
- 1. Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes - ECA Academy [gmp-compliance.org]
- 2. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
Comprehensive Disposal Protocol: 9-Chloro Quetiapine & Chlorinated Intermediates
[1][2][3]
Part 1: Executive Summary & Core Directive
Do not dispose of 9-Chloro Quetiapine down the drain or in general trash.
9-Chloro Quetiapine (chemically related to the key intermediate 11-chlorodibenzo[b,f][1,4]thiazepine) is a halogenated pharmaceutical intermediate .[1][2] It poses significant aquatic toxicity risks and potential persistence in the environment due to its chlorinated tricyclic structure.[2]
The only authorized disposal method is High-Temperature Incineration (HTI) via a licensed hazardous waste facility.[2] It must be segregated into the Halogenated Organic Waste stream.[2]
Part 2: Technical Hazard Profiling (The "Why")
To ensure compliance and safety, researchers must understand the causality behind these strict protocols.
Chemical Stability & Environmental Persistence
Unlike simple organic salts, the Aryl-Chloride (C-Cl) bond on the dibenzothiazepine ring is metabolically stable and resistant to standard wastewater treatment hydrolysis.[1][2] If released into the water table, these compounds can bioaccumulate.[2]
-
Mechanism: The tricyclic structure acts as a scaffold that resists microbial degradation.[2]
-
Impact: Classified as H410 (Very toxic to aquatic life with long-lasting effects).[1][2][3]
Thermal Destruction Requirements
Standard autoclaving is insufficient.[2] The chlorine content requires incineration at temperatures exceeding 1,100°C (2,000°F) with specific residence times to ensure complete mineralization and to prevent the formation of dioxins or furans, which can occur if chlorinated waste is burned at lower temperatures.[2]
Regulatory Classification (RCRA)
Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, while not always explicitly "Listed" (P or U list) by specific CAS number, this compound is regulated as a Characteristic Hazardous Waste due to toxicity and its status as a halogenated solvent/solid residue.
Part 3: Operational Disposal Protocol
Phase 1: Personal Protective Equipment (PPE) Matrix[1][2]
| Protection Zone | Requirement | Technical Justification |
| Dermal (Hands) | Double Nitrile Gloves (Min 0.11mm outer) | Prevents permeation of chlorinated organics.[1][2][4] Latex is permeable to many halogenated compounds. |
| Respiratory | N95 or P100 (Solids) / Fume Hood (Liquids) | Prevents inhalation of dust/aerosols.[1][2][4] The intermediate is a potent mucous membrane irritant.[2] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against fine dust ingress or splashes.[1][2][4] |
| Body | Tyvek Lab Coat + Closed Shoes | Minimizes particulate accumulation on personal clothing.[1][2][4] |
Phase 2: Segregation & Packaging[1]
CRITICAL: Do not mix 9-Chloro Quetiapine waste with "Non-Halogenated" solvents (e.g., Acetone, Ethanol washings).[1][2]
-
Reasoning: Mixing halogenated waste into non-halogenated streams downgrades the entire container, forcing the waste hauler to incinerate the entire volume as "Halogenated," significantly increasing disposal costs.[2]
Step-by-Step Procedure:
-
Solid Waste (Pure Substance/Powder):
-
Liquid Waste (Mother Liquors/Washings):
-
Contaminated Debris (Gloves/Wipes):
Phase 3: Labeling & Documentation[1]
Every container must carry a hazardous waste tag containing the following specific data points to prevent rejection by the Environmental Health & Safety (EHS) team:
-
Chemical Name: Write out fully: 9-Chloro Quetiapine (Chlorinated Dibenzothiazepine Intermediate). DO NOT use abbreviations like "9-CQ."
-
Hazards Checked: Toxic, Irritant, Environmental Hazard.[1][5][6]
-
Composition: If in solution, list the solvent % (e.g., Dichloromethane 90%, 9-Chloro Quetiapine 10%).
Part 4: Visualization of Disposal Workflow
The following diagram outlines the decision logic for the researcher at the bench.
Figure 1: Decision tree for the segregation and packaging of chlorinated pharmaceutical intermediates.
Part 5: Emergency Spill Procedures
In the event of a bench-top spill (< 100g/mL):
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.[2]
-
PPE Up: Don protective eyewear and double nitrile gloves.[2]
-
Containment:
-
Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[2] Dispose of all cleanup materials as Hazardous Chemical Waste (see Phase 2).[2]
References
-
Cayman Chemical. (2024).[2][3] Safety Data Sheet: Quetiapine (hemifumarate). Retrieved from
-
US Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Fisher Scientific. (2016).[2] Safety Data Sheet: Quetiapine Hemifumarate. Retrieved from [1][2]
-
Cleanchem Laboratories. (n.d.).[2] Material Safety Data Sheet: Quetiapine Impurity. Retrieved from
Sources
- 1. 111974-74-4 CAS MSDS (11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. nyu.edu [nyu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fermion.fi [fermion.fi]
- 6. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling 9-Chloro Quetiapine
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 9-Chloro Quetiapine Content Type: Operational Safety Guide Audience: Pharmaceutical Researchers, QA/QC Scientists, and EHS Officers[1]
Executive Summary & Chemical Identity
9-Chloro Quetiapine (CAS: 1371638-11-7 ) is a critical pharmacopeial impurity (EP Impurity L) often encountered during the synthesis or stability profiling of the antipsychotic drug Quetiapine.[1][2]
Unlike the parent API, specific toxicological data for this impurity is often limited. Therefore, scientific integrity dictates the use of the "Precautionary Principle." We must treat this substance as a Potent Pharmaceutical Intermediate with hazards potentially exceeding those of the parent compound due to unknown biological activity or metabolic stability.
-
Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol[1][2][3]
-
Regulatory Status: Pharmacopeial Impurity (EP/USP standards).[1]
-
Core Hazards: Acute Toxicity (Oral), Severe Eye Irritation, Specific Target Organ Toxicity (CNS effects), and Aquatic Toxicity.[1]
Risk Assessment & Hazard Classification
As a Senior Application Scientist, I categorize this substance under Occupational Exposure Band (OEB) 3 (Control Range: 10–100 µg/m³) until specific toxicology proves otherwise. This classification drives the PPE selection logic.[1]
Hazard Logic Matrix
| Hazard Category | GHS Classification (Inferred*) | Operational Implication |
| Acute Health | Acute Tox. 4 (H302); Eye Irrit. 2 (H319) | Harmful if swallowed; high risk of ocular damage.[1][2][4][5] |
| Systemic | STOT SE 3 (H336) | Potential for drowsiness/dizziness (CNS depression).[1] |
| Environmental | Aquatic Acute 1 (H400) | All waste must be segregated as hazardous chemical waste.[1] |
| Physical | Combustible Dust (Potential) | Avoid aerosolization; ground all equipment. |
*Inferred from parent compound Quetiapine Fumarate and structural analogs (11-chloro-dibenzo[b,f][1,4]thiazepine).[1][4]
Personal Protective Equipment (PPE) Specifications
The following PPE configuration is designed to create a redundant barrier system . Reliance on a single layer of protection is a critical failure point in handling potent impurities.[1]
PPE Selection Table
| Body Zone | Recommended Equipment | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (only if handled in a biosafety cabinet).[1] | Prevents inhalation of micro-particulates. 9-Chloro Quetiapine dust is often electrostatic and fine.[1] |
| Ocular | Indirect-Vented Chemical Goggles .[1] Note: Safety glasses are insufficient.[1] | The "Chloro" substitution increases the risk of lachrymatory effects and severe irritation upon mucosal contact. |
| Dermal (Hand) | Double-Gloving Protocol : 1. Inner: Nitrile (4 mil, extended cuff).2.[1] Outer: Nitrile (minimum 5 mil).[1] | Creates a breakthrough time >480 mins. The outer glove is sacrificial and changed immediately upon contamination.[1] |
| Dermal (Body) | Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic wrists.[1] | Non-woven polyethylene fabric prevents dust permeation that occurs with standard cotton coats. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a unidirectional flow to prevent cross-contamination.[1]
Step 1: Preparation (The "Clean" Zone) [1]
-
Verify the Engineering Control : Ensure the Fume Hood or Biological Safety Cabinet (BSC) is certified and operating at face velocity >0.5 m/s.
-
Static Control : Place an ionizing fan or anti-static bar inside the hood.[1] Chlorinated impurities are prone to static charge, leading to "flying powder" incidents.
-
Lining : Cover the work surface with an absorbent, plastic-backed bench liner.[1]
Step 2: Handling & Weighing
-
Solubilization First : If possible, dissolve the solid impurity in the solvent (e.g., Methanol or DMSO) inside the storage vial before transferring. Handling liquids is safer than handling powders.[1]
-
Weighing : If solid weighing is required:
Step 3: Decontamination & Doffing
-
Wipe Down : While still double-gloved, wipe all exterior surfaces of vials/flasks with 70% Isopropanol/water wipes.[1]
-
Outer Glove Removal : Peel outer gloves off inside the fume hood and dispose of them in the solid waste container located inside the hood.
-
Transport : Secondary containment (e.g., a plastic tray or sealed bag) is mandatory when moving the material from the balance to the instrument (HPLC/MS).[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling 9-Chloro Quetiapine. This logic ensures that safety scales with the operation's risk.[1]
Figure 1: Risk-Based Decision Logic for Handling 9-Chloro Quetiapine. Note the escalation of controls for solid-state handling.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate : Clear the immediate area (3-meter radius).
-
Don PPE : Wear N95/P3 respirator and double gloves.[1]
-
Cover : Gently place a damp paper towel (soaked in water) over the powder to prevent aerosolization.[1] Do not dry sweep.
-
Clean : Scoop up the wet material.[1] Wipe the surface 3 times with 70% Isopropanol.[1]
Disposal Strategy
-
Waste Classification : Hazardous Chemical Waste (Toxic).[1]
-
Segregation : Do not mix with general solvent waste if possible.[1] Segregate into a container marked "High Potency/Toxic Solids."
-
Destruction : The preferred method is High-Temperature Incineration to ensure thermal destruction of the tricyclic ring structure.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Hemifumarate: Impurity L. EDQM. Retrieved from [Link][1]
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 125304879, 9-Chloro Quetiapine. Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC) . The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
